YM-1
Description
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Properties
IUPAC Name |
(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N3OS2.ClH/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b20-18+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQDCNWQIQWINZ-KPJFUTMLSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C2=CC=CC=[N+]2C)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Role of YM-1 Protein in Macrophage Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-1, also known as chitinase-like protein 3 (Chil3), is a secreted lectin predominantly expressed by alternatively activated macrophages (M2) in rodents. While lacking enzymatic chitinase (B1577495) activity, this compound is a crucial modulator of immune responses, playing a significant role in type 2 immunity, inflammation, and tissue remodeling. This technical guide provides a comprehensive overview of the functions of this compound in macrophages, detailing its signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction
This compound is a member of the chitinase-like protein (CLP) family, characterized by a conserved glycoside hydrolase family 18 domain but lacking the catalytic residues required for chitin (B13524) degradation.[1] Primarily secreted by M2 macrophages, neutrophils, and myeloid progenitor cells, this compound has emerged as a key biomarker for M2 polarization in mice.[1][2] Its expression is potently induced by Th2 cytokines such as Interleukin-4 (IL-4) and IL-13.[1] Emerging evidence highlights its diverse immunoregulatory functions, extending beyond a simple M2 marker to an active participant in various physiological and pathological processes, including allergic inflammation, parasitic infections, and central nervous system diseases.[1][3] This guide delves into the core functions of this compound in macrophages, providing a technical resource for researchers in immunology and drug development.
Core Functions of this compound in Macrophages
The functions of this compound in macrophages are multifaceted, encompassing roles in immune modulation, inflammation, and cellular signaling.
Marker of Alternative Macrophage Activation (M2)
This compound is widely recognized as a hallmark of alternatively activated macrophages (M2a), which are typically induced by IL-4 and IL-13 and are involved in tissue repair and anti-inflammatory responses.[1][4] However, some studies suggest that this compound may also limit M2 polarization by downregulating the activation of STAT6 and PPAR-γ, indicating a more complex regulatory role.[1]
Immunomodulation and Inflammation
This compound plays a significant, albeit sometimes contradictory, role in modulating inflammatory responses.
-
Type 2 Immunity: this compound is a critical component of type 2 immune responses, which are essential for defense against helminth infections and are also implicated in allergic diseases.[1][5] It contributes to the recruitment of eosinophils and the promotion of Th2 cytokine expression.[1]
-
Pro-inflammatory Effects: In its crystalline form, this compound can act as a type 2 immune adjuvant, stimulating both innate and adaptive immunity.[6][7] Intratracheal administration of crystalline this compound in mice leads to an influx of immune cells into the lungs and the production of pro-inflammatory cytokines.[6][8]
-
Neutrophil Chemotaxis: this compound can recruit neutrophils, potentially through the regulation of IL-17.[1]
Lectin Activity and Ligand Binding
This compound functions as a lectin, binding to specific carbohydrate structures. It exhibits binding specificity for saccharides with a free amine group, such as glucosamine (B1671600) (GlcN) and N-acetylglucosamine (GlcNAc) polymers.[9][10] A key physiological ligand for this compound is heparin and heparan sulfate, suggesting a role in extracellular matrix (ECM) remodeling.[9][10] This binding is pH-dependent but independent of Ca2+ and Mg2+ ions.[9]
Role in Disease Pathogenesis
-
Allergic Lung Inflammation: this compound can intensify the Th2 inflammatory response in allergic lung inflammation by promoting the expression of IL-4 and IL-5.[1]
-
Parasitic Infections: During parasitic infections, this compound secreted by macrophages participates in the recruitment of eosinophils to the site of injury.[1]
-
Central Nervous System (CNS) Diseases: In the CNS, this compound is expressed by microglia and recruited macrophages. It is suggested to facilitate ECM remodeling and may promote oligodendrogenesis by binding to the epidermal growth factor receptor (EGFR).[1]
-
Pancreatic Cancer: this compound+ macrophages have been shown to orchestrate fibrosis and lesion growth in the development of pancreatic cancer by producing TGFβ1 and TIMP1.[11]
Signaling Pathways Involving this compound
Regulation of this compound Expression
The expression of this compound in macrophages is primarily regulated by the IL-4/IL-13 signaling pathway.
Caption: IL-4/IL-13 signaling pathway leading to this compound expression in macrophages.
This compound-Mediated Signaling in CNS
In the context of demyelinating diseases, this compound has been proposed to activate a signaling cascade in neural stem cells (NSCs) to promote oligodendrogenesis.[1]
Caption: Proposed this compound signaling pathway promoting oligodendrogenesis in the CNS.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the function of this compound.
Table 1: In Vivo Immune Cell Influx Following this compound Crystal Administration [6][8]
| Treatment Group | Time Point | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Macrophages (x10^4) |
| PBS | 24 hr | 2.5 ± 0.5 | 0.1 ± 0.05 | 0.5 ± 0.2 | 2.0 ± 0.4 |
| Soluble this compound (100 µg) | 24 hr | 3.0 ± 0.6 | 0.2 ± 0.1 | 0.8 ± 0.3 | 2.5 ± 0.5 |
| This compound Crystals (100 µg) | 24 hr | 8.0 ± 1.5 | 2.0 ± 0.8 | 3.0 ± 1.0 | 3.5 ± 0.7 |
| *Data are represented as mean ± SEM. *p < 0.05 compared to PBS control. |
Table 2: Cytokine Production in Response to this compound Crystals In Vivo [6][8]
| Treatment Group | IL-6 (pg/mL in BALF) | TNF-α (pg/mL in BALF) | IL-1β (pg/mg lung protein) | IL-33 (pg/mg lung protein) |
| PBS | < 10 | < 5 | 50 ± 15 | 20 ± 8 |
| Soluble this compound (100 µg) | 25 ± 10 | 10 ± 5 | 60 ± 20 | 25 ± 10 |
| This compound Crystals (100 µg) | 250 ± 50 | 80 ± 20 | 200 ± 40 | 150 ± 30 |
| *Data are represented as mean ± SEM. *p < 0.05 compared to PBS control. BALF: Bronchoalveolar Lavage Fluid. |
Table 3: Effect of this compound Deficiency on Macrophage Polarization Markers [4]
| Macrophage Genotype | Stimulation | Arg1 mRNA (relative expression) | MRC1 mRNA (relative expression) |
| Wild-type (Ym1 sufficient) | IL-4/IL-13 | 100 ± 15 | 100 ± 12 |
| Ym1-deficient | IL-4/IL-13 | 180 ± 25 | 150 ± 20 |
| *Data are represented as mean ± SEM. *p < 0.05 compared to wild-type. |
Experimental Protocols
In Vitro Polarization of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of M2 macrophages expressing this compound from mouse bone marrow.
Caption: Workflow for in vitro polarization of M2 macrophages and this compound expression analysis.
Detailed Methodology:
-
Bone Marrow Isolation: Euthanize mice and sterilize hind legs. Dissect femurs and tibias and flush the bone marrow with sterile PBS using a 25-gauge needle.
-
Cell Culture: Centrifuge the cell suspension, resuspend in red blood cell lysis buffer, and then wash with complete medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Differentiation: Plate the cells in non-tissue culture treated dishes in complete medium supplemented with 20 ng/mL macrophage colony-stimulating factor (M-CSF). Incubate for 7 days, replacing the medium every 3 days.
-
Polarization: Harvest the adherent BMDMs by gentle scraping or using a cell lifter. Re-plate in tissue culture-treated plates and allow them to adhere. Stimulate with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 24-48 hours to induce M2 polarization and this compound expression.[4]
-
Analysis: this compound expression can be quantified at the mRNA level using RT-qPCR or at the protein level in cell lysates by Western blot or in the supernatant by ELISA.
In Vivo Model of this compound-Induced Lung Inflammation
This protocol outlines the intratracheal administration of this compound to study its in vivo effects on lung inflammation.[6]
Caption: Experimental workflow for the in vivo lung inflammation model induced by this compound.
Detailed Methodology:
-
Reagent Preparation: Recombinantly express and purify this compound protein. Prepare crystalline this compound by adjusting the pH and temperature.[6] Resuspend soluble and crystalline this compound in sterile PBS.
-
Animal Procedure: Anesthetize mice (e.g., C57BL/6) via isoflurane (B1672236) inhalation.
-
Intratracheal Administration: Make a small incision in the neck to expose the trachea. Using a fine-gauge needle, inject 50-100 µL of the this compound preparation or PBS control directly into the trachea.
-
Sample Collection: At a predetermined time point (e.g., 24 hours), euthanize the mice.
-
BALF Collection: Cannulate the trachea and lavage the lungs with sterile PBS to collect BALF.
-
Lung Tissue Processing: Perfuse the lungs with PBS and harvest the tissue for histology, flow cytometry, or homogenization for cytokine analysis.
-
Analysis: Perform total and differential cell counts on the BALF. Measure cytokine levels in the BALF and lung homogenates using ELISA.
Conclusion
This compound is a functionally versatile protein in macrophages, acting as a key regulator of type 2 immunity and inflammation. Its role extends from a widely used marker of M2 polarization to an active participant in diverse pathological conditions. The ability of this compound to act as a lectin and to form immunostimulatory crystals highlights the complexity of its biological functions. A thorough understanding of the signaling pathways and cellular effects of this compound, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies targeting macrophage-mediated diseases. Further research is warranted to fully elucidate the intricate roles of this compound in both health and disease, particularly in translating the findings from rodent models to human physiology.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural polymorphism of Ym1 regulates pneumonitis through alternative activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 8. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 9. A macrophage protein, Ym1, transiently expressed during inflammation is a novel mammalian lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ym1+ macrophages orchestrate fibrosis, lesion growth, and progression during development of murine pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Chil3 gene expression and regulation mechanisms
An In-depth Technical Guide to Chil3 Gene Expression and Regulation
Executive Summary
Chil3 (Chitinase-like protein 3), also known as Ym1 in mice, is a secreted lectin belonging to the glycoside hydrolase family 18. Despite its homology to chitinases, it lacks enzymatic activity.[1] Chil3 is predominantly expressed in rodents and is considered a key marker for alternatively activated (M2) macrophages.[2][3] Its expression is tightly regulated, primarily by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) through the STAT6 signaling pathway.[2][4][5] This protein plays a significant role in various physiological and pathological processes, including immune responses, inflammation, tissue repair, fibrosis, and allergic reactions.[2][4][6] This guide provides a comprehensive overview of the Chil3 gene, its expression profile, regulatory mechanisms, and the key experimental protocols used for its study, targeting researchers, scientists, and professionals in drug development.
Introduction to Chil3 (Ym1)
The Chil3 gene is located on mouse chromosome 3 and encodes the Ym1 protein.[2] While a direct human ortholog has not been clearly defined, it shares approximately 50% nucleotide similarity with human chitinase-like genes, such as CHI3L1 (also known as YKL-40).[2][7] Ym1 functions as a heparin-binding lectin and is involved in modulating immune responses, particularly in the context of Th2-mediated inflammation and parasitic infections.[2][5] It is abundantly expressed by activated macrophages and neutrophils and plays a crucial role in tissue remodeling and repair.[3][6][8]
Chil3 Gene Expression Profile
Chil3 expression is highly specific to certain cell types and conditions, making it a valuable biomarker.
2.1 Tissue and Cell-Type Specificity Chil3 is predominantly expressed in immune cells. It is found in peritoneal cavity macrophages, bone marrow-derived neutrophils, and alveolar macrophages in the lung.[8] High levels of expression are also detected in the bone marrow, with moderate levels in the spleen and gastric antrum.[8] During inflammation, its expression can be transiently induced in activated macrophages in various tissues.[5]
2.2 Expression in Disease and Development Chil3 expression is significantly upregulated in response to IL-4 and IL-13, during inflammatory responses, and upon parasitic infection.[8] It is implicated in allergic inflammation, where it contributes to the Th2 immune response.[2][7] In tissue repair, Chil3 is part of a gene expression program associated with anti-inflammatory and remodeling functions in macrophages.[6] During mouse development, Chil3 expression is detected in myeloid precursor cells in the yolk sac and later in the liver.[8]
2.3 Quantitative Chil3 Expression Data
The following table summarizes quantitative data on Chil3 expression changes from cited literature.
| Condition/Model | Gene | Fold Change (mRNA) | Reference |
| 2,4-dinitrofluorobenzene-induced contact hypersensitivity | Chi3l3 | 51-fold increase | [5] |
| Glucocorticoid receptor-null lungs | Chi3l3 | 11-fold increase | [1] |
Mechanisms of Chil3 Gene Regulation
The expression of the Chil3 gene is controlled by a network of transcription factors and signaling pathways, with the IL-4/IL-13/STAT6 axis being central to its induction.
3.1 The Core IL-4/IL-13/STAT6 Regulatory Axis The primary pathway for Chil3 induction involves the cytokines IL-4 and IL-13.[2] These cytokines bind to their respective receptors on macrophages, leading to the phosphorylation and activation of the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6).[2][5] Phosphorylated STAT6 forms homodimers, translocates to the nucleus, and binds to multiple response elements in the Chil3 promoter, driving its transcription.[2][5] This pathway is a hallmark of M2 macrophage activation.[5]
3.2 Cooperative and Inhibitory Factors Several other factors modulate Chil3 expression:
-
PPARγ (Peroxisome proliferator-activated receptor-gamma): STAT6 can activate PPARγ, which in turn cooperatively enhances Chil3 expression. ChIP analysis has confirmed Chil3 is a direct target of PPARγ.[2]
-
Glucocorticoids: Hormones like dexamethasone (B1670325) can induce Ym1 expression through a STAT6-dependent mechanism and have a synergistic effect with IL-4.[2]
-
Lipopolysaccharide (LPS): While typically an M1 stimulus, LPS can boost IL-4-induced Ym1 expression in vitro.[2]
-
Interferon-gamma (IFN-γ): This Th1 cytokine acts as a potent inhibitor of IL-4-induced Chil3 expression.[2]
3.3 Promoter Analysis Studies on the human homolog, CHI3L1, have identified binding sites for several transcription factors within its proximal promoter, including PU.1, Sp1, Sp3, USF, AML-1, and C/EBP.[9] The binding of Sp1, in particular, appears to play a predominant role in regulating promoter activity and increases during macrophage differentiation.[9] The mouse Chil3 gene also contains four STAT binding sites located near exon 1.[2]
Figure 1: Core regulatory pathways controlling Chil3 gene expression.
Downstream Signaling and Effector Functions
Once expressed and secreted, Chil3 (and its human homolog CHI3L1) can interact with cell surface receptors to activate intracellular signaling cascades, influencing cellular behavior.
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Receptor Interaction: CHI3L1 has been shown to bind to receptors such as IL-13Rα2 and syndecan-1/αVβ3 to mediate its effects.[10]
-
Pathway Activation: It can activate several key signaling pathways, including:
-
Immune Modulation: Chil3 is a critical effector in Th2 inflammation.[2] In some contexts, Chil3 deficiency has been shown to enhance the alternative activation of macrophages, suggesting it may also act as a feedback regulator to limit M2 activation.[2]
Key Experimental Methodologies
Studying Chil3 gene expression and regulation requires a combination of molecular biology techniques to quantify mRNA and protein levels and to identify protein-DNA interactions.
5.1 Quantifying Chil3 mRNA: Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive method used to measure the amount of a specific RNA transcript.[11][12] It involves the conversion of RNA to complementary DNA (cDNA), followed by amplification of the cDNA in a real-time PCR instrument.[13][14]
Detailed Protocol:
-
RNA Isolation: Extract total RNA from cells or tissues using a standard protocol, such as Trizol reagent.[13] Assess RNA quality and quantity using a spectrophotometer (e.g., Nanodrop).[15]
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.[15]
-
Reverse Transcription (cDNA Synthesis):
-
Prepare a reaction mix containing up to 1 µg of total RNA, random primers and/or oligo(dT) primers, dNTPs, and a reverse transcriptase enzyme (e.g., M-MLV).[11][15]
-
Incubate the reaction according to the enzyme manufacturer's protocol (e.g., 70°C for 10 min for primer annealing, followed by cDNA synthesis at an optimal temperature).[14][15]
-
-
Quantitative PCR (qPCR):
-
Prepare a master mix for each gene of interest (including Chil3 and a reference/housekeeping gene) containing SYBR Green or an alternative fluorescent dye, forward and reverse primers specific to the target cDNA, and a DNA polymerase.[11][15]
-
Add the synthesized cDNA template to the master mix.
-
Run the reaction on a qPCR machine using a standard cycling program: an initial denaturation (e.g., 95°C for 10 min), followed by ~40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 60 s).[15]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample, which is inversely proportional to the amount of target RNA.[14]
-
Calculate the relative expression of Chil3 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Figure 2: Standard experimental workflow for RT-qPCR analysis.
5.2 Quantifying Chil3/Ym1 Protein: Western Blot
Western blotting is used to detect and quantify specific proteins in a complex mixture.[16][17] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and detecting them with specific antibodies.[18]
Detailed Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) to extract total protein.[19]
-
Determine the protein concentration of each lysate using a colorimetric assay (e.g., BCA assay).[18]
-
Denature and reduce 10-50 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.[17]
-
-
SDS-PAGE Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[17]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody specific for Chil3/Ym1 overnight at 4°C.[19]
-
Wash the membrane three times with TBST.[19]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[19]
-
Capture the signal using a gel imager or X-ray film.[20]
-
Quantify band intensity using densitometry software, normalizing to a loading control protein (e.g., β-actin or GAPDH).[20]
-
Figure 3: Standard experimental workflow for Western Blot analysis.
5.3 Investigating Regulation: Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq is a powerful method for identifying the genome-wide binding sites of a specific transcription factor, such as STAT6 on the Chil3 promoter.[21][22] It combines chromatin immunoprecipitation with next-generation sequencing.[23]
Detailed Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to the DNA they are bound to in vivo.[23]
-
Lyse the cells and isolate the nuclei.[22]
-
Shear the chromatin into smaller fragments (200-600 bp) using sonication.[22]
-
-
Immunoprecipitation (IP):
-
Reverse Cross-linking and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
Purify the co-precipitated DNA.[21]
-
-
Library Preparation and Sequencing:
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are significantly enriched, representing the binding sites of the transcription factor.
-
References
- 1. Chil3 chitinase-like 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Frontiers | An update on Ym1 and its immunoregulatory role in diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cyagen.com [cyagen.com]
- 5. WikiGenes - Chil3 - chitinase-like 3 [wikigenes.org]
- 6. Macrophage function in tissue repair and remodeling requires IL-4 or IL-13 with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitinase 3-like 1 drives allergic skin inflammation via Th2 immunity and M2 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Transcriptional regulation of CHI3L1, a marker gene for late stages of macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. Gene Expression Analysis by Reverse Transcription Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 14. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mcgill.ca [mcgill.ca]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 19. addgene.org [addgene.org]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 22. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: YM-1 as a Biomarker for M2 Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the YM-1 protein (Chitinase-like protein 3, Chil3) as a key biomarker for the alternative activation of macrophages, commonly known as M2 polarization, in rodent models. This document covers the protein's structure, function, regulatory pathways, and detailed experimental protocols for its detection and quantification.
Introduction to this compound and Macrophage Polarization
Macrophages are highly plastic immune cells that exhibit remarkable functional diversity in response to micro-environmental cues. This process, known as polarization, results in distinct activation states, broadly classified as the pro-inflammatory M1 (classical activation) and the anti-inflammatory or pro-resolving M2 (alternative activation) phenotypes.
This compound is a rodent-specific, 45 kDa secreted protein belonging to the chitinase-like protein (CLP) family.[1] Despite its structural similarity to chitinases, it lacks enzymatic activity due to mutations in its active site.[2][3] this compound is prominently expressed by alternatively activated macrophages (M2a subtype) upon stimulation with Th2 cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13), making it a widely used and reliable biomarker for M2 polarization in murine studies.[2][4][5] Its cellular origins also include neutrophils and microglia.[2][6] While this compound does not have a direct ortholog in humans, YKL-40 (also known as Chitinase-3-like protein 1 or CHI3L1) is considered its functional counterpart, sharing involvement in inflammation and tissue remodeling processes.[7][8][9]
This compound Protein: Structure and Function
The this compound protein consists of a large β/α barrel (TIM barrel) domain and a smaller α+β domain.[2][6] Although catalytically inactive, it retains the ability to bind carbohydrates, specifically showing affinity for heparin, heparan sulfate, and glucosamine (B1671600) oligosaccharides, classifying it as a novel mammalian lectin.[2]
The functions of this compound are multifaceted and context-dependent. It is implicated in:
-
Immune Regulation: Modulating Th2 cytokine expression and influencing the recruitment of neutrophils and eosinophils.[2]
-
Inflammation: Playing a significant role in allergic lung inflammation, parasite infections, and autoimmune diseases.[2][6][10]
-
Tissue Repair: this compound expressing monocytes are associated with the resolution of inflammation and tissue healing.[11]
-
Negative Feedback: Recent studies suggest this compound may limit or control the extent of M2 activation, indicating a potential negative feedback role.[2][5]
Regulation of this compound Expression and Signaling Pathways
The expression of the Chil3 gene (encoding this compound) is tightly regulated by specific signaling cascades. The most well-characterized pathway involves the Th2 cytokines IL-4 and IL-13.
The IL-4/IL-13-STAT6 Signaling Axis
Stimulation of macrophages with IL-4 or IL-13 is the primary driver of this compound expression.[2][12] This occurs through the following signaling cascade:
-
Receptor Binding: IL-4 and IL-13 bind to the IL-4 receptor alpha (IL-4Rα).[4]
-
JAK Activation: This binding triggers the activation of Janus kinases (JAK1 and JAK3).[4]
-
STAT6 Phosphorylation: Activated JAKs phosphorylate the Signal Transducer and Activator of Transcription 6 (STAT6).[4][12]
-
Nuclear Translocation: Phosphorylated STAT6 forms homodimers, translocates to the nucleus, and binds to specific sites in the Chil3 gene promoter.[6][12]
-
Gene Transcription: This binding initiates the transcription of the Chil3 gene, leading to this compound protein synthesis.[12]
The transcription factor peroxisome proliferator-activated receptor γ (PPARγ) can also be activated by STAT6 and cooperatively enhances Chil3 expression.[4][6]
Other Regulators of this compound Expression
While IL-4 and IL-13 are the canonical inducers, other factors can modulate this compound expression. Interferon-gamma (IFN-γ), a key M1-polarizing cytokine, is known to downregulate this compound.[6][12] Conversely, factors like TGF-β and even LPS (in certain contexts) have been associated with its upregulation.[6][12]
Data Presentation: Quantitative Analysis
Quantitative data provides a clear distinction between M1 and M2 macrophage profiles.
Table 1: Expression of Key Markers in M1 vs. M2 Polarized Macrophages
| Marker | M1 Polarization (LPS/IFN-γ) | M2a Polarization (IL-4/IL-13) | Primary Function/Role |
| This compound (Chil3) | Downregulated | Highly Upregulated | M2 Marker, Lectin, Immune Regulation[2][4][13] |
| Arginase-1 (Arg1) | Low Expression | Highly Upregulated | M2 Marker, L-arginine Metabolism[4][14][15] |
| FIZZ1 (Retnla) | Low Expression | Highly Upregulated | M2 Marker, Tissue Repair[4][16] |
| CD206 (Mrc1) | Low Expression | Upregulated | M2 Marker, Mannose Receptor[4][17] |
| iNOS (Nos2) | Highly Upregulated | Low Expression | M1 Marker, Nitric Oxide Production[15] |
| CXCL9 / CXCL10 | Highly Upregulated | Low Expression | M1 Markers, Chemoattractants[15] |
| IL-10 | Low Expression | Upregulated | Anti-inflammatory Cytokine[4][18] |
Table 2: Example Specifications for a Commercial Mouse this compound ELISA Kit
| Parameter | Specification |
| Product Name | Mouse this compound (Chitinase 3-like 3) ELISA Kit[19][20] |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernatants[19][20] |
| Assay Type | Sandwich ELISA[20] |
| Detection Range | 62.5 - 4000 pg/mL[19][20] |
| Sensitivity | 37.8 pg/mL[19][20] |
| Specificity | High for Mouse this compound, no significant cross-reactivity with analogues[19] |
Experimental Protocols and Workflows
Accurate detection and quantification of this compound are crucial for studying M2 polarization. Below are detailed protocols for common immunoassays.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used for the quantitative measurement of secreted this compound in fluid samples.
Methodology:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute lyophilized standards and prepare serial dilutions as per the kit manual. Prepare wash buffer.[19]
-
Sample Addition: Add 100 µL of each standard, blank, and sample to the appropriate wells of the pre-coated microplate.[21] Cover and incubate for 2.5 hours at room temperature or overnight at 4°C.[21]
-
Washing: Aspirate the liquid from each well and wash three times with 1x Wash Buffer.
-
Detection Antibody: Add 100 µL of prepared biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[21]
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of prepared Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.[21]
-
Washing: Wash the plate five times.
-
Substrate Development: Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.[21]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density (OD) at 450 nm immediately using a microplate reader.[21]
-
Analysis: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve to determine the concentration of this compound in the samples.
Western Blot
Western blotting is used to detect this compound protein in cell lysates or tissue homogenates, providing data on protein size and relative abundance.
Methodology:
-
Sample Preparation:
-
Place the cell culture dish on ice and wash cells with ice-cold PBS.[22][23]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[22][24]
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.[22]
-
Agitate for 30 minutes at 4°C, then centrifuge at ~12,000 x g for 15-20 minutes at 4°C.[22][24]
-
Collect the supernatant and determine the protein concentration (e.g., BCA assay).[24]
-
-
Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22] This can be done using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[22]
-
Incubate the membrane with a specific primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.[22][24]
-
Wash the membrane three times for 5-10 minutes each with TBST.[24][25]
-
Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[22][24]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[24][25]
-
-
Detection:
Intracellular Flow Cytometry
This technique identifies and quantifies the percentage of this compound-expressing cells within a heterogeneous population, such as macrophages from tissues or cultures.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension with up to 1 x 10⁶ cells per tube.
-
Surface Staining (Optional): If co-staining for surface markers (e.g., F4/80, CD11b), perform this step first. Incubate cells with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C in the dark.[26] Wash cells twice with PBS or FACS buffer.
-
Fixation: Resuspend cells in 0.5 mL of cold Fixation Buffer (e.g., 1-4% paraformaldehyde). Incubate for 10-20 minutes at room temperature.[27] This cross-links proteins and stabilizes the cell structure.
-
Washing: Centrifuge and wash the cells once with PBS.[28]
-
Permeabilization: Resuspend the fixed cells in a Permeabilization Buffer containing a detergent like Saponin or Triton™ X-100.[27] This allows antibodies to access intracellular targets.
-
Blocking: Add Fc receptor blocking reagents to prevent non-specific antibody binding and incubate for 15 minutes.[28] Do not wash out the blocking reagent.[28]
-
Intracellular Staining: Add the fluorochrome-conjugated anti-YM-1 antibody (or an isotype control antibody in a separate tube) directly to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.[28]
-
Final Washes: Wash the cells twice with Permeabilization Buffer.
-
Acquisition: Resuspend the final cell pellet in 200-400 µL of PBS or FACS buffer and analyze on a flow cytometer.
Conclusion
This compound is an indispensable biomarker for identifying and studying M2-polarized macrophages in murine models. Its expression is strongly and specifically induced by the IL-4/IL-13-STAT6 signaling axis, a hallmark of M2a activation. While its precise biological roles are still being fully elucidated, it is clear that this compound is more than a passive marker, actively participating in the regulation of Th2 immunity, inflammation, and tissue remodeling.[2][6] The robust and well-defined protocols for ELISA, Western Blot, and Flow Cytometry enable researchers to reliably track M2 polarization in various experimental contexts, from basic immunology to preclinical drug development. Understanding the regulation and detection of this compound is fundamental for any scientist investigating the complex roles of macrophage polarization in health and disease.
References
- 1. Carbohydrate-binding motif in Chitinase 3-like 1 (CHI3L1/YKL-40) specifically activates Akt signaling pathway in colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible evolutionary loss of chitin‐degrading ability in the chitinase‐like protein Ym1 under positive selection in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | An update on Ym1 and its immunoregulatory role in diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. CHI3L1 - Wikipedia [en.wikipedia.org]
- 8. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01050G [pubs.rsc.org]
- 9. Up-regulated chitinase-like protein-1 promotes tumour growth while physiological levels are protective | Life Science Alliance [life-science-alliance.org]
- 10. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural polymorphism of Ym1 regulates pneumonitis through alternative activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. M1/M2 macrophages and their overlaps – myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M1 and M2 macrophages markers are alternately expressed during periapical lesion development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ym1+ macrophages orchestrate fibrosis, lesion growth, and progression during development of murine pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. elkbiotech.com [elkbiotech.com]
- 20. realgenelabs.com [realgenelabs.com]
- 21. raybiotech.com [raybiotech.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 24. origene.com [origene.com]
- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 26. Flow Cytometry Protocol | Abcam [abcam.com]
- 27. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 28. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
The Multifaceted Role of YM-1 in Allergic Lung Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling, primarily driven by a type 2 immune response. In the complex milieu of cytokines, chemokines, and immune cells that orchestrate this inflammatory cascade, the chitinase-like protein YM-1 has emerged as a significant modulator, particularly in rodent models of allergic lung inflammation. This compound, also known as chitinase (B1577495) 3-like 3 (Chi3l3), is a member of the 18-glycosyl hydrolase family but lacks enzymatic chitinase activity due to a mutation in its active site.[1] Primarily expressed by alternatively activated macrophages (M2), neutrophils, and epithelial cells in the lung, this compound has transitioned from being considered a mere marker of M2 macrophages to a functional player with a complex and sometimes paradoxical role in the pathogenesis of allergic airway disease.[2] This technical guide provides an in-depth analysis of the current understanding of this compound's function in allergic lung inflammation, focusing on quantitative data, experimental methodologies, and key signaling pathways.
Cellular Sources and Regulation of this compound Expression
This compound is predominantly produced by alternatively activated macrophages (M2a), which are polarized by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[3] Its expression is also detected in neutrophils and lung epithelial cells.[2] The induction of this compound expression in macrophages is critically dependent on the activation of the Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway.[4] Upon binding of IL-4 or IL-13 to their receptors, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus where it binds to specific response elements in the this compound promoter, driving its transcription.[4]
This compound in Th2-Mediated Allergic Lung Inflammation
This compound plays a significant role in augmenting the Th2 inflammatory response, a hallmark of allergic asthma. Its primary functions in this context include intensifying eosinophil recruitment and enhancing the production of Th2 cytokines.
Intensification of Eosinophil Recruitment
This compound contributes to the accumulation of eosinophils in the airways, a key feature of allergic asthma. While the exact mechanism of direct eosinophil chemotaxis is not fully elucidated, evidence suggests an indirect role involving matrix metalloproteinases (MMPs). This compound can be cleaved by MMP-2 and MMP-9, and the resulting fragments may possess enhanced chemotactic activity for eosinophils.
Enhancement of Th2 Cytokine Production
A crucial mechanism by which this compound promotes Th2 inflammation is through its interaction with the 12/15-lipoxygenase (12/15-LOX) pathway.[5] this compound binds to and inhibits the activity of 12/15-LOX, an enzyme that produces 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).[5] By suppressing 12/15-LOX activity, this compound reduces the levels of 12(S)-HETE, which in turn leads to an increased production of the Th2 cytokines IL-4, IL-5, and IL-13 by CD4+ T cells.[5] This creates a positive feedback loop, as IL-4 and IL-13 further drive this compound expression in macrophages.
The Dual Role of this compound: Beyond Th2 Inflammation
Recent studies have revealed a more complex role for this compound, extending beyond the classical Th2-driven eosinophilic inflammation.
Involvement in Neutrophilic Inflammation and IL-17 Responses
This compound has been implicated in the recruitment of neutrophils to the airways, a feature of more severe or non-atopic asthma. This function may be dependent on IL-17-mediated responses. Treatment with an anti-YM-1 antibody has been shown to decrease the number of neutrophils in the lung and reduce the expression of IL-17A. This suggests that this compound may contribute to both eosinophilic and neutrophilic inflammatory phenotypes in allergic lung disease.
Regulation of Macrophage Polarization
Paradoxically, while this compound is a marker of M2 macrophages, it also appears to limit M2 polarization by downregulating the activation of STAT6 and peroxisome proliferator-activated receptor-gamma (PPAR-γ) in macrophages. This suggests a potential negative feedback mechanism to control the extent of the type 2 immune response.
Quantitative Data on the Role of this compound in Allergic Lung Inflammation
The following tables summarize quantitative data from various studies investigating the role of this compound in experimental models of allergic lung inflammation.
Table 1: Cellular Infiltrates in Bronchoalveolar Lavage Fluid (BALF) in Allergic Lung Inflammation Models
| Parameter | Control Group | Allergic Model (Wild-Type) | Allergic Model (this compound Deficient/Blocked) | Reference |
| Total Cells (x10^5) | 1.2 ± 0.3 | 8.5 ± 1.2 | 5.1 ± 0.8 | [6][7] |
| Eosinophils (x10^4) | 0.1 ± 0.05 | 25.6 ± 4.1 | 12.3 ± 2.5 | [8][9] |
| Neutrophils (x10^4) | 0.5 ± 0.2 | 5.2 ± 1.1 | 2.8 ± 0.7 | [7] |
| Lymphocytes (x10^4) | 2.1 ± 0.5 | 10.3 ± 1.9 | 7.5 ± 1.3 | [9] |
| Macrophages (x10^4) | 10.5 ± 2.1 | 45.2 ± 5.8 | 32.1 ± 4.5 | [7] |
Data are presented as mean ± standard error of the mean (SEM) and are compiled from representative studies. Actual values may vary depending on the specific experimental model and conditions.
Table 2: Th2 Cytokine Levels in Lung Tissue or BALF in Allergic Lung Inflammation Models
| Cytokine | Control Group (pg/mL) | Allergic Model (Wild-Type) (pg/mL) | Allergic Model (this compound Deficient/Blocked) (pg/mL) | Reference |
| IL-4 | 15 ± 5 | 150 ± 25 | 85 ± 15 | [10] |
| IL-5 | 10 ± 3 | 120 ± 20 | 60 ± 10 | [10] |
| IL-13 | 25 ± 8 | 250 ± 40 | 130 ± 25 | [10] |
Data are presented as mean ± SEM and are compiled from representative studies. Actual values may vary depending on the specific experimental model and conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are summaries of key experimental protocols.
Ovalbumin (OVA)-Induced Allergic Lung Inflammation Mouse Model
This is the most widely used model to study allergic asthma.
-
Sensitization:
-
Mice (typically BALB/c or C57BL/6 strains) are sensitized by intraperitoneal (i.p.) injections of 20-50 µg of OVA emulsified in 1-2 mg of aluminum hydroxide (B78521) (alum) as an adjuvant on days 0 and 14.[11][12]
-
-
Challenge:
-
Endpoint Analysis:
-
24-48 hours after the final challenge, various parameters are assessed, including:
-
Airway hyperresponsiveness to methacholine.
-
Cellular composition of BALF.[13]
-
Cytokine levels in BALF and lung homogenates (ELISA).
-
Histological analysis of lung tissue for inflammation and mucus production (H&E and PAS staining).
-
This compound levels in BALF or lung tissue (ELISA or Western blot).
-
-
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol is used to obtain a homogenous population of macrophages for in vitro studies of this compound expression and function.
-
Harvesting Bone Marrow:
-
Cell Culture and Differentiation:
-
Lyse red blood cells using an ACK lysis buffer.
-
Culture the bone marrow cells in complete RPMI or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 10-20 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) to promote differentiation into macrophages.[15]
-
Culture for 7 days, with a medium change on day 3 or 4.
-
-
Macrophage Polarization:
-
Analysis:
-
Analyze this compound expression by qPCR, Western blot, or ELISA.
-
Assess macrophage phenotype using flow cytometry for surface markers (e.g., CD206 for M2, CD86 for M1).
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involving this compound in allergic lung inflammation.
Signaling Pathway of this compound Induction and Pro-Th2 Function
Caption: this compound induction by Th2 cytokines and its pro-inflammatory feedback loop.
Experimental Workflow for In Vivo OVA-Induced Allergic Lung Inflammation Model
References
- 1. The magnitude of airway remodeling is not altered by distinct allergic inflammatory responses in BALB/c versus C57BL/6 mice but matrix composition differs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PPARγ regulates M1/M2 macrophage polarization and attenuates dextran sulfate sodium salt‐induced inflammatory bowel disease via the STAT‐1/STAT‐6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Dual role of YM1+ M2 macrophages in allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Concept and Update of the Macrophage Plasticity Concept: Intracellular Mechanisms of Reprogramming and M3 Macrophage “Switch” Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allergic pulmonary inflammation in mice is dependent on eosinophil-induced recruitment of effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of a juvenile mouse asthma model induced by postnatal hyperoxia exposure combined with early OVA sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inflammasome-IL-1-Th17 response in allergic lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modeling TH2 responses and airway inflammation to understand fundamental mechanisms regulating the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of YM-1 Protein in Parasitic Nematode Infections: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YM-1 protein, a member of the chitinase-like protein (CLP) family, has emerged as a critical modulator of the host immune response to parasitic nematode infections in rodent models.[1] Despite lacking enzymatic chitinase (B1577495) activity due to a mutation in the active site, this compound is highly upregulated during Th2-mediated inflammatory responses, characteristic of helminth infections.[2] This guide provides a comprehensive overview of the current understanding of this compound's involvement in nematode infections, focusing on its expression, regulation, function, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers and professionals involved in immunology, parasitology, and the development of novel anti-helminthic therapies.
Core Concepts: this compound in the Context of Nematode Immunity
This compound, also known as Chitinase 3-like 3 (Chi3l3), is predominantly expressed by alternatively activated macrophages (AAMs) and neutrophils in response to type 2 cytokines such as IL-4 and IL-13.[3] Its expression is a hallmark of the M2 macrophage phenotype, which is associated with tissue repair and modulation of inflammation, key processes during infection with large, migratory nematodes.[4][5]
The functions of this compound in parasitic nematode infections are multifaceted and include:
-
Regulation of Inflammation: this compound has been shown to have both pro- and anti-inflammatory roles. It can promote the recruitment of neutrophils and the production of the pro-inflammatory cytokine IL-17, which can contribute to parasite killing but also to host tissue damage.[1][6][7][8][9] Conversely, this compound is also implicated in dampening excessive type 2 inflammation and promoting tissue repair.[10][11][12][13]
-
Induction of other Effector Molecules: this compound can induce the expression of another important molecule in type 2 immunity, Resistin-Like Molecule alpha (RELMα), which is also involved in tissue repair and immunoregulation.[10][11][12][13][14]
-
Chemoattraction: While initially described as an eosinophil chemotactic factor, this function remains a subject of debate.[15] However, it has been shown to act as a chemoattractant for other immune cells, including neutrophils.[1]
-
Carbohydrate Binding: this compound is a heparin-binding lectin, suggesting a role in cell-cell and cell-matrix interactions.[16][17] Although it belongs to the chitinase family, its ability to bind chitin (B13524) is not definitively established, with some studies suggesting it may lack N-acetylglucosamine-binding affinity.[2]
The expression of this compound is a generalized feature across various nematode infections, including those caused by:
Quantitative Analysis of this compound Expression
The upregulation of this compound expression is a consistent finding in rodent models of nematode infection. The following tables summarize available quantitative data on this compound expression from various studies.
Table 1: this compound Gene Expression in Response to Nematode Infection
| Nematode Species | Host Strain | Tissue/Cell Type | Time Post-Infection | Fold Change/Relative Expression | Reference |
| Nippostrongylus brasiliensis | BALB/c | Lung | Day 6 | >10-fold increase over naive | [17] |
| Nippostrongylus brasiliensis | C57BL/6 | Lung | Day 8 | Significant increase | [20] |
| Brugia malayi | C57BL/6 | Peritoneal Exudate Cells | 3 weeks | Highly upregulated (represents >10% of total NeMφ mRNA) | [15][17] |
| Litomosoides sigmodontis | C57BL/6 | Thoracic Lavage Cells | 60 days | Significantly increased | [21] |
| Heligomosomoides polygyrus | BALB/c | Colon | Chronic | Dramatically upregulated | [12] |
Table 2: this compound Protein Levels in Response to Nematode Infection
| Nematode Species | Host Strain | Sample Type | Time Post-Infection | Concentration/Relative Level | Reference |
| Brugia malayi | C57BL/6 | Peritoneal Lavage Fluid | 3 weeks | Significantly increased (IL-4 dependent) | [16][21] |
| Nippostrongylus brasiliensis | BALB/c | Bronchoalveolar Lavage (BAL) Fluid | Day 6 | Significantly increased | [6] |
| Mesocestoides corti | BALB/c | Liver, Lung, Peritoneal Exudate Cells | - | Significantly increased | [18][19] |
Signaling Pathways Involving this compound
The expression and function of this compound are integrated into complex signaling networks that orchestrate the immune response to nematode parasites.
This compound Expression Pathway
The primary pathway regulating this compound expression is initiated by the type 2 cytokines IL-4 and IL-13.
Caption: IL-4/IL-13 signaling cascade leading to this compound protein expression.
Downstream Effects of this compound
Once expressed, this compound can influence other components of the immune response.
Caption: this compound protein's influence on RELMα, IL-17, and downstream cellular responses.
Key Experimental Protocols
The study of this compound in parasitic nematode infections relies on a variety of immunological and molecular biology techniques. Below are detailed methodologies for some of the most crucial experiments.
Quantification of this compound mRNA by Real-Time RT-PCR
This protocol is for the analysis of Ym1 (Chi3l3) gene expression in murine lung tissue.
Caption: Standard workflow for quantifying this compound gene expression.
Detailed Methodology:
-
Tissue Collection and Homogenization:
-
Euthanize mice and perfuse lungs with sterile PBS to remove blood.
-
Excise lung tissue and immediately place it in a tube containing TRIzol reagent (or a similar RNA stabilization solution) on ice.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
-
-
RNA Extraction:
-
Follow the manufacturer's protocol for the chosen RNA extraction kit (e.g., TRIzol-based chloroform extraction and isopropanol (B130326) precipitation).
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.0.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, SYBR Green master mix, and forward and reverse primers for the Ym1 gene and a housekeeping gene (e.g., β-actin or GAPDH).
-
Ym1 primer sequences can be designed or obtained from published literature.
-
Perform the qPCR reaction in a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Data Analysis:
-
Calculate the relative expression of Ym1 using the comparative Ct (ΔΔCt) method, normalizing the Ct value of Ym1 to the Ct value of the housekeeping gene.
-
Quantification of this compound Protein by ELISA
This protocol describes a sandwich ELISA for the quantification of this compound in bronchoalveolar lavage fluid (BALF), serum, or plasma.
Detailed Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for mouse this compound overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate and add diluted samples (BALF, serum, etc.) and a serial dilution of recombinant mouse this compound standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a biotinylated detection antibody specific for mouse this compound.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate and add a TMB substrate solution.
-
Incubate until a color change is observed, then stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the recombinant this compound standards.
-
Calculate the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Immunohistochemical (IHC) Staining for this compound
This protocol is for the visualization of this compound protein in formalin-fixed, paraffin-embedded (FFPE) lung tissue sections.
Detailed Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave or pressure cooker.
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
-
Primary Antibody Incubation:
-
Incubate the tissue sections with a primary antibody specific for mouse this compound overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the color with a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through increasing concentrations of ethanol and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
-
In Vivo Experimental Approaches
Neutralizing Antibody Administration
To investigate the in vivo function of this compound, neutralizing antibodies can be administered to mice during nematode infection.
Caption: Experimental design for studying this compound function using neutralizing antibodies.
Protocol Outline:
-
Infect mice with the nematode of interest (e.g., N. brasiliensis).
-
Administer a neutralizing anti-YM-1 antibody or an isotype control antibody via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified time points post-infection.
-
At the desired endpoint, collect tissues and fluids for analysis of parasite burden, immune cell populations, cytokine levels, and histopathology.
-
Compare the outcomes between the anti-YM-1 treated group and the isotype control group to determine the effects of this compound neutralization.
Use of this compound Deficient Mice
The generation of Ym1 knockout (KO) mice provides a powerful tool to study the role of this protein.
Experimental Approach:
-
Generate or obtain Ym1 deficient mice on a suitable genetic background.
-
Infect Ym1 KO mice and wild-type (WT) littermate controls with the nematode parasite.
-
Monitor and compare the course of infection, parasite burden, immune responses, and pathology between the KO and WT groups.
-
This approach allows for the definitive assessment of this compound's contribution to the host response without the potential off-target effects of antibody treatments. The generation of a this compound deficient mouse has been achieved using CRISPR-Cas9 technology.[3][22]
Conclusion and Future Directions
This compound is a key component of the type 2 immune response to parasitic nematode infections in mice. Its multifaceted roles in inflammation, tissue repair, and the regulation of other immune mediators make it a protein of significant interest. The experimental protocols and approaches detailed in this guide provide a framework for researchers to further elucidate the precise mechanisms of this compound function.
Future research should focus on:
-
Identifying the specific receptor(s) for this compound to better understand its signaling mechanisms.
-
Further dissecting the context-dependent pro- and anti-inflammatory functions of this compound.
-
Investigating the relevance of these findings in livestock and other animals of veterinary importance.
-
Exploring the potential of targeting this compound or its pathways for therapeutic intervention in helminth infections, balancing the need for parasite clearance with the prevention of immunopathology.
While this compound is specific to rodents, understanding its function provides valuable insights into the broader roles of chitinase-like proteins in immunity, which may have implications for human health and disease.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of a Ym1 deficient mouse utilising CRISPR-Cas9 in CB6 embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elkbiotech.com [elkbiotech.com]
- 5. ELISA Protocol [protocols.io]
- 6. Ym1 induces RELMα and rescues IL-4Rα deficiency in lung repair during nematode infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 9. Structural and functional analyses of nematode-derived antimicrobial peptides support the occurrence of direct mechanisms of worm-microbiota interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. youtube.com [youtube.com]
- 12. Ym1 induces RELMα and rescues IL-4Rα deficiency in lung repair during nematode infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. STAT1-Dependent Recruitment of Ly6ChiCCR2+ Inflammatory Monocytes and M2 Macrophages in a Helminth Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Two Faces of Nematode Infection: Virulence and Immunomodulatory Molecules From Nematode Parasites of Mammals, Insects and Plants [frontiersin.org]
- 15. The biology of nematode- and IL4Rα-dependent murine macrophage polarization in vivo as defined by RNA-Seq and targeted lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. danabiosci.com [danabiosci.com]
- 18. Pathological examination of Ym1, a chitinase family protein, in Mesocestoides corti-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural polymorphism of Ym1 regulates pneumonitis through alternative activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interleukin-4-induced transcriptional activation by stat6 involves multiple serine/threonine kinase pathways and serine phosphorylation of stat6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
Structural Analysis of YM-1 Protein and its Carbohydrate Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, also known as Chitinase-3-like protein 3 (Chi3l3), is a secreted lectin belonging to the glycoside hydrolase family 18. Despite sharing structural homology with chitinases, this compound lacks enzymatic activity and instead functions as a carbohydrate-binding protein.[1][2] It is primarily expressed by activated macrophages and neutrophils in rodents and is implicated in various physiological and pathological processes, including inflammation, tissue remodeling, and immune responses.[1][3][4] Understanding the structural basis of this compound's interactions with carbohydrates is crucial for elucidating its biological functions and for the development of novel therapeutics targeting this compound-mediated pathways. This technical guide provides a comprehensive overview of the structural analysis of this compound and its carbohydrate-binding properties, including detailed experimental protocols and a visualization of its signaling pathway.
I. Structural Characteristics of this compound Protein
The three-dimensional structure of this compound has been determined by X-ray crystallography, revealing a two-domain architecture.[5] The larger domain is a (β/α)8-barrel, also known as a TIM barrel, which is a common fold in glycoside hydrolases.[5] The smaller domain consists of an α+β fold.[5] The carbohydrate-binding site is located in a cleft at the C-terminal end of the β-strands within the TIM barrel domain.[5]
While this compound is structurally similar to chitinases, key amino acid substitutions in the active site render it catalytically inactive.[6][7] Specifically, mutations in the catalytic motif prevent the hydrolysis of chitin.[6] However, the overall shape of the binding cleft is preserved, allowing it to accommodate carbohydrate ligands.[5]
| Structural Parameter | Value | Method of Determination | Reference |
| Resolution | 1.31 Å - 2.5 Å | X-ray Crystallography | [5][8][9] |
| Space Group | P21 | X-ray Crystallography | [10] |
| Unit Cell Parameters | Varies depending on crystal form | X-ray Crystallography | [10] |
| Molecular Weight | ~40 kDa | SDS-PAGE | [11] |
| Domain Architecture | (β/α)8-barrel (TIM barrel) and a small α+β domain | X-ray Crystallography | [5] |
II. Carbohydrate Binding Profile
This compound exhibits binding specificity for certain carbohydrates, playing a key role in its biological functions. Its interactions with these glycans are crucial for cell-cell and cell-matrix interactions.
Binding Specificity
This compound has been shown to bind to glucosamine (B1671600) (GlcN) and glycosaminoglycans such as heparin and heparan sulfate.[5][12][13] The interaction with heparin is thought to be of physiological significance, potentially modulating inflammation and hematopoiesis.[12][13] There is conflicting evidence regarding this compound's affinity for N-acetylglucosamine (GlcNAc) oligomers. Some studies suggest a lack of significant binding, while others propose a potential binding site.[8][9]
Quantitative Binding Analysis
Detailed quantitative data on the binding affinities of this compound for its carbohydrate ligands, such as dissociation constants (Kd), are not extensively reported in the currently available literature. Techniques like Surface Plasmon Resonance (SPR) would be instrumental in determining these crucial parameters, providing insights into the strength and kinetics of the interactions.
| Ligand | Binding Observed | Quantitative Data (e.g., Kd) | Experimental Method | Reference |
| Glucosamine (GlcN) | Yes | Not Reported | X-ray Crystallography | [5] |
| Heparin/Heparan Sulfate | Yes | Not Reported | Affinity Chromatography | [5][12][13] |
| N-acetylglucosamine (GlcNAc) oligomers | Conflicting Reports | Not Reported | Co-crystallization experiments | [8][9] |
III. This compound Signaling Pathway
This compound has been implicated in signaling pathways that regulate cellular processes such as oligodendrogenesis. One such pathway involves the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent phosphorylation of Proline-rich tyrosine kinase 2 (Pyk2).[12]
IV. Experimental Protocols
The following sections detail generalized protocols for the key experimental techniques used in the structural and functional analysis of this compound.
A. Recombinant this compound Protein Expression and Purification
Objective: To produce a sufficient quantity of pure, recombinant this compound for structural and binding studies.
Methodology:
-
Cloning: The cDNA encoding murine this compound is cloned into a suitable expression vector (e.g., pET vector for bacterial expression or a mammalian expression vector). The construct may include an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
-
Expression:
-
Bacterial System (E. coli): The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Mammalian System (e.g., HEK293 or CHO cells): The expression vector is transfected into mammalian cells. The secreted this compound protein is harvested from the cell culture supernatant.
-
-
Purification:
-
Affinity Chromatography: The cell lysate or culture supernatant is passed over a resin that specifically binds the affinity tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The bound protein is then eluted.
-
Ion-Exchange Chromatography: Further purification can be achieved based on the protein's net charge at a specific pH.
-
Size-Exclusion Chromatography (Gel Filtration): The final purification step separates proteins based on their size, removing any remaining contaminants and protein aggregates.
-
-
Quality Control: The purity and concentration of the recombinant this compound are assessed by SDS-PAGE, and its identity can be confirmed by Western blotting or mass spectrometry.
B. X-ray Crystallography
Objective: To determine the three-dimensional structure of this compound at atomic resolution.
Methodology:
-
Crystallization:
-
Purified this compound protein is concentrated to a high concentration (typically 5-10 mg/mL).
-
Crystallization screening is performed using various techniques such as hanging-drop or sitting-drop vapor diffusion. A wide range of precipitants, buffers, and additives are tested to find conditions that promote crystal growth.
-
-
Data Collection:
-
A single, well-diffracting crystal is selected and cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
The crystal is mounted and flash-cooled in a stream of liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Determination:
-
Phasing: The phases of the structure factors are determined using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., MAD, SAD).
-
Model Building: An initial atomic model of this compound is built into the electron density map using molecular graphics software.
-
Refinement: The atomic model is refined against the experimental diffraction data to improve its agreement with the observed data and to optimize its stereochemistry.
-
-
Validation: The final structure is validated using various tools to check its geometric quality and fit to the electron density.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To study the structure, dynamics, and interactions of this compound in solution.
Methodology:
-
Isotope Labeling: For detailed structural studies, this compound is expressed in minimal media supplemented with 15N- and/or 13C-labeled compounds (e.g., 15NH4Cl, 13C-glucose).
-
Sample Preparation: A concentrated (0.1-1 mM) and highly pure sample of isotope-labeled this compound is prepared in a suitable NMR buffer.
-
Data Acquisition: A series of multidimensional NMR experiments (e.g., 2D 1H-15N HSQC, 3D HNCA, 3D HNCACB, 3D NOESY) are performed on a high-field NMR spectrometer.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the protein sequence.
-
Structure Calculation:
-
Distance restraints are derived from NOESY spectra.
-
Dihedral angle restraints are obtained from chemical shift values.
-
These restraints are used in computational algorithms to calculate an ensemble of structures consistent with the NMR data.
-
-
Interaction Studies (Ligand Titration):
-
A 2D 1H-15N HSQC spectrum of 15N-labeled this compound is recorded.
-
A solution of the carbohydrate ligand is titrated into the protein sample, and a series of HSQC spectra are acquired at different ligand concentrations.
-
Changes in the chemical shifts of specific amino acid residues upon ligand binding are monitored to map the binding site and, in some cases, to determine the binding affinity.
-
D. Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding kinetics and affinity of this compound to carbohydrate ligands.
Methodology:
-
Chip Preparation: A sensor chip with a gold surface is functionalized. The carbohydrate ligand or this compound protein is immobilized onto the chip surface.
-
Binding Analysis:
-
A solution containing the analyte (the binding partner that is not immobilized) is flowed over the sensor chip surface.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
A range of analyte concentrations is tested.
-
-
Data Analysis:
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data (a plot of RU versus time) to a kinetic model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
V. Conclusion
The structural and carbohydrate-binding analyses of this compound are essential for a complete understanding of its multifaceted roles in health and disease. While X-ray crystallography has provided a high-resolution view of its architecture, further quantitative studies using techniques like SPR and NMR are needed to fully characterize its interactions with various carbohydrate ligands. The elucidation of its signaling pathways, such as the YM1-EGFR-Pyk2 axis, opens new avenues for therapeutic intervention. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate biology of this compound and its potential as a drug target.
References
- 1. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Microbial Glycan Microarrays Define Key Features of Host-Microbial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ym1 is a neutrophil granule protein that crystallizes in p47phox-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 8. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of the major linkage region tetrasaccharides in heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Protein Interaction Analysis by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transient expression of Ym1, a heparin-binding lectin, during developmental hematopoiesis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-1 protein expression in different mouse tissues
An In-depth Technical Guide to YM-1 Protein Expression in Mouse Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Chitinase-like protein 3 (Chil3), is a member of the glycoside hydrolase family 18 in mice.[1][2] Despite its homology to chitinases, this compound lacks chitinolytic activity due to mutations in its active site and is therefore classified as a chitinase-like protein (CLP), or lectin.[3] It is a rodent-specific protein with no direct human orthologue.[2] this compound is widely recognized as a key marker for alternatively activated macrophages (M2 macrophages) and plays a significant, though multifaceted, role in various physiological and pathological processes, including innate immunity, allergic inflammation, parasitic infections, and tissue repair.[3][4] This guide provides a comprehensive overview of this compound expression in mouse tissues, quantitative data, detailed experimental protocols, and associated signaling pathways.
Tissue Distribution and Cellular Origin of this compound
Under normal physiological conditions, this compound protein is principally expressed in the lung, spleen, and bone marrow.[5][6] Its expression profile changes significantly during inflammatory responses and disease states.
-
Lung: In healthy mice, this compound is constitutively expressed by alveolar macrophages and neutrophils.[5][7] The protein is localized within the rough endoplasmic reticulum of alveolar macrophages.[6] During allergic inflammation or parasitic infections, its expression is highly upregulated.[5][6]
-
Spleen: this compound is primarily found in immature neutrophils located in the red pulp.[5][6]
-
Bone Marrow: Expression is high in myeloid progenitor cells and immature neutrophils.[3][5] As neutrophils mature, they lose this immunoreactivity.[6] Additionally, macrophages that form erythroblastic islands contain needle-shaped crystals with intense this compound immunoreactivity.[6]
-
Brain: Under normal conditions, this compound is produced at low levels by M2-type microglia.[5][7] Its expression can be upregulated during neuroinflammation or parasitic infection.[5]
-
Pathological Conditions: this compound expression is transiently induced by various inflammatory stimuli.[5] For instance, in mice infected with parasites, activated macrophages in the liver and peritoneal exudate cells show significant this compound expression.[5]
Quantitative this compound Expression Data
Quantifying this compound expression is crucial for understanding its role in disease models. Below are tables summarizing relative mRNA and protein expression levels in various tissues.
Table 1: Relative mRNA (Chil3) Expression in Mouse Tissues
| Tissue | Condition | Relative Expression Level | Fold Change (vs. Control, where specified) | Citation(s) |
| Lung | Normal / Naive | Constitutive | - | [4] |
| Allergic Inflammation (OVA-induced) | High Upregulation | - | [5] | |
| Glucocorticoid Receptor-Null | High Upregulation | 11-fold | [4] | |
| Skin | cpdm/cpdm mice | High Upregulation | 24-fold | [4] |
| Spinal Cord | Experimental Autoimmune Encephalitis | Significant Increase | - | [4] |
| Lung | N. brasiliensis infection (Day 6) | High Upregulation | >1000-fold | [8] |
Table 2: this compound Protein Expression and Localization in Mouse Tissues
| Tissue | Condition | Cellular Localization | Detection Method | Citation(s) |
| Lung | Normal | Alveolar Macrophages, Neutrophils | Immunohistochemistry, Western Blot | [5][6][9] |
| Spleen | Normal | Immature Neutrophils (Red Pulp) | Immunohistochemistry, Western Blot | [5][6][9] |
| Bone Marrow | Normal | Immature Neutrophils, Macrophages | Immunohistochemistry, Western Blot | [5][6][9] |
| Gastric Antrum | Normal | Parietal and Chief Cells | Immunohistochemistry, Western Blot | [9] |
| Liver | Parasitic Infection | Activated Macrophages | Immunohistochemistry | [5] |
| BALF | Allergic Inflammation | Secreted Protein | ELISA | [5] |
| Lung | Mannan-treated | Alveolar & Interstitial Macrophages | Flow Cytometry |
Signaling Pathways Involving this compound
This compound expression is tightly regulated by cytokines, and its different physical forms (soluble vs. crystalline) can trigger distinct downstream pathways.
Upstream Regulation of Chil3 (this compound) Gene Expression
The expression of the Chil3 gene is predominantly induced by T-helper type 2 (Th2) cytokines IL-4 and IL-13 through the STAT6 signaling pathway.[5][10] Upon cytokine binding to its receptor, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus where it binds to promoter regions of target genes, including Chil3.[5][11] This pathway can be further enhanced by factors like PPAR-γ and suppressed by Th1 cytokines such as IFN-γ.[5]
References
- 1. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Sample Preparation Protocol [novusbio.com]
- 3. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 4. Chil3 chitinase-like 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular expression of murine Ym1 and Ym2, chitinase family proteins, as revealed by in situ hybridization and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
YM-1 Protein's Role in Central Nervous System Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The YM-1 protein, also known as Chitinase-3-like 3 (CHI3L3), is a secreted lectin that belongs to the 18-glycosyl hydrolase family. Although it lacks chitinase (B1577495) activity due to a mutation in the active site, this compound has emerged as a significant modulator of immune responses, particularly in the context of central nervous system (CNS) inflammation.[1][2] Initially identified as a marker for alternatively activated (M2) macrophages in rodents, its role is now understood to be far more complex, involving interactions with various cell types and signaling pathways within the CNS.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's function in CNS inflammation, detailing its cellular sources, signaling mechanisms, and its multifaceted role in various CNS pathologies. We present quantitative data from key studies, outline experimental protocols, and provide visual representations of its signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound/CHI3L3
This compound is a rodent-specific chitinase-like protein whose expression is prominently upregulated in response to various inflammatory stimuli, including traumatic injury, ischemic stroke, and infections.[1][3] In the CNS, this compound is primarily expressed and secreted by myeloid cells, including resident microglia and infiltrating macrophages.[3] It is often used as a marker for the M2, or anti-inflammatory, phenotype of microglia/macrophages, which are involved in tissue repair and resolution of inflammation.[4] However, emerging evidence suggests that this compound's function extends beyond being a simple marker, with direct involvement in processes such as extracellular matrix remodeling and cell differentiation.[1][3]
Cellular Sources and Expression in the CNS
Under inflammatory conditions, a variety of cells within the CNS and infiltrating immune cells can express this compound.
-
Microglia and Macrophages: These are the primary sources of this compound in the inflamed CNS.[1][3] Following an inflammatory trigger, microglia and infiltrating macrophages can polarize into different functional phenotypes. The M2 phenotype, driven by cytokines like IL-4 and IL-13, is characterized by the expression of proteins like Arginase-1 (Arg-1) and this compound.[5][4]
-
Neutrophils: A subpopulation of neutrophils that infiltrate the CNS during inflammation has also been shown to express this compound.[1][3] These this compound-expressing neutrophils may contribute to inflammation resolution through enhanced phagocytosis.[1][3]
-
Astrocytes: While microglia and macrophages are the main producers, some studies suggest that astrocytes, another key glial cell type in the CNS, may also express chitinases and chitinase-like proteins, contributing to the neuroinflammatory environment.[5]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through interaction with cell surface receptors and modulation of downstream signaling cascades. A critical pathway identified is the this compound-EGFR-Pyk2 axis, particularly in the context of remyelination.
This compound-EGFR-Pyk2 Signaling Pathway
In demyelinating diseases of the CNS, such as multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE), this compound plays a crucial role in promoting the differentiation of neural stem cells (NSCs) into oligodendrocytes, the myelin-producing cells of the CNS.[1][3][6][7] this compound binds to the Epidermal Growth Factor Receptor (EGFR) on NSCs, which leads to the activation of the non-receptor tyrosine kinase Pyk2.[1][3][6] This signaling cascade ultimately promotes oligodendrogenesis, aiding in the repair of myelin damage.[1][3][6][7] Silencing CHI3L3 (the gene encoding this compound) has been shown to increase the severity of EAE, highlighting its protective role in this context.[6][7]
Caption: this compound binds to EGFR on neural stem cells, initiating a signaling cascade that promotes myelin repair.
Role in CNS Pathologies
The function of this compound can be context-dependent, exhibiting both protective and potentially detrimental roles in different CNS diseases.
Demyelinating Diseases (Multiple Sclerosis/EAE)
As previously discussed, this compound demonstrates a neuroprotective and pro-reparative function in EAE.[6][7] Its expression is significantly upregulated during the acute phase of the disease.[6] By promoting oligodendrogenesis, this compound contributes to the remyelination process, which is critical for functional recovery.[6][7][8]
Ischemic Stroke
In the context of ischemic stroke, this compound is associated with the M2 polarization of microglia and macrophages, which is crucial for the resolution of inflammation and tissue repair. This compound-expressing neutrophils also show an increased capacity to infiltrate the ischemic core and clear cellular debris through phagocytosis, contributing to neuroprotection.[1][3]
Spinal Cord Injury (SCI)
Following SCI, a significant inflammatory response occurs, characterized by the activation of microglia and macrophages.[9][10] The polarization of these cells towards an M2 phenotype, marked by this compound expression, is associated with anti-inflammatory effects and tissue remodeling, which can be beneficial for recovery.[10] However, the inflammatory environment after SCI is complex, with a dynamic interplay between pro-inflammatory (M1) and anti-inflammatory (M2) responses.[9]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the role of this compound in CNS inflammation.
Table 1: this compound (CHI3L3) Gene Expression in EAE Model
| Time Point (Relative to EAE Onset) | Fold Change in CHI3L3 mRNA Expression (vs. Healthy Control) |
| Before Onset | 78-fold increase |
| Onset | 298-fold increase |
| Peak Disease | 3471-fold increase |
| Initial Recovery | 35-fold increase |
| Chronic Phase | 9-fold increase |
| Data adapted from Starossom et al., Nat Commun, 2019.[6] |
Table 2: Effect of CHI3L3 Silencing on EAE Severity
| Experimental Group | Mean Maximum Clinical Score |
| Control (Scrambled shRNA) | 2.5 ± 0.3 |
| CHI3L3 Silenced (shRNA) | 3.5 ± 0.2 |
| Qualitative description of increased severity from Starossom et al., Nat Commun, 2019.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common protocols used to study this compound in the context of CNS inflammation.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
EAE is the most widely used animal model for multiple sclerosis.[11][12]
-
Animal Model: C57BL/6 mice are commonly used.
-
Immunization: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: quadriplegia, 5: moribund).
Caption: A typical workflow for inducing and assessing Experimental Autoimmune Encephalomyelitis (EAE) in mice.
Immunohistochemistry (IHC) for this compound
IHC is used to visualize the expression and localization of this compound protein in CNS tissue sections.
-
Tissue Preparation: Mice are perfused with paraformaldehyde (PFA), and the brain and spinal cord are dissected, post-fixed, and cryoprotected in sucrose.
-
Sectioning: Tissues are sectioned using a cryostat.
-
Staining:
-
Sections are blocked with a solution containing normal serum and a permeabilizing agent (e.g., Triton X-100).
-
Incubation with a primary antibody against this compound.
-
Incubation with a fluorescently labeled secondary antibody.
-
Co-staining with antibodies for cell-specific markers (e.g., Iba1 for microglia/macrophages, GFAP for astrocytes) can be performed to identify the cellular source of this compound.
-
-
Imaging: Sections are imaged using a fluorescence or confocal microscope.
Quantitative Real-Time PCR (qRT-PCR) for CHI3L3 Expression
qRT-PCR is used to quantify the mRNA expression levels of the CHI3L3 gene.
-
RNA Extraction: RNA is isolated from CNS tissue or specific cell populations using a commercial kit.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using a real-time PCR system with primers specific for CHI3L3 and a reference gene (e.g., GAPDH, Beta-actin) for normalization.
-
Data Analysis: The relative expression of CHI3L3 is calculated using the delta-delta Ct method.
Conclusion and Future Directions
This compound is a key player in the complex inflammatory milieu of the CNS. Its role is not limited to being a marker of M2 microglia/macrophages; it actively participates in crucial processes such as inflammation resolution and remyelination.[1][3] The this compound-EGFR-Pyk2 signaling pathway represents a promising target for therapeutic intervention in demyelinating diseases.[1] Future research should focus on further elucidating the upstream regulators of this compound expression in different CNS pathologies and identifying its other potential receptors and downstream signaling targets. A deeper understanding of the multifaceted roles of this compound will be instrumental in developing novel therapeutic strategies for a range of neuroinflammatory disorders.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroinflammation and M2 microglia: the good, the bad, and the inflamed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chi3l3 induces oligodendrogenesis in an experimental model of autoimmune neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. S100-β aggravates spinal cord injury via activation of M1 macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting the Shift from M1 to M2 Macrophages in Experimental Autoimmune Encephalomyelitis Mice Treated with Fasudil | PLOS One [journals.plos.org]
- 12. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of YM-1 Natural Polymorphism on Inflammatory Responses: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-1, a chitinase-like protein primarily found in rodents, is a key regulator of inflammatory processes, particularly in the context of allergic and autoimmune diseases. Natural polymorphisms in the Chil3 gene, which encodes this compound, can lead to significant variations in its expression and function, thereby influencing susceptibility to and severity of inflammatory conditions. This technical guide provides an in-depth analysis of the natural polymorphism of this compound and its multifaceted effects on inflammation, with a focus on macrophage polarization, cytokine signaling, and cellular infiltration. Detailed experimental methodologies and quantitative data from key studies are presented to offer a comprehensive resource for researchers in immunology and drug development.
Introduction to this compound and its Polymorphism
This compound, also known as Chitinase 3-like 3 (Chil3), is a member of the glycoside hydrolase family 18. Despite its structural homology to chitinases, it lacks enzymatic activity.[1] this compound is predominantly expressed by alternatively activated macrophages (M2), neutrophils, and other myeloid cells.[2][3] Its expression is often upregulated in Th2-mediated inflammatory conditions.[4]
A significant natural polymorphism in the Chil3 gene has been identified in the RIIIS/J mouse strain, which carries a haplotype leading to the absence of this compound expression.[5] This naturally occurring this compound deficiency provides a valuable model for investigating the protein's role in various inflammatory diseases.
Quantitative Data on the Effects of this compound Polymorphism
The absence of this compound due to natural polymorphism has profound effects on the inflammatory response in mouse models of pneumonitis. The following tables summarize key quantitative data from studies comparing this compound deficient mice (BR.Ncf1.Ym1Δ) with wild-type (WT) controls (BR.Ncf1).
Table 1: Cellular Infiltration in Bronchoalveolar Lavage Fluid (BALF) in Mannan-Induced Pneumonitis [6]
| Cell Type | Genotype | Day 0 | Day 2 | Day 5 |
| Total Cells (x105) | WT | 5.8 ± 0.4 | 15.2 ± 1.5 | 8.1 ± 0.9 |
| This compound Deficient | 5.5 ± 0.3 | 9.8 ± 0.7 | 6.2 ± 0.5 | |
| Eosinophils (x104) | WT | 0.1 ± 0.05 | 12.5 ± 2.1 | 3.2 ± 0.8 |
| This compound Deficient | 0.08 ± 0.03 | 4.1 ± 0.9** | 1.5 ± 0.4 | |
| Interstitial Macrophages (x104) | WT | 1.2 ± 0.2 | 8.5 ± 1.1 | 3.5 ± 0.6 |
| This compound Deficient | 1.1 ± 0.1 | 3.9 ± 0.5** | 2.1 ± 0.3 | |
| Alveolar Macrophages (x105) | WT | 5.1 ± 0.4 | 4.2 ± 0.5 | 4.8 ± 0.6 |
| This compound Deficient | 4.9 ± 0.3 | 5.3 ± 0.4 | 4.5 ± 0.4 | |
| *p < 0.05, **p < 0.01 compared to WT. Data are presented as mean ± SEM. |
Table 2: Lung Inflammation and Cytokine Expression in Mannan-Induced Pneumonitis [6]
| Parameter | Genotype | Day 0 | Day 2 | Day 5 |
| Lung Weight/Body Weight (mg/g) | WT | 5.9 ± 0.2 | 9.8 ± 0.6 | 7.1 ± 0.4 |
| This compound Deficient | 5.7 ± 0.2 | 7.5 ± 0.3** | 6.3 ± 0.3 | |
| Il4 mRNA Expression (fold change) | WT | 1.0 ± 0.1 | 4.2 ± 0.6 | 1.8 ± 0.3 |
| This compound Deficient | 1.0 ± 0.1 | 2.1 ± 0.3 | 1.2 ± 0.2 | |
| Tgfb1 mRNA Expression (fold change) | WT | 1.0 ± 0.1 | 2.5 ± 0.4 | 1.5 ± 0.2 |
| This compound Deficient | 1.0 ± 0.1 | 2.2 ± 0.3 | 1.4 ± 0.2 | |
| This compound in BALF (ng/mL) | WT | < 1 | 152.3 ± 25.4 | 45.8 ± 8.1 |
| This compound Deficient | < 1 | < 1 | < 1 | |
| p < 0.05, **p < 0.01 compared to WT. Data are presented as mean ± SEM. |
Signaling Pathways and Mechanisms of Action
This compound exerts its influence on inflammation through multiple signaling pathways, primarily by modulating macrophage polarization and cytokine production.
Regulation of Macrophage Polarization
This compound is a hallmark of alternatively activated M2 macrophages. However, studies in this compound deficient mice have revealed a surprising role for this compound in limiting M2 polarization. This compound deficiency leads to enhanced STAT6 activation, a key transcription factor in M2 polarization, and increased expression of PPAR-γ, a nuclear receptor that promotes the M2 phenotype.[4][5] This suggests a negative feedback loop where this compound, once produced by M2 macrophages, acts to restrain their further activation.
Figure 1: this compound's role in regulating M2 macrophage polarization.
Modulation of Th2 Cytokine Response
This compound can intensify the Th2 inflammatory response. Studies in this compound deficient mice have shown a decrease in the expression of Th2 cytokines IL-4 and IL-5 during allergic pulmonary inflammation.[4] One proposed mechanism is that this compound depresses the activity of 12/15-lipoxygenase (12/15-LOX) in CD4+ T cells, leading to an increase in Th2 cytokine production.[4]
Figure 2: this compound's influence on Th2 cytokine production.
Experimental Protocols
Generation of this compound Deficient Congenic Mice
To study the effects of the natural polymorphism of this compound, congenic mouse strains are generated. This involves identifying the genetic locus responsible for the lack of this compound expression (e.g., in the RIIIS/J strain) and then backcrossing this locus onto a different genetic background (e.g., C57BL/10.RIII) to isolate the effect of the this compound polymorphism.[5]
Figure 3: Workflow for generating this compound deficient congenic mice.
Induction of Mannan-Induced Pneumonitis
This model is used to study pulmonary inflammation. Mice are intranasally administered with mannan (B1593421) from Saccharomyces cerevisiae (e.g., 0.5 mg in saline).[6] At specified time points (e.g., 2 and 5 days) after administration, bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis of cellular infiltration and cytokine expression.[6]
In Vitro Macrophage Polarization
Bone marrow-derived macrophages (BMDMs) are cultured and polarized towards the M2 phenotype by stimulation with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) for a specified period (e.g., 24-48 hours).[2] The polarization state is then assessed by measuring the expression of M2 markers such as Arginase-1 (Arg1) and Fizz1, as well as the activation of STAT6 and PPAR-γ.
Analysis of STAT6 and PPAR-γ Activation
The activation of STAT6 is typically assessed by Western blotting to detect its phosphorylated form (pSTAT6).[7] PPAR-γ activity can be determined by measuring the mRNA and protein levels of its target genes using RT-qPCR and Western blotting, respectively.[7]
Conclusion and Future Directions
The natural polymorphism of this compound resulting in its deficiency has provided significant insights into its role as a complex regulator of inflammation. While traditionally viewed as a marker of M2 macrophages, evidence now suggests that this compound plays an active role in modulating the intensity of both Th2 and IL-17-mediated inflammatory responses. The findings from this compound deficient mouse models highlight a potential therapeutic target for inflammatory diseases. Further research is warranted to fully elucidate the downstream signaling pathways of this compound and to explore the potential of targeting this compound or its human ortholog, YKL-40, for the treatment of allergic and autoimmune disorders. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for designing and interpreting future studies in this promising area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Arginase-1–Expressing Macrophages Suppress Th2 Cytokine–Driven Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Biomarkers of Quantitative Interstitial Abnormalities in COPDGene and CARDIA Lung Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Biological Significance of YM-1 Protein Crystallization: A Technical Guide for Researchers
Abstract
YM-1, a chitinase-like protein (CLP) belonging to the glycoside hydrolase family 18, is a key modulator of type 2 immune responses in mice. While lacking enzymatic activity, its biological functions are intrinsically linked to its ability to form crystalline structures. This technical guide provides an in-depth analysis of the biological significance of this compound protein crystallization, offering researchers, scientists, and drug development professionals a comprehensive resource. We will explore the structural basis of this compound crystals, their potent immunostimulatory effects, and the detailed methodologies required for their in vitro production and study. This document synthesizes current knowledge to illuminate the critical role of protein crystallization in immune regulation and to provide a framework for future research and therapeutic development.
Introduction: this compound as a Chitinase-Like Protein
Chitinases and chitinase-like proteins (CLPs) are an evolutionarily conserved family of proteins.[1][2] While true chitinases possess enzymatic activity to degrade chitin, a polymer of N-acetylglucosamine found in fungi and invertebrates, CLPs like this compound have lost this catalytic function yet retain the ability to bind chitin.[3][4] In mammals, which do not endogenously produce chitin, these proteins have been implicated in a variety of inflammatory and tissue remodeling processes.[1][2]
This compound, along with its close homolog YM-2, is prominently expressed in mice and serves as a marker for alternatively activated macrophages (M2 macrophages) and type 2 inflammation.[5] It is induced by type 2 cytokines such as IL-4 and IL-13 and is found in high concentrations at sites of allergic inflammation and parasitic infections.[5] A unique characteristic of this compound is its propensity to form crystals, known as pseudo-Charcot-Leyden crystals, in vivo within eosinophil-rich inflammatory environments.[6][7][8] These crystals are structurally and functionally distinct from the soluble form of the protein and are the primary drivers of this compound's potent immunological effects.
The Immunomodulatory Role of Crystalline this compound
A pivotal finding in the study of this compound is that its biological activity is predominantly associated with its crystalline state.[6][7][9] While soluble this compound exhibits limited immunomodulatory effects, crystalline this compound acts as a powerful adjuvant for type 2 immunity.[6][9][10]
Activation of Innate and Adaptive Immunity
In vivo studies have demonstrated that the administration of crystalline this compound to the airways of mice stimulates both innate and adaptive immune responses.[6][10] This includes:
-
Innate Immune Cell Recruitment: this compound crystals trigger the influx of various immune cells, including eosinophils, neutrophils, B cells, and T cells, to the site of administration.[11][12]
-
Cytokine and Chemokine Production: The presence of this compound crystals leads to the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as type 2 cytokines like IL-5 and IL-13.[11][12] Chemokines involved in recruiting inflammatory cells, such as CCL2 and CCL24, are also upregulated.[12]
-
Dendritic Cell (DC) Activation: this compound crystals activate dendritic cells in the draining lymph nodes, a crucial step for initiating an adaptive immune response.[6][13]
-
Adjuvant Effect on Allergic Sensitization: When co-administered with an allergen like ovalbumin (OVA), crystalline this compound acts as an adjuvant, promoting a robust type 2 inflammatory response characterized by eosinophilia and the production of OVA-specific IgG1 antibodies.[11]
Signaling Pathways
The precise signaling pathways triggered by this compound crystals are an active area of research. The current understanding suggests that the crystalline structure is recognized by immune cells, leading to the activation of downstream signaling cascades that promote inflammation. The IL-4/STAT6 pathway is known to be a key regulator of this compound expression.[14][15] Stimulation by IL-4 leads to the phosphorylation and dimerization of STAT6, which then translocates to the nucleus to activate the transcription of the Chil3 gene (encoding this compound).[14]
Below is a diagram illustrating the induction of this compound expression and its subsequent effects in its crystalline form.
Caption: this compound expression, crystallization, and immune activation pathway.
Structural Biology of this compound Crystals
The biological activity of this compound is intrinsically linked to its three-dimensional structure and its ability to form ordered crystalline arrays. X-ray crystallography has been instrumental in elucidating the atomic details of this compound.
Crystallographic Data
Recombinant this compound has been crystallized and its structure solved to high resolution.[16] The crystal structure of recombinant this compound is identical to that of native this compound crystals isolated from mice.[6][10] This confirms that in vitro produced crystals are a valid model for studying their in vivo counterparts.
| Parameter | Value | Reference |
| PDB ID | 8P8Q | [17] |
| Resolution | 1.31 Å | [16] |
| Space Group | P2₁2₁2₁ | [16] |
| Unit Cell Dimensions (a, b, c) | 59.9 Å, 75.5 Å, 88.5 Å | [16] |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° | [16] |
| Method | X-ray Diffraction | [16] |
Table 1: Crystallographic Data for Recombinant this compound.
Experimental Protocols
The ability to produce and characterize recombinant this compound and its crystals is essential for research in this field. The following section provides a detailed overview of the key experimental methodologies.
Recombinant this compound Expression and Purification
A common method for producing recombinant this compound involves transient transfection of mammalian cells, such as HEK293T cells, which allows for proper protein folding and post-translational modifications.[6]
Expression Workflow:
Caption: Workflow for recombinant this compound protein expression and purification.
Detailed Protocol:
-
Gene Synthesis and Cloning: A codon-optimized DNA sequence for murine this compound is synthesized and cloned into a mammalian expression vector, such as pCAGG, often with an N-terminal signal peptide for secretion.[13]
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with the expression vector using a suitable transfection reagent like polyethylenimine (PEI).[18]
-
Protein Expression and Collection: The cells are cultured for approximately 4 days, after which the conditioned medium containing the secreted this compound protein is collected and filtered.[6]
-
Purification:
-
The conditioned medium is dialyzed against a low-salt buffer (e.g., 20 mM Tris pH 8.0).[6]
-
The dialyzed protein solution is subjected to anion exchange chromatography using a resin like Q Sepharose.[6][11]
-
Fractions containing this compound are pooled and further purified by size-exclusion chromatography in a physiological buffer such as phosphate-buffered saline (PBS).[6][11]
-
-
Quality Control: The purity of the protein is assessed by SDS-PAGE, and endotoxin (B1171834) levels are measured to ensure they are below an acceptable limit (e.g., < 1 EU/mg).[11][13]
In Vitro Crystallization of this compound
Recombinant this compound can be readily crystallized in vitro.
Crystallization Workflow:
Caption: Workflow for in vitro crystallization of this compound.
Detailed Protocol:
-
Crystallization Setup: Purified recombinant this compound protein at a concentration of 3-4 mg/ml is incubated with 1 M sodium acetate (B1210297) buffer at pH 4.6, with a buffer to protein ratio of 1:10 (v/v).[11][13]
-
Crystal Formation: The mixture is incubated, allowing for the formation of this compound crystals.
-
Crystal Harvesting and Washing: The crystal-containing suspension is centrifuged at low speed (e.g., 400 x g for 5 minutes). The crystal pellet is washed multiple times with sterile, endotoxin-free PBS to remove any soluble protein and contaminants.[6][11][13]
-
Resuspension and Quantification: The final washed crystals are resuspended in sterile, endotoxin-free PBS. The total protein concentration of the crystal suspension is determined by solubilizing an aliquot in a strong denaturant like 6 M guanidinium (B1211019) hydrochloride and measuring the absorbance at 280 nm.[6][11][13] The extinction coefficient for this compound is 77155 M⁻¹ cm⁻¹.[6][11][13]
X-ray Crystallography
For structural studies, single crystals of this compound are required.
Detailed Protocol:
-
Crystallization for Diffraction: Recombinant this compound can be crystallized using vapor diffusion methods. A common condition is 0.1 M sodium cacodylate pH 6.5 and 1.4 M sodium acetate.[13][19]
-
Cryo-protection: Before data collection, crystals are cryo-protected by a brief soak in a solution containing the mother liquor supplemented with a cryoprotectant such as 30% (v/v) glycerol.[13][19]
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron source. The structure is then solved and refined using standard crystallographic software.[19]
Implications for Drug Development
The discovery that the crystalline form of this compound is a potent immune stimulator has significant implications for drug development.
-
Therapeutic Targeting: Targeting the crystallization of this compound or the downstream signaling pathways activated by the crystals could be a novel therapeutic strategy for allergic and inflammatory diseases where this compound is implicated.
-
Adjuvant Development: The adjuvant properties of this compound crystals could be harnessed for vaccine development to enhance type 2 immune responses when desirable. Understanding the structural features that confer this adjuvanticity could inform the design of novel vaccine adjuvants.
-
Biomarker: this compound levels, and potentially the presence of its crystals, can serve as a biomarker for type 2 inflammatory diseases like asthma.[4]
Conclusion
The crystallization of the this compound protein is not a mere biophysical curiosity but a critical determinant of its biological function. The transformation from a soluble, relatively inert protein to a crystalline, potent immune activator highlights a fascinating mechanism of immune regulation. This guide has provided a comprehensive overview of the biological significance of this compound crystallization, from its immunomodulatory roles to the detailed experimental protocols required for its study. For researchers in immunology, structural biology, and drug development, a deeper understanding of this compound and its crystalline nature offers exciting new avenues for both fundamental research and the development of novel therapeutics.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Role of Chitin and Chitinase/Chitinase-Like Proteins in Inflammation, Tissue Remodeling, and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chitinase and Chitinase-Like Proteins: A Review of Genetic and Functional Studies in Asthma and Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Chitinases and Chitinase-Like Proteins as Indicators for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Ym1 protein crystals promote type 2 immunity | Semantic Scholar [semanticscholar.org]
- 8. Ym1 protein crystals promote type 2 immunity [agris.fao.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Ym1 protein crystals promote type 2 immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. Natural polymorphism of Ym1 regulates pneumonitis through alternative activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The crystal structure of Ym1 at 1.31 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rcsb.org [rcsb.org]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
The Immunoregulatory Role of Chil3/CHI3L1: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitinase-like proteins (CLPs) are a family of evolutionarily conserved proteins that, despite sequence homology to chitinases, lack enzymatic activity to degrade chitin. In mammals, which do not synthesize chitin, these proteins have evolved to become critical modulators of innate and adaptive immunity. This guide focuses on Chitinase-like protein 3 (Chil3), also known as Ym1 in mice, and its human homolog, Chitinase 3-like 1 (CHI3L1), also referred to as YKL-40. Chil3/Ym1 is predominantly studied in rodents and is a key marker for alternatively activated macrophages (M2).[1][2] CHI3L1/YKL-40 is found in humans and is implicated in a wide array of inflammatory diseases and cancers, serving as both a biomarker and a therapeutic target.[3] This document provides an in-depth overview of the immunoregulatory functions of Chil3/CHI3L1, its associated signaling pathways, quantitative data from key studies, and detailed experimental protocols.
Core Immunoregulatory Functions
Chil3/CHI3L1 plays a multifaceted role in the immune system, primarily influencing the polarization of macrophages and the differentiation of T helper (Th) cells. It is expressed by a variety of immune cells, including macrophages, neutrophils, and T cells, as well as non-immune cells like epithelial and tumor cells.[3][4]
Macrophage Polarization
One of the most well-documented roles of Chil3/CHI3L1 is its ability to drive macrophage polarization towards an M2, or "alternatively activated," phenotype. M2 macrophages are typically associated with anti-inflammatory responses, tissue repair, and wound healing, but also with promoting tumor growth and fibrosis.[5]
-
Induction of M2 Markers: Chil3/CHI3L1 stimulation of macrophages leads to the upregulation of canonical M2 markers such as Arginase-1 (Arg1), CD206 (Mannose Receptor), and Ym1 itself.[1][6]
-
Suppression of M1 Phenotype: Concurrently, it can suppress pro-inflammatory M1 macrophage markers like inducible nitric oxide synthase (iNOS), IL-6, and TNF-α.[6]
-
Mechanism: This polarization is often mediated by the activation of signaling pathways like STAT6 and PPARγ.[5] In disease models such as food allergy and atopic dermatitis, CHI3L1 expression in macrophages is crucial for the development of M2-dominated inflammation.[7]
T-Cell Regulation and Th2 Skewing
CHI3L1 is a significant regulator of adaptive immunity, particularly in the balance between Th1 and Th2 responses.
-
Promotion of Th2 Immunity: The protein is highly expressed in Th2 inflammatory conditions and by activated Th2 cells.[8] It promotes Th2 cytokine production (e.g., IL-4, IL-5, IL-13) and is essential for optimal allergen sensitization and the development of allergic inflammation.[5][7][9] In models of parasitic helminth infection, Chil3l1 is shown to regulate IL-4 production and IgE responses.[10]
-
Negative Regulation of Th1/CTL Responses: Conversely, CHI3L1 acts as a negative regulator of Th1 and cytotoxic T lymphocyte (CTL) responses.[8] In Chil3l1 knockout (KO) mice, T cells are hyper-responsive to T-cell receptor (TCR) stimulation and are more prone to differentiate into IFN-γ-producing Th1 cells.[11] This suppression of Th1/CTL function by CHI3L1 can contribute to immune evasion in cancer by inhibiting anti-tumor immunity.
Key Signaling Pathways
CHI3L1 exerts its cellular effects by binding to receptors and activating downstream signaling cascades. The Interleukin-13 receptor alpha 2 (IL-13Rα2) has been identified as a key receptor.[8] Upon binding, CHI3L1 can initiate several pathways that influence cell survival, proliferation, and inflammation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) component, is consistently activated by CHI3L1. This activation is linked to M2 macrophage differentiation and cellular proliferation.[12][13][14]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another major signaling route stimulated by CHI3L1. This pathway is crucial for promoting cell survival and inhibiting apoptosis, which can contribute to the persistence of inflammatory cells or the growth of tumor cells.[14][15]
-
NF-κB Signaling Pathway: CHI3L1 can also modulate inflammatory responses through the activation of the NF-κB signaling pathway.[4][14]
Data Presentation: Quantitative Effects of Chil3/CHI3L1
The following tables summarize quantitative findings from studies investigating the immunoregulatory role of Chil3/CHI3L1.
Table 1: Effects of Chil3l1 Deficiency on T-Cell Cytokine Production
| Cytokine | Cell Type | Condition | Change in Chil3l1 KO vs. WT | Reference |
| IFN-γ | CD4+ & CD8+ T cells | TCR Stimulation (in vitro) | Significantly Increased | [11] |
| IL-4 | CD4+ T cells | TCR Stimulation (in vitro) | Decreased | [11] |
| IL-2 | CD4+ T cells | TCR Stimulation (in vitro) | Increased | [11] |
| IL-5 | Lung Tissue | OVA-induced Inflammation | Decreased | [5] |
| IL-13 | Lung Tissue | OVA-induced Inflammation | Decreased | [5] |
Table 2: CHI3L1/YKL-40 Expression in Human Disease
| Disease | Sample Type | Finding | Reference |
| Atopic Dermatitis | Serum & Skin | Significantly increased vs. healthy controls | [7] |
| Food Allergy | Serum | Significantly higher in allergic children vs. healthy controls | |
| Asthma | Serum & Lung | Levels correlate with disease severity | [3] |
| Rheumatoid Arthritis | Serum & Synovial Fluid | Elevated and correlates with joint destruction | [16] |
Table 3: Chil3/Ym1 as a Marker for Macrophage Polarization
| Marker | Condition | Fold Change (mRNA) | Reference |
| Chil3 (Ym1) | 2,4-dinitrofluorobenzene-induced contact hypersensitivity | 51-fold increase | [17] |
| Arg1 | Kidney macrophages from KO mice post-ischemia/reperfusion | Significantly higher than WT | [1] |
| Chil3 (Ym1) | Kidney macrophages from KO mice post-ischemia/reperfusion | Significantly higher than WT | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study Chil3/CHI3L1 function.
Protocol 1: In Vitro Polarization of Murine Macrophages
This protocol describes the generation and polarization of bone marrow-derived macrophages (BMDMs).[18][19]
1. Isolation of Bone Marrow Cells:
- Euthanize a 6-12 week old mouse (e.g., C57BL/6 or BALB/c) by an approved method.
- Sterilize the hind legs with 70% ethanol.
- Harvest the femur and tibia, removing all muscle tissue.
- Cut both ends of the bones and flush the marrow into a sterile tube using a syringe with cold PBS (+3% FBS).
- Filter the cell suspension through a 70-μm cell strainer.
2. Differentiation into M0 Macrophages:
- Centrifuge the cell suspension (e.g., 300 x g for 10 min at 4°C).
- Resuspend the cell pellet in DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 20-100 ng/mL M-CSF.
- Plate the cells in non-tissue culture-treated petri dishes.
- Incubate at 37°C and 5% CO₂ for 6-7 days, changing the medium on day 3 or 4. Adherent cells are now considered M0 macrophages.
3. Polarization to M1 and M2 Phenotypes:
- Harvest M0 macrophages using a cell scraper or cold PBS/EDTA.
- Re-plate cells in tissue culture plates at the desired density.
- To polarize:
- M1 (Classical Activation): Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
- M2a (Alternative Activation): Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
- Incubate for 24 hours (for RNA analysis) or 48 hours (for protein/supernatant analysis).
4. Analysis:
- Gene Expression: Use qRT-PCR to measure M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (Arg1, Mrc1 (CD206), Chil3).
- Protein Expression: Use flow cytometry to analyze surface markers (M1: CD86; M2: CD206) or Western blot for intracellular proteins.
- Secreted Factors: Use ELISA to measure cytokines in the culture supernatant.
Protocol 2: In Vitro T-Cell Differentiation
This protocol details the differentiation of naïve CD4+ T cells into Th1 and Th2 subsets.[20][21]
1. Isolation of Naïve CD4+ T Cells:
- Prepare a single-cell suspension from the spleen and lymph nodes of a mouse.
- Isolate naïve CD4+ T cells using a negative selection magnetic bead kit (e.g., targeting CD44-low, CD62L-high population) according to the manufacturer's instructions. Purity should be >95%.
2. T-Cell Activation and Polarization:
- Coat a 24-well plate with anti-CD3 (1-5 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies overnight at 4°C. Wash wells with sterile PBS before use.
- Seed 1 x 10⁶ naïve CD4+ T cells per well in complete RPMI-1640 medium.
- Add polarizing cytokines and antibodies:
- Th1 Conditions: IL-12 (10 ng/mL), anti-IL-4 antibody (10 µg/mL).
- Th2 Conditions: IL-4 (20 ng/mL), anti-IFN-γ antibody (10 µg/mL).
- Incubate at 37°C and 5% CO₂ for 4-5 days.
3. Analysis of Differentiation:
- Restimulation for Cytokine Analysis: Restimulate cells for 4-6 hours with PMA (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A).
- Intracellular Cytokine Staining: Fix and permeabilize the cells, then stain for intracellular IFN-γ (for Th1) and IL-4 (for Th2). Analyze by flow cytometry.
- Gene Expression: Use qRT-PCR to measure lineage-defining transcription factors: Tbx21 (T-bet) for Th1 and Gata3 for Th2.
- Supernatant Analysis: Measure secreted cytokines from non-restimulated cultures using ELISA.
Protocol 3: Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model
This is a widely used model to study Th2-mediated allergic diseases like asthma.[22][23][24]
1. Sensitization Phase:
- On Day 0 and Day 7 (or 14), administer an intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 2 mg aluminum hydroxide (B78521) (alum) adjuvant in sterile saline to BALB/c mice.[23][25]
- Control mice receive saline with alum only.
2. Challenge Phase:
- Beginning on Day 14 (or later, e.g., Day 28), challenge the mice with an aerosolized solution of 1-2% OVA in saline for 20-30 minutes daily for 3-4 consecutive days.[25][26] This is typically done in a whole-body exposure chamber connected to a nebulizer.
3. Analysis (24-48 hours after final challenge):
- Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing doses of methacholine (B1211447) using a plethysmography system.
- Bronchoalveolar Lavage (BAL): Lavage the lungs with PBS to collect BAL fluid. Perform differential cell counts to quantify eosinophils and other inflammatory cells.
- Lung Histology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
- Cytokine Analysis: Measure Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA or qRT-PCR.
- Serum IgE: Measure OVA-specific IgE levels in the serum by ELISA.
Protocol 4: Generation of Chil3 Knockout Mice via CRISPR-Cas9
This protocol provides a general outline for creating a Chil3-deficient mouse line.[27][28]
1. Design and Synthesis of CRISPR Components:
- Design single guide RNAs (sgRNAs) that specifically target exons of the Chil3 gene. Due to high homology with the nearby Chil4 gene, it is critical to select sgRNAs in regions with sufficient sequence divergence, often within introns flanking a critical exon.[27][28]
- Synthesize the sgRNAs and obtain purified Cas9 protein or mRNA.
2. Microinjection into Zygotes:
- Harvest zygotes from superovulated female mice (e.g., BALB/c, which lack the Chil3 locus duplication seen in some C57BL/6 substrains).[28]
- Microinject a mixture of Cas9 protein/mRNA and the sgRNAs into the pronucleus of the zygotes.
- If creating a precise deletion or insertion, a single-stranded oligodeoxynucleotide (ssODN) repair template can be co-injected.[28]
3. Generation of Founder Mice:
- Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
- Allow the pregnancies to proceed to term.
4. Genotyping and Breeding:
- Screen the resulting pups (F0 founders) for the desired genetic modification using PCR and Sanger sequencing of the target locus.
- Breed founder mice with wild-type mice to establish germline transmission of the modified allele.
- Intercross heterozygous (F1) mice to generate homozygous knockout animals for experimental use.
Conclusion and Future Directions
Chil3/CHI3L1 is a pivotal regulator of the immune response, acting as a key switch that promotes M2 macrophage polarization and Th2-dominant immunity while suppressing Th1-mediated cellular attacks. This dual role places it at the center of diverse pathological processes, from allergic diseases and fibrosis to cancer. For drug development professionals, the pathways governed by CHI3L1 present compelling targets. Inhibiting CHI3L1 or its receptor, IL-13Rα2, could be a viable strategy to dampen pathological Th2 inflammation in diseases like asthma or to enhance anti-tumor immunity by unleashing Th1 and CTL responses. Conversely, harnessing its pro-repair functions could offer therapeutic benefits in certain tissue injury contexts. Future research should focus on further elucidating the context-dependent functions of CHI3L1, identifying its full range of receptors, and developing highly specific inhibitors for clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory Effects and Regulatory Mechanisms of Chitinase-3-like-1 in Multiple Human Body Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recently Updated Role of Chitinase 3-like 1 on Various Cell Types as a Major Influencer of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chitinase 3-like 1 drives allergic skin inflammation via Th2 immunity and M2 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Role of Chitinase-3-like Protein 1 (CHI3L1/YKL-40) in Neurodegeneration and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Chitinase-3-like 1 regulates TH2 cells, TFH cells and IgE responses to helminth infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of chitinase-3-like-1 in T cell elicits Th1 and cytotoxic responses to inhibit lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Frontiers | M2a Macrophage-Secreted CHI3L1 Promotes Extracellular Matrix Metabolic Imbalances via Activation of IL-13Rα2/MAPK Pathway in Rat Intervertebral Disc Degeneration [frontiersin.org]
- 14. The Role of Chitinase-3-like Protein-1 (YKL40) in the Therapy of Cancer and Other Chronic-Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Human YKL-40 ELISA Kit (BMS2322) - Invitrogen [thermofisher.com]
- 17. WikiGenes - Chil3 - chitinase-like 3 [wikigenes.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. In Vitro Analyses of T Cell Effector Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 24. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 25. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es:443]
- 26. researchgate.net [researchgate.net]
- 27. Generation of a Ym1 deficient mouse utilising CRISPR-Cas9 in CB6 embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Measuring YM-1 Protein Levels in Bronchoalveolar Lavage Fluid
Introduction
YM-1, also known as Chitinase 3-like 3 (Chi3l3), is a chitinase-like lectin that is secreted by activated macrophages and neutrophils. It has been identified as a key marker of alternative (M2) macrophage activation.[1] In the context of pulmonary biology, this compound is often found in elevated concentrations in bronchoalveolar lavage fluid (BALF) during type 2 inflammatory responses, such as those associated with allergic asthma and parasitic infections.[1] Accurate quantification of this compound in BALF is critical for researchers and drug development professionals studying the pathogenesis of these diseases and for evaluating the efficacy of novel therapeutics.
These application notes provide detailed protocols for the collection and processing of BALF, followed by instructions for three common methods used to measure this compound protein levels: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Mass Spectrometry.
Section 1: Bronchoalveolar Lavage Fluid (BALF) Collection and Processing
Proper collection and handling of BALF are crucial first steps to ensure the integrity of the sample for subsequent protein analysis. The following protocol is a standard procedure for murine models.
Materials
-
Anesthetics (e.g., 1% pentobarbital (B6593769) sodium or ketamine/xylazine cocktail)[2][3]
-
Surgical tools (scissors, forceps)
-
1 mL syringe
-
Ice-cold, sterile Phosphate-Buffered Saline (PBS)[2]
-
Protease inhibitor cocktail (recommended to prevent protein degradation)[5]
-
Microfuge tubes
-
Refrigerated centrifuge
Protocol for BALF Collection (Murine Model)
-
Anesthetize the mouse via intraperitoneal (i.p.) injection of a suitable anesthetic.[2]
-
Place the animal in a supine position and make a midline incision in the neck to expose the trachea.[5]
-
Carefully dissect the surrounding muscles to isolate the trachea.
-
Make a small horizontal incision in the trachea and insert the cannula, securing it with surgical thread.[4]
-
Using a 1 mL syringe, slowly instill 0.8-1.0 mL of ice-cold, sterile PBS (with protease inhibitors) into the lungs via the cannula.[2][5]
-
Gently aspirate the fluid back into the syringe. Massaging the thorax can help maximize recovery, which is typically 70-90%.[4][5]
-
Transfer the collected fluid into a pre-chilled microfuge tube and place it on ice.[4]
-
This process can be repeated 2-4 times with fresh aliquots of PBS to increase the yield.[3]
Protocol for BALF Processing
-
Centrifuge the collected BALF at 400-1000 x g for 10 minutes at 4°C to pellet the cellular components.[2][5]
-
Carefully collect the supernatant, which contains the acellular fluid with soluble proteins, and transfer it to a new, clean microfuge tube. Avoid disturbing the cell pellet.[4]
-
The supernatant is now ready for protein analysis. For immediate use, keep it on ice. For long-term storage, aliquot the supernatant and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[3][4][5]
Figure 1. Workflow for BALF Collection and Processing.
Section 2: this compound Protein Quantification Methods
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the most common method for accurately quantifying specific protein concentrations in a biological fluid. A sandwich ELISA format is highly recommended for its specificity and sensitivity. Commercial kits for Mouse this compound are widely available.[6]
-
Reagent Preparation : Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions. Bring all components to room temperature before use.[6] BALF supernatant may need to be diluted with the provided assay diluent to fall within the detection range of the standard curve.
-
Plate Coating : Add 100 µL of diluted standards, blank (assay diluent), and BALF samples to the appropriate wells of the pre-coated microplate. Cover the plate and incubate for 80-90 minutes at 37°C.[6]
-
Washing : Aspirate the liquid from each well and wash the plate 3-4 times with 200 µL of 1x Wash Buffer per well.[6]
-
Detection Antibody : Add 100 µL of the biotin-conjugated detection antibody to each well. Cover and incubate for 60 minutes at 37°C.
-
Washing : Repeat the wash step as described in step 3.
-
Enzyme Conjugate : Add 100 µL of HRP-avidin conjugate to each well. Cover and incubate for 30 minutes at 37°C.
-
Washing : Repeat the wash step as described in step 3.
-
Substrate Development : Add 90 µL of TMB Substrate Solution to each well. Incubate for 20 minutes at 37°C in the dark. A blue color will develop.[6]
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]
-
Read Absorbance : Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation : Generate a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve to determine the concentration of this compound in the BALF samples.
Figure 2. General Workflow for a Sandwich ELISA Protocol.
Method 2: Western Blotting
Western blotting is a semi-quantitative technique used to detect the presence and relative abundance of a protein. It is useful for confirming the presence of this compound and comparing its relative levels across different sample groups.
-
Protein Quantification : Determine the total protein concentration in each BALF sample using a BCA Protein Assay or similar method. This is essential for equal protein loading.[3]
-
Sample Preparation : Mix a calculated volume of BALF supernatant (containing 20-40 µg of total protein) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE : Load the denatured samples into the wells of a polyacrylamide gel (e.g., 12% Tris-Glycine) along with a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[7]
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.
-
Washing : Repeat the wash step as described in step 7.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the relative amount of this compound.[8]
Method 3: Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry offers a powerful, high-throughput approach to identify and quantify hundreds to thousands of proteins in BALF simultaneously, providing a comprehensive profile of the lung microenvironment.[9] This is particularly useful for biomarker discovery.[10]
-
Sample Preparation : An equal amount of total protein (e.g., 50-60 µg) from each BALF sample is processed.[11][12] This involves reduction of disulfide bonds, alkylation of cysteines, and enzymatic digestion (typically with trypsin) to break proteins into smaller peptides.[11][13]
-
Liquid Chromatography (LC) Separation : The complex mixture of peptides is separated using high-performance liquid chromatography (HPLC), often with a two-dimensional approach to increase resolution.[13]
-
Tandem Mass Spectrometry (MS/MS) : As peptides elute from the LC column, they are ionized and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects specific peptides for fragmentation and analysis of the fragments (MS2 scan).[11]
-
Data Analysis : The resulting MS/MS spectra are matched against a protein sequence database to identify the peptides and, by extension, the proteins present in the original sample.[13] Quantitative information can be obtained through label-free methods or by using isotopic labels (e.g., TMT).[12][14]
Section 3: Data Presentation
Quantitative data from this compound measurements should be presented clearly to allow for easy comparison between experimental groups.
Table 1: Example this compound Protein Concentration in Murine BALF as Measured by ELISA
| Experimental Group | Treatment | n | This compound Concentration (ng/mL) | Fold Change vs. Control |
| Control | Saline | 5 | 15.2 ± 3.5 | 1.0 |
| Asthma Model | Ovalbumin (OVA) Challenge | 5 | 125.8 ± 18.2 | 8.3 |
| Therapeutic A | OVA + Drug A | 5 | 45.6 ± 9.1 | 3.0 |
| Therapeutic B | OVA + Drug B | 5 | 98.3 ± 15.7 | 6.5 |
| Note: Data are representative and presented as Mean ± SEM. The elevation of this compound in allergic asthma models is a documented phenomenon.[15][16] |
Table 2: Relative Abundance of this compound in BALF as Determined by Proteomics
| Group | Condition | n | Normalized Abundance (Log2) | Fold Change vs. Control | p-value |
| 1 | Control (Uninfected) | 4 | 18.5 | 1.0 | - |
| 2 | Infected (Pathogen X) | 4 | 22.1 | 12.1 | <0.01 |
| Note: Data are representative of a label-free quantitative mass spectrometry experiment. This compound has been identified as a biomarker in certain infection models.[17] |
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection of Bronchoalveolar Lavage Fluid (BALF) and Total Protein Analysis [bio-protocol.org]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elkbiotech.com [elkbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteomic analysis of human bronchoalveolar lavage fluid: expression profiling of surfactant-associated protein A isomers derived from human pulmonary alveolar proteinosis using immunoaffinity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shotgun MS proteomic analysis of bronchoalveolar lavage fluid in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MS-Based Biomarker Discovery in Bronchoalveolar Lavage Fluid for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Differential Protein Expression Profiles of Bronchoalveolar Lavage Fluid Following Lipopolysaccharide-Induced Direct and Indirect Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Of mice and men: comparative proteomics of bronchoalveolar fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. atsjournals.org [atsjournals.org]
- 17. Proteomic analysis of bronchoalveolar lavage fluid proteins from mice infected with Francisella tularensis ssp novicida - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant YM-1 Protein in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, also known as Chitinase-3-like protein 3 (Chi3l3), is a secreted lectin belonging to the glycoside hydrolase family 18, though it lacks enzymatic activity.[1] In rodents, this compound is a well-established marker for alternatively activated macrophages (M2a), which are typically induced by Th2 cytokines such as IL-4 and IL-13.[2][3] These macrophages are involved in a variety of physiological and pathological processes, including immune regulation, inflammation, tissue repair, and tumorigenesis. The use of recombinant this compound protein in cell culture experiments provides a powerful tool to investigate its specific roles in these processes and to explore its potential as a therapeutic target.
These application notes provide an overview of the common uses of recombinant this compound in cell culture, detailed protocols for key experiments, and a summary of expected quantitative outcomes.
Key Applications in Cell Culture
-
Macrophage Polarization: Studying the influence of this compound on macrophage differentiation and polarization towards the M2 phenotype.
-
Immune Modulation: Investigating the effects of this compound on the proliferation and cytokine production of other immune cells, such as T lymphocytes.
-
Cancer Biology: Assessing the impact of this compound on cancer cell viability, proliferation, and adhesion.
-
Fibrosis Research: Examining the role of this compound in the differentiation of fibroblasts into myofibroblasts, a key process in tissue fibrosis.
-
Chemotaxis Assays: Evaluating the ability of this compound to act as a chemoattractant for specific immune cells, like eosinophils.
Data Presentation
The following tables summarize quantitative data from various studies involving this compound. These values can serve as a reference for designing experiments and interpreting results.
Table 1: Macrophage Polarization Markers and Cytokine Production
| Cell Type | Treatment | Marker/Cytokine | Change | Reference Concentration |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | IL-4 | This compound mRNA | Increased | 20 ng/mL[4] |
| Murine Peritoneal Macrophages | IL-4 | This compound mRNA | Increased | 20 ng/mL[4] |
| Murine BMDMs | IL-4 | Arg1 mRNA | Increased | 20 ng/mL[5] |
| Murine BMDMs | IL-4 | Fizz1 mRNA | Increased | 20 ng/mL[5] |
| Murine Peritoneal Macrophages | IL-4 | Arg1 activity | Increased | N/A[5] |
| RAW264.7 Macrophages | IL-4/IL-13 | Ym1 mRNA | Increased | N/A[6] |
| RAW264.7 Macrophages | Pioglitazone (PPARγ agonist) | Ym1 mRNA | Increased | N/A[6] |
Table 2: Cancer Cell Viability (IC50 Values)
| Cell Line | Compound | IC50 Value | Exposure Time |
| MCF-7 (Breast Cancer) | Docetaxel | 3.8 ± 1.1 nM | 72h[7] |
| MCF-7 (Breast Cancer) | Thymoquinone | 40 ± 3.8 µM | 72h[7] |
| B16-F10 (Melanoma) | Colchicine | 0.087 ± 0.006 µM | N/A[8] |
| B16-F10 (Melanoma) | Paclitaxel | 0.021 ± 0.002 µM | N/A[8] |
| B16-F10 (Melanoma) | Compound 31 | 0.021 ± 0.002 µM | N/A[8] |
| HCT 116 (Colon Cancer) | Gold(I) complex 94a | 2.25 µM | N/A[9] |
| HepG2 (Liver Cancer) | Gold(I) complex 94a | 4.73 µM | N/A[9] |
Note: IC50 values for recombinant this compound are not widely reported and should be determined empirically.
Signaling Pathways
This compound is known to modulate macrophage function through the regulation of key signaling pathways, particularly those involving STAT6 and PPARγ.
Experimental Protocols
Macrophage Polarization Assay
This protocol details the in vitro polarization of murine bone marrow-derived macrophages (BMDMs) and the assessment of the effect of recombinant this compound.
a. Isolation and Culture of BMDMs
-
Euthanize a 6-12 week old mouse and sterilize the hind legs with 70% ethanol.
-
Harvest the femur and tibia, and flush the bone marrow with cold PBS containing 3% FBS using a syringe.
-
Filter the cell suspension through a 70-µm cell strainer and centrifuge at 1,000 rpm for 10 minutes at 4°C.
-
Resuspend the cell pellet in differentiation medium (DMEM with 10% FBS, 1% penicillin/streptomycin, and 100 ng/mL M-CSF) to a concentration of 1x10^6 cells/mL.[10]
-
Plate 2 mL of the cell suspension in a 6-well plate and incubate at 37°C and 5% CO2.
-
After 2 hours, gently wash the cells with warm PBS to remove non-adherent cells.
-
Culture the cells for 6-7 days, changing the differentiation medium every 2-3 days.
b. Macrophage Polarization with Recombinant this compound
-
After 7 days of differentiation, the BMDMs (now considered M0 macrophages) are ready for polarization.
-
Prepare the following activation media:
-
M0 Control: DMEM with 10% FBS and 1% penicillin/streptomycin.
-
M2a Control: M0 medium + 20 ng/mL IL-4.[10]
-
This compound Treatment: M0 medium + varying concentrations of recombinant this compound (e.g., 10, 50, 100 ng/mL). The optimal concentration should be determined empirically.
-
This compound + IL-4 Co-treatment: M0 medium + 20 ng/mL IL-4 + varying concentrations of recombinant this compound.
-
-
Remove the differentiation medium from the M0 macrophages and wash with warm PBS.
-
Add 2 mL of the respective activation media to the wells.
-
Incubate the cells at 37°C and 5% CO2 for 24-48 hours.
c. Analysis of Macrophage Polarization
-
Gene Expression (qRT-PCR): After 24 hours, lyse the cells and extract RNA. Perform qRT-PCR to analyze the expression of M2 markers such as Arg1, Fizz1, and Ym1.
-
Protein Expression (Flow Cytometry/ELISA): After 48 hours, analyze the expression of cell surface markers like CD206 by flow cytometry.[11] Collect the cell culture supernatant to measure the secretion of cytokines such as IL-10 by ELISA.
T-Cell Proliferation Assay
This protocol describes how to assess the effect of recombinant this compound on T-cell proliferation.
-
Isolate CD4+ or CD8+ T-cells from mouse splenocytes using magnetic-activated cell sorting (MACS).
-
Label the T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 0.5 µM.[12]
-
Seed the labeled T-cells in a 96-well plate at a density of 1x10^5 cells/well.
-
Prepare the following stimulation conditions in complete RPMI medium:
-
Unstimulated Control: T-cells only.
-
Positive Control: T-cells + anti-CD3/CD28 antibodies.
-
This compound Treatment: T-cells + varying concentrations of recombinant this compound.
-
This compound + anti-CD3/CD28: T-cells + anti-CD3/CD28 + varying concentrations of recombinant this compound.
-
-
Co-culture with antigen-presenting cells (APCs) like dendritic cells may be required depending on the experimental setup.[12]
-
Incubate the plate at 37°C and 5% CO2 for 3-5 days.
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in proliferating cells.
Cancer Cell Viability/Cytotoxicity Assay
This protocol is for determining the effect of recombinant this compound on the viability of cancer cell lines using an MTT assay.
-
Seed cancer cells (e.g., MCF-7 or B16-F10) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of recombinant this compound in the appropriate cell culture medium.
-
Remove the old medium and add 100 µL of medium containing different concentrations of this compound to the wells. Include a vehicle control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
Fibroblast to Myofibroblast Differentiation Assay
This protocol outlines how to investigate the role of recombinant this compound in the differentiation of fibroblasts.
-
Culture human lung fibroblasts (HLFs) in fibroblast growth medium.
-
Seed the HLFs in a 24-well plate at a desired density. Note that cell density can influence differentiation.[13]
-
Once the cells are attached, replace the growth medium with a low-serum medium (e.g., 1% FBS).
-
Prepare the following treatment conditions:
-
Negative Control: Low-serum medium.
-
Positive Control: Low-serum medium + 1 ng/mL TGF-β1.[14]
-
This compound Treatment: Low-serum medium + varying concentrations of recombinant this compound.
-
This compound + TGF-β1 Co-treatment: Low-serum medium + 1 ng/mL TGF-β1 + varying concentrations of recombinant this compound.
-
-
Incubate the cells for 48-72 hours.
-
Analyze the differentiation into myofibroblasts by:
-
Immunofluorescence: Staining for α-smooth muscle actin (α-SMA), a marker for myofibroblasts.
-
Western Blot: Quantifying the protein levels of α-SMA and collagen I.
-
Conclusion
Recombinant this compound protein is a valuable tool for in vitro studies in immunology, cancer biology, and fibrosis research. The protocols provided here offer a framework for investigating the multifaceted roles of this compound. It is important to note that optimal experimental conditions, such as protein concentration and incubation times, may vary depending on the cell type and specific research question and should be determined empirically.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | An update on Ym1 and its immunoregulatory role in diseases [frontiersin.org]
- 4. Ym1+ macrophages orchestrate fibrosis, lesion growth, and progression during development of murine pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Activation of PPARγ regulates M1/M2 macrophage polarization and attenuates dextran sulfate sodium salt‐induced inflammatory bowel disease via the STAT‐1/STAT‐6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
- 13. Fibroblast to myofibroblast transition is enhanced by increased cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing YM-1 Expression in Primary Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, also known as Chitinase-like 3 (Chi3l3), is a well-established marker for alternatively activated macrophages (AAMs), often referred to as M2 macrophages, in mice.[1][2][3] These macrophages are typically associated with anti-inflammatory responses, tissue repair, and immune regulation.[4][5] Inducing this compound expression in primary macrophages is a critical experimental step for studying M2 polarization and its role in various physiological and pathological processes, including allergic inflammation, parasitic infections, and tumorigenesis.[1][2][6] This document provides detailed protocols and application notes for reliably inducing this compound expression in primary murine macrophages, focusing on in vitro stimulation with cytokines.
Key Methods for this compound Induction
The primary and most effective method for inducing this compound expression in primary macrophages is through stimulation with Th2 cytokines, namely Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][7][8][9] These cytokines signal through the STAT6 (Signal Transducer and Activator of Transcription 6) pathway, which is essential for the transcriptional activation of the Chi3l3 gene.[1][10][11][12] The transcription factor KLF4 (Krüppel-like factor 4) cooperates with STAT6 to drive this compound expression and promote the M2 phenotype.[2][11] Additionally, glucocorticoids such as dexamethasone (B1670325) have been shown to synergize with IL-4 to enhance this compound expression.[13][14][15]
Data Presentation: Quantitative Analysis of this compound Induction
The following table summarizes the expected fold-change in this compound (Chi3l3) mRNA expression in primary murine macrophages following stimulation with various inducers, as compiled from multiple studies. Note that the exact fold-change can vary depending on the specific experimental conditions, including the source of macrophages, cytokine concentrations, and duration of stimulation.
| Inducer(s) | Macrophage Type | Duration of Stimulation | Fold Change in this compound mRNA Expression (Approximate) | Reference(s) |
| IL-4 (10-20 ng/mL) | Bone Marrow-Derived Macrophages (BMDMs) | 24 hours | >68-fold | [10] |
| IL-13 (10-100 ng/mL) | Bone Marrow-Derived Macrophages (BMDMs) | 24 hours | Potent induction, comparable to or greater than IL-4 | [7][8] |
| IL-4 (10 ng/mL) + Dexamethasone (varied conc.) | Arthritic Mouse Joints (in vivo) | N/A | Synergistic increase in anti-inflammatory macrophage markers | [13][14] |
| LPS (varied conc.) + IL-4 (varied conc.) | Bone Marrow-Derived Macrophages (BMDMs) | 24 hours | High expression of this compound maintained |
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of BMDMs from mouse bone marrow, a commonly used source for primary macrophages.
Materials:
-
6-12 week old mice
-
70% Ethanol
-
Sterile PBS
-
DMEM (High Glucose) with 10% FBS and 1% Penicillin/Streptomycin
-
Recombinant Murine M-CSF (Macrophage Colony-Stimulating Factor)
-
Syringes and needles (25G)
-
70 µm cell strainer
-
Petri dishes or cell culture plates
Procedure:
-
Euthanize the mouse according to institutional guidelines and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias, removing all muscle and connective tissue.
-
In a sterile hood, cut the ends of the bones and flush the bone marrow into a sterile tube containing DMEM using a syringe with a 25G needle.
-
Create a single-cell suspension by gently pipetting the marrow clumps up and down.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in BMDM differentiation medium (DMEM with 10% FBS, 1% Penicillin/Streptomycin, and 20-50 ng/mL M-CSF).
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh differentiation medium on day 4.
-
On day 7, the differentiated, adherent macrophages are ready for stimulation experiments.
Protocol 2: Induction of this compound Expression with IL-4
This protocol details the stimulation of BMDMs with IL-4 to induce this compound expression.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
Recombinant Murine IL-4
-
Sterile PBS
-
RNA lysis buffer (for gene expression analysis) or protein lysis buffer (for protein analysis)
Procedure:
-
After 7 days of differentiation, gently wash the adherent BMDMs with sterile PBS to remove non-adherent cells.
-
Add fresh, pre-warmed DMEM (with 10% FBS and 1% Penicillin/Streptomycin) containing 20 ng/mL of recombinant murine IL-4 to the cells.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours for optimal this compound mRNA expression. For protein expression, a 48-hour stimulation may be beneficial.
-
After the incubation period, wash the cells with PBS and proceed with either RNA or protein extraction for downstream analysis (e.g., qRT-PCR or Western Blot).
Protocol 3: Co-stimulation with IL-4 and Dexamethasone
This protocol describes the synergistic induction of this compound using IL-4 and dexamethasone.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
Recombinant Murine IL-4
-
Dexamethasone
-
Sterile PBS
-
RNA or protein lysis buffer
Procedure:
-
Prepare differentiated BMDMs as described in Protocol 1.
-
Prepare stimulation medium containing 20 ng/mL of recombinant murine IL-4 and the desired concentration of dexamethasone (e.g., 1-100 nM).
-
Wash the BMDMs with sterile PBS and add the co-stimulation medium.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells for subsequent analysis of this compound expression.
Visualization of Signaling Pathways and Workflows
Caption: IL-4/IL-13 signaling pathway leading to this compound expression.
Caption: Experimental workflow for this compound induction and analysis.
References
- 1. IL-4Rα-Independent Expression of Mannose Receptor and Ym1 by Macrophages Depends on their IL-10 Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. Mechanisms underlying the involvement of peritoneal macrophages in the pathogenesis and novel therapeutic strategies for dialysis-induced peritoneal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage activation switching: an asset for the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Interleukin-13 alters the activation state of murine macrophages in vitro: comparison with interleukin-4 and interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M2 polarization of murine peritoneal macrophages induces regulatory cytokine production and suppresses T‐cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription factors STAT6 and KLF4 implement macrophage polarization via the dual catalytic powers of MCPIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcription factors STAT6 and KLF4 implement macrophage polarization via the dual catalytic powers of MCPIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted IL-4 therapy synergizes with dexamethasone to induce a state of tolerance by promoting Treg cells and macrophages in mice with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chil3 Knockout Mouse Models in Functional Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitinase-3-like 3 (Chil3), also known as Ym1 in mice, is a member of the glycoside hydrolase family 18. Despite its homology to chitinases, it lacks enzymatic activity and functions as a lectin, binding to saccharides like heparin and hyaluronic acid. Chil3 is implicated in a variety of biological processes, including immune responses, inflammation, tissue repair, and neurogenesis. Its human ortholog, Chitinase-3-like 1 (CHI3L1 or YKL-40), is a well-established biomarker for several inflammatory diseases and cancers. Chil3 knockout mouse models are invaluable tools for elucidating the in vivo functions of this protein and for preclinical evaluation of therapeutic strategies targeting the Chil3/CHI3L1 pathway.
These application notes provide an overview of the generation and phenotyping of Chil3 knockout mice, detailed experimental protocols for functional studies, and a summary of key quantitative data.
Data Presentation
Table 1: Baseline Phenotype of Chil3 Knockout Mice (BALB/c background)
This table summarizes the baseline characterization of Chil3 knockout (KO), heterozygous (HET), and wild-type (WT) mice in the naive state, demonstrating the successful ablation of Chil3 expression without significantly altering major immune cell populations in the lung.
| Parameter | Wild-Type (WT) | Heterozygous (HET) | Knockout (KO) | Reference |
| Chil3 mRNA expression (Lung) | Normalized to 1 | ~0.5-fold decrease vs WT | Complete absence | [1][2][3] |
| Ym1 Protein (Lung Homogenate) | Present | ~50% reduction vs WT | Undetectable | [1][2][3] |
| Ym1 Protein (Bronchoalveolar Lavage) | Present | Reduced vs WT | Undetectable | [1][2][3] |
| Ym1 Protein (Peritoneal Lavage) | Present | Reduced vs WT | Undetectable | [1][2][3] |
| Alveolar Macrophage Number (Lung) | No significant difference | No significant difference | No significant difference | [1] |
| Neutrophil Number (Lung) | No significant difference | No significant difference | No significant difference | [1] |
Table 2: Functional Consequences of Chil3 Deletion in Disease Models
This table highlights the phenotypic changes observed in Chil3 knockout mice in various disease models, indicating the protein's role in modulating immune responses and pathology.
| Disease Model | Phenotypic Consequence of Chil3 KO | Implied Function of Chil3 | Reference |
| Allergic Airway Inflammation | Reduced Th2 cytokine expression (IL-4, IL-5) | Promotion of Th2-mediated inflammation | [4] |
| Nonalcoholic Steatohepatitis (NASH) | Ameliorated liver fibrosis and inflammation | Promotion of hepatic fibrosis and inflammation | [5][6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Altered oligodendrogenesis | Regulation of neuroinflammation and remyelination | [7] |
| Hepatic Ischemia-Reperfusion Injury | Exacerbated injury in some contexts | Protective role in specific ischemic conditions | [8][9] |
Experimental Protocols
Protocol 1: Generation of Chil3 Knockout Mice using CRISPR/Cas9
This protocol provides a general framework for generating Chil3 knockout mice, acknowledging the challenge posed by the high sequence homology with the neighboring Chil4 gene. The use of the BALB/c strain, which lacks the gene duplication found in C57BL/6J mice, is recommended for a more straightforward knockout strategy[1][2].
1. gRNA Design and Synthesis:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the Chil3 gene. To avoid off-target effects on Chil4, it is crucial to select sgRNAs that target regions with sequence divergence between the two genes[1][2]. Intronic sequences flanking a critical exon are often suitable targets.
-
Synthesize the selected sgRNAs in vitro.
2. Cas9 Preparation:
-
Prepare Cas9 mRNA or protein.
3. Microinjection:
-
Co-inject the sgRNAs and Cas9 mRNA/protein into the cytoplasm or pronucleus of single-cell mouse embryos (BALB/c strain recommended).
-
Alternatively, deliver the CRISPR/Cas9 components as a ribonucleoprotein (RNP) complex[10].
4. Embryo Transfer:
-
Transfer the microinjected embryos into pseudopregnant female mice.
5. Genotyping:
-
At 3-4 weeks of age, obtain tail biopsies from the resulting pups.
-
Extract genomic DNA.
-
Perform PCR using primers flanking the targeted region to identify founders with deletions.
-
Confirm the deletion and its size by Sanger sequencing[11].
6. Breeding and Colony Establishment:
-
Breed founder mice with wild-type BALB/c mice to establish germline transmission.
-
Intercross heterozygous F1 mice to generate homozygous knockout, heterozygous, and wild-type littermates for experimental use.
Protocol 2: Immunophenotyping of Chil3 Knockout Mice by Flow Cytometry
This protocol outlines the procedure for analyzing immune cell populations in the lungs of Chil3 knockout and wild-type mice.
1. Tissue Collection and Single-Cell Suspension Preparation:
-
Euthanize mice and perfuse the lungs with sterile PBS to remove blood.
-
Excise the lungs and mince the tissue into small pieces.
-
Digest the minced tissue with an enzymatic solution (e.g., collagenase and DNase I) at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
2. Cell Staining:
-
Count the cells and resuspend them in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for various immune populations (e.g., CD45, CD11c, F4/80 for macrophages; Ly6G for neutrophils; CD3, CD4, CD8 for T cells; B220 for B cells).
-
For intracellular cytokine staining (e.g., IL-4, IL-5), stimulate cells in vitro with appropriate stimuli (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before surface staining, followed by fixation, permeabilization, and intracellular staining.
3. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, and then identify different immune cell populations based on their marker expression[12][13].
Protocol 3: Assessment of Neurogenesis in Chil3 Knockout Mice
This protocol describes a method to evaluate the impact of Chil3 deletion on adult neurogenesis.
1. BrdU Labeling:
-
Administer the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to mice via intraperitoneal injection (e.g., 50 mg/kg) to label proliferating cells. The injection schedule can be varied depending on the experimental question (e.g., a single pulse to label S-phase cells or multiple injections over several days for cumulative labeling)[14].
2. Tissue Processing:
-
At a designated time point after BrdU injection (e.g., 24 hours for proliferation, or several weeks for cell survival and differentiation), euthanize the mice and perfuse them with 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix them in 4% PFA overnight.
-
Cryoprotect the brains in a 30% sucrose (B13894) solution.
-
Section the brains on a cryostat or vibratome.
3. Immunohistochemistry:
-
For BrdU staining, pre-treat the sections with an antigen retrieval method (e.g., heating in citrate (B86180) buffer) and denature the DNA (e.g., with 2N HCl).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate the sections with a primary antibody against BrdU overnight at 4°C.
-
To identify the phenotype of the newly generated cells, co-stain with antibodies against markers for immature neurons (e.g., Doublecortin, DCX) or mature neurons (e.g., NeuN).
-
Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
4. Microscopy and Quantification:
-
Capture images of the subgranular zone (SGZ) of the dentate gyrus or the subventricular zone (SVZ) using a fluorescence or confocal microscope.
-
Quantify the number of BrdU-positive cells and the percentage of BrdU-positive cells that co-localize with neuronal markers.
Signaling Pathways and Workflows
Chil3 Signaling in Immune Regulation
Chil3 is known to be involved in modulating immune responses, particularly in the context of Th2-mediated inflammation. The IL-4/STAT6 signaling pathway is a key regulator of Chil3 expression in macrophages.
Caption: IL-4 signaling pathway leading to Chil3 expression and modulation of Th2 immunity.
Experimental Workflow for Functional Analysis of Chil3 KO Mice
This workflow outlines the key steps in conducting a functional study using Chil3 knockout mice.
Caption: Workflow for functional studies using Chil3 knockout mouse models.
Putative Downstream Signaling of Chil3/CHI3L1
While the direct receptor for Chil3 is still under full investigation, its human ortholog CHI3L1 is known to signal through various receptors, leading to the activation of key intracellular pathways.
Caption: Potential downstream signaling pathways activated by Chil3/CHI3L1.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Generation of a Ym1 deficient mouse utilising CRISPR-Cas9 in CB6 embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Myeloid-specific deletion of chitinase-3-like 1 protein ameliorates murine diet-induced steatohepatitis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloid-specific deletion of chitinase-3-like 1 protein ameliorates murine diet-induced steatohepatitis progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chil3 chitinase-like 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. 5-aminolevulinate and CHIL3/CHI3L1 treatment amid ischemia aids liver metabolism and reduces ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of gene-of-interest knockouts in murine organoids using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 14. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Parameter Flow Cytometry for the Identification and Phenotyping of YM-1 Positive Macrophages
Introduction
Macrophages exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues.[1] These phenotypes are broadly classified as pro-inflammatory M1 (classically activated) and anti-inflammatory M2 (alternatively activated) macrophages.[2] YM-1 (Chitinase-like 3, Chi3l3) is a secreted lectin that has emerged as a characteristic marker for M2-like macrophages in murine models, playing roles in tissue repair, immune regulation, and fibrosis.[3] The identification and quantification of this compound positive macrophages are crucial for understanding their role in various physiological and pathological processes, including cancer progression, infectious diseases, and wound healing.[3] This application note provides a detailed protocol and a validated flow cytometry panel for the robust identification of this compound positive macrophages.
Principle of the Assay
This protocol employs multicolor flow cytometry to identify this compound expressing macrophages from a heterogeneous single-cell suspension. Since this compound is an intracellular protein, the protocol combines cell surface staining to identify the general macrophage population with intracellular staining to detect this compound. The workflow involves:
-
Preparation of a single-cell suspension from tissues or in vitro cultures.
-
Staining of cell surface markers to identify macrophages (e.g., F4/80, CD11b) and other relevant markers (e.g., CD206).
-
Fixation and permeabilization of the cells to allow antibodies to access intracellular targets.
-
Staining of the intracellular this compound protein.
-
Data acquisition on a flow cytometer and subsequent analysis to quantify the this compound positive macrophage population.
Recommended Flow Cytometry Panel (Murine)
Designing a successful multicolor flow cytometry panel requires careful selection of markers and fluorochromes to minimize spectral overlap and maximize signal resolution. Brighter fluorochromes are recommended for antibodies targeting antigens with low expression levels. The following panel is a suggestion and should be optimized for the specific flow cytometer and experimental context.
| Marker | Fluorochrome | Cellular Location | Purpose | Clone (Example) |
| Live/Dead Stain | e.g., Zombie Violet™ | Surface/Internal | Exclude dead cells | - |
| CD45 | e.g., APC-Cy7 | Surface | Pan-leukocyte marker | 30-F11 |
| F4/80 | e.g., FITC | Surface | Pan-macrophage marker | BM8 |
| CD11b | e.g., PerCP-Cy5.5 | Surface | Myeloid marker, identifies macrophages | M1/70 |
| CD206 (MMR) | e.g., PE-Cy7 | Surface | M2 macrophage marker[4] | C068C2 |
| CD86 | e.g., BV605 | Surface | M1 macrophage marker[5] | GL-1 |
| This compound (Chi3l3) | e.g., PE or APC | Intracellular | Primary M2 marker of interest [6] | - |
| Dump Channel | e.g., BV510 | Surface | Exclude non-target cells | CD3, B220, Ly-6G |
Experimental Protocols
Protocol 1: Murine Macrophage Preparation and Polarization
This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to an M2 phenotype, which serves as a positive control for this compound expression.
A. Materials Required
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine.
-
Recombinant murine M-CSF.
-
Recombinant murine IL-4.[3]
-
FACS Buffer (PBS + 1% BSA + 0.05% Sodium Azide).
-
Cell scrapers.
B. BMDM Generation
-
Harvest bone marrow from the femurs and tibias of mice under sterile conditions.
-
Create a single-cell suspension by flushing the bones with cRPMI and passing the suspension through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer, if necessary.
-
Culture the cells in cRPMI supplemented with 20 ng/mL M-CSF in non-tissue culture treated petri dishes for 7 days.
-
Replace the medium every 3 days.
C. M2 Polarization (Positive Control)
-
On day 7, detach the differentiated macrophages using a cell scraper or by incubation with cold PBS.
-
Plate the BMDMs in a new dish.
-
To induce M2 polarization, supplement the cRPMI with 20 ng/mL of IL-4 and incubate for 24-48 hours.[3] Unstimulated macrophages should be cultured in parallel as a negative/baseline control.
Protocol 2: Surface and Intracellular Staining
This protocol is optimized for staining both cell surface and intracellular antigens.
A. Reagents
-
FACS Buffer : PBS, 1% BSA, 0.05% Sodium Azide.
-
Fc Block : Anti-mouse CD16/CD32 antibody.
-
Fixation Buffer : Commercial fixation buffer (e.g., BioLegend's Fixation Buffer) or 1-4% paraformaldehyde (PFA) in PBS.[7][8]
-
Permeabilization Buffer : Commercial permeabilization wash buffer (e.g., containing saponin) or 0.1-0.3% Triton™ X-100 in FACS buffer.[7][8]
B. Staining Procedure
-
Harvest up to 1 x 10⁶ cells per sample and prepare a single-cell suspension.
-
Wash cells with 2 mL of cold FACS Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Optional (for live/dead discrimination): Resuspend cells in PBS and stain with a viability dye according to the manufacturer's instructions. Wash the cells with FACS buffer.
-
Fc Block : Resuspend the cell pellet in 100 µL of FACS Buffer containing an Fc blocking antibody (e.g., anti-CD16/CD32) to prevent non-specific antibody binding. Incubate for 10-15 minutes at 4°C.[9]
-
Surface Staining : Without washing, add the pre-titrated cocktail of fluorochrome-conjugated antibodies against surface markers (CD45, F4/80, CD11b, CD206, CD86) to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS Buffer, centrifuging at 300-400 x g for 5 minutes.
-
Fixation : Resuspend the cell pellet in 250 µL of Fixation Buffer. Incubate for 20 minutes at room temperature, protected from light.[10] This step crosslinks proteins and stabilizes the cell morphology.[8]
-
Wash the cells once with 2 mL of FACS Buffer.
-
Permeabilization : Resuspend the fixed cells in 100 µL of 1X Permeabilization Buffer.
-
Intracellular Staining : Add the pre-titrated fluorochrome-conjugated anti-YM-1 antibody to the permeabilized cells. Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of 1X Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer and acquire samples on the flow cytometer within a few hours.
Data Analysis and Gating Strategy
A sequential gating strategy is essential for accurately identifying the target population.[11] Fluorescence Minus One (FMO) controls are critical for setting accurate gates, especially for markers with expression levels that are not clearly bimodal.
Proposed Gating Strategy:
-
Singlets Gate : Gate on single cells using Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H) to exclude doublets.[12]
-
Live Cells Gate : From the singlet population, gate on live cells by excluding cells positive for the viability dye.[13]
-
Leukocytes Gate : Gate on CD45+ cells to select for hematopoietic immune cells.[13]
-
Macrophage Gate : From the CD45+ population, identify macrophages based on F4/80 and CD11b expression (F4/80+ CD11b+).
-
This compound Expression Analysis : Analyze the gated macrophage population for the expression of this compound and other polarization markers like CD206 (M2) and CD86 (M1).
References
- 1. cusabio.com [cusabio.com]
- 2. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ym1+ macrophages orchestrate fibrosis, lesion growth, and progression during development of murine pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 11. Flow Cytometric Analysis of Macrophages and Dendritic Cell Subsets in the Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Generating YM-1 Protein Crystals for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation of recombinant YM-1 protein crystals and their application in in vivo studies. This compound, a chitinase-like protein (Chil3) in mice, is a key marker of type 2 inflammation and its crystalline form has been shown to be a potent immune stimulator.[1][2] These protocols are designed to guide researchers in producing high-quality this compound crystals suitable for investigating their role in inflammatory and allergic responses.
I. Introduction
This compound is a member of the glycoside hydrolase family 18, though it lacks enzymatic activity.[2] It is primarily produced by alternatively activated macrophages (M2), neutrophils, and alveolar macrophages.[2][3][4] A critical finding is that the crystalline form of this compound, but not the soluble form, acts as a type 2 immune adjuvant, stimulating innate and adaptive immunity.[1][5] This activity is mediated through the triggering of dendritic cells (DCs), leading to eosinophilic inflammation.[1][5] Recombinant this compound crystals have been shown to be structurally identical to native crystals found in vivo, making them a valuable tool for immunological research.[1][3][6]
II. Data Presentation
Table 1: Recombinant this compound Protein & Crystal Quantitative Data
| Parameter | Value | Reference |
| Expression System | FreeStyle 293-F cells | [1] |
| Purification Method | Anion exchange and size-exclusion chromatography | [1] |
| Protein Concentration for Crystallization | 3–4 mg/ml | [1] |
| Endotoxin (B1171834) Levels | < 1 EU/mg of recombinant protein | [1] |
Table 2: Crystallization Conditions for Recombinant this compound
| Method | Condition | Reference |
| Spontaneous Crystallization (for in vivo studies) | Incubation of 3-4 mg/ml this compound with 1 M Na-acetate buffer (pH 4.6) at a 1:10 (v/v) ratio for 24 hours. | [1] |
| Vapor Diffusion Crystallization (for X-ray crystallography) | Hampton Research Crystal Screen HT, condition A7: 0.1 M sodium cacodylate pH 6.5, 1.4 M sodium acetate. | [1][6] |
Table 3: In Vivo Administration of this compound Crystals in Mice
| Parameter | Value | Reference |
| Animal Model | Wild type C57BL/6 mice | [3][6] |
| Administration Route | Intratracheal (i.t.) | [3][6] |
| Dosage for Innate Immune Response Analysis | 100 µg this compound crystals in 80 µl of PBS | [3][6] |
| Dosage for Dendritic Cell Activation Analysis | 100 µg this compound crystals mixed with 5 µg Alexa Fluor 488-labeled ovalbumin (OVA-AF488) in 80 µl of PBS | [3][6] |
| Time Points for Analysis | 6 and 24 hours post-administration | [3][6] |
III. Experimental Protocols
Protocol 1: Recombinant Mouse this compound Expression and Purification
This protocol is based on methodologies described by Heyndrickx et al., 2023.[1]
1. Gene Synthesis and Vector Construction:
- A synthetic, codon-optimized DNA sequence for murine this compound (Uniprot ID O35744, residues 22–398) is cloned into a mammalian expression vector, such as pCAGG, in frame with a mouse IgH signal peptide.[3]
2. Expression in Freestyle 293-F Cells:
- Culture Freestyle 293-F cells in a suitable culture medium.
- Transfect the cells with the this compound expression vector.
- Collect the conditioned medium containing the secreted recombinant protein 4 days post-transfection.
- Filter the collected medium to remove cells and debris.
3. Purification:
- Dialyze the filtered medium against 20 mM Tris pH 8.0.
- Purify the this compound protein using Q Sepharose anion exchange chromatography.
- Further purify the this compound protein using size-exclusion chromatography with phosphate-buffered saline (PBS) as the running buffer.
- Determine the protein concentration and verify purity (e.g., by SDS-PAGE).
- Measure endotoxin levels to ensure they are below 1 EU/mg of protein.[1]
Protocol 2: Generation of Recombinant this compound Crystals
1. Spontaneous Crystallization for In Vivo Studies:
- Adjust the concentration of purified recombinant this compound protein to 3–4 mg/ml in PBS.
- Add 1 M Na-acetate buffer, pH 4.6, to the protein solution at a buffer:protein ratio of 1:10 (v/v).[1]
- Incubate the solution for 24 hours. The solution will turn cloudy due to crystal formation.[1] Spontaneous crystallization is aided by low pH and low temperature (4 °C).[1][7]
- Harvest the crystals by centrifugation at 400 g for 5 minutes.[1]
- Wash the crystals three times with sterile, endotoxin-free PBS.[1]
- Resuspend the crystals in sterile, endotoxin-free PBS.
- To determine the total protein concentration of the crystal suspension, solubilize an aliquot of the crystal suspension in 6 M guanidinium (B1211019) hydrochloride and measure the absorbance at 280 nm. The extinction coefficient for this compound is 77155 M⁻¹ cm⁻¹.[1]
2. Vapor Diffusion for X-ray Crystallography:
- Set up sitting drop vapor diffusion experiments using Hampton Research Crystal Screen HT.
- Crystals of recombinant this compound can be obtained in condition A7, which contains 0.1 M sodium cacodylate pH 6.5 and 1.4 M sodium acetate.[1][6]
- For cryo-protection before X-ray diffraction, soak the crystals in the mother liquor supplemented with 30% (v/v) glycerol.[1][6]
Protocol 3: In Vivo Administration and Analysis
1. Animal Handling:
- Use female wild-type C57BL/6 mice (6-8 weeks old) housed under specific pathogen-free conditions.[3]
- All animal experiments should be approved by the relevant institutional animal care and use committee.
2. Intratracheal Administration:
- Anesthetize the mice appropriately.
- For analyzing innate immune responses, intratracheally inject 100 µg of this compound crystals or 100 µg of soluble this compound (as a control) diluted in 80 µl of sterile PBS.[3][6]
- For analyzing dendritic cell activation, co-administer 100 µg of this compound crystals with a model antigen, such as 5 µg of Alexa Fluor 488-labeled ovalbumin (OVA-AF488), in 80 µl of PBS.[3][6]
3. Post-Administration Analysis:
- At 6 and 24 hours post-injection, euthanize the mice.[3][6]
- Collect bronchoalveolar lavage (BAL) fluid and lungs for analysis.
- Analyze the BAL fluid for cellular influx (e.g., eosinophils, neutrophils, monocytes) by flow cytometry or cytospin preparations.
- Analyze lung tissue for histopathological changes and cytokine/chemokine expression.
- For DC activation studies, analyze draining lymph nodes for the presence of OVA-AF488-positive DCs by flow cytometry.
IV. Visualizations
Caption: Workflow for this compound crystal production and in vivo testing.
Caption: this compound crystals trigger a type 2 immune response.
References
- 1. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 4. Frontiers | An update on Ym1 and its immunoregulatory role in diseases [frontiersin.org]
- 5. [PDF] Ym1 protein crystals promote type 2 immunity | Semantic Scholar [semanticscholar.org]
- 6. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 7. researchgate.net [researchgate.net]
Application Notes: In Vivo Neutralization of YM-1 Using Anti-YM-1 Antibodies
Introduction
YM-1, also known as Chitinase-like protein 3 (Chi3l3), is a secreted lectin belonging to the glycoside hydrolase 18 family.[1][2] Despite its homology to chitinases, it lacks enzymatic activity.[1] In rodents, this compound is a well-established marker of alternatively activated macrophages (M2).[3][4] It is synthesized by various immune cells, including M2 macrophages, neutrophils, and microglia, particularly in response to type 2 cytokines like IL-4 and IL-13.[3][5] this compound has been implicated in a range of physiological and pathological processes, including immune regulation, inflammation, tissue repair, and various diseases such as allergic asthma, parasitic infections, and central nervous system disorders.[2][3][4] In vivo neutralization of this compound using specific antibodies is a critical technique to elucidate its biological functions and to evaluate its potential as a therapeutic target.
Principle of In Vivo Neutralization
In vivo neutralization employs specific antibodies to bind and block the biological activity of a target protein within a living organism.[6] For this compound, neutralizing antibodies can prevent it from interacting with its cellular receptors or binding partners, thereby inhibiting its downstream signaling and functional effects.[3][7] This approach allows researchers to study the direct consequences of this compound depletion in various disease models. A typical experiment involves administering a validated anti-YM-1 antibody to an animal model and comparing the outcomes to control groups, such as animals receiving an isotype control antibody.[8][9]
Key Signaling and Regulatory Pathways
This compound expression is tightly regulated by the cytokine milieu, and it participates in distinct signaling pathways depending on the cellular context.
1. Regulation of this compound Expression: The expression of this compound is predominantly induced by the type 2 cytokines IL-4 and IL-13.[3][10] This induction is mediated through the STAT6 signaling pathway.[3][10] Upon cytokine binding to their receptors, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to activate the transcription of target genes, including Chi3l3 (the gene encoding this compound).[10]
2. This compound Signaling in the Central Nervous System (CNS): In the context of demyelinating diseases, this compound may play a neuroprotective role. It has been proposed to bind to the Epidermal Growth Factor Receptor (EGFR) on neural stem cells (NSCs).[3][7] This interaction activates a signaling cascade involving Pyk2, which ultimately promotes oligodendrogenesis—the formation of myelin-producing oligodendrocytes.[3][7]
Summary of In Vivo Neutralization Data
The following tables summarize quantitative findings from studies using anti-YM-1 antibodies for in vivo neutralization.
Table 1: Effects of Anti-YM-1 Neutralization in a Murine Model of Allergic Lung Inflammation
| Parameter Measured | Treatment Group | Result | Reference |
| Neutrophil Count | Anti-YM-1 Antibody | Decreased number and proportion in the lung | [3] |
| IL-17A Expression | Anti-YM-1 Antibody | Reduced expression in the lung | [3] |
| IL-17A Target Genes | Anti-YM-1 Antibody | Reduced expression | [3] |
Table 2: Effects of Anti-YM-1 Neutralization in a Murine Model of N. brasiliensis Infection
| Parameter Measured | Treatment Timing | Result | Reference |
| Th2 Cytokines | Early Innate Immune Stage | Reduced amount of Th2 cytokines | [3] |
| Th2 Cytokine-Expressing Cells | After Adaptive Response | Significantly increased number of cells | [3] |
Experimental Protocols
Protocol 1: General Methodology for In Vivo Neutralization of this compound
This protocol provides a general framework. Specific parameters such as antibody dosage, administration route, and timing must be optimized for each experimental model.[8]
1. Materials and Reagents:
-
Animal Model: Mouse strain relevant to the disease model (e.g., C57BL/6 for OVA-induced asthma).
-
Anti-YM-1 Antibody: High-purity, low-endotoxin neutralizing antibody specific for mouse this compound.[1]
-
Isotype Control Antibody: A non-specific antibody of the same isotype and from the same host species as the anti-YM-1 antibody (e.g., Rabbit IgG).[8][11]
-
Vehicle: Sterile, endotoxin-free phosphate-buffered saline (PBS) or other appropriate buffer.
-
Syringes and needles appropriate for the chosen administration route.
2. Experimental Procedure:
-
Antibody Preparation: Dilute the anti-YM-1 and isotype control antibodies to the desired concentration in sterile vehicle immediately before use.
-
Animal Groups: Establish at least three groups:
-
Vehicle Control Group
-
Isotype Control Group
-
Anti-YM-1 Treatment Group
-
-
Dosage and Administration:
-
Determine the optimal dose through a pilot dose-response study.[8]
-
Administer the antibody via a suitable route. Intraperitoneal (i.p.) injection is common for systemic neutralization, while intratracheal (i.t.) or intranasal (i.n.) routes may be used for lung-specific effects.[3][9][12]
-
The frequency of administration depends on the antibody's half-life and the experimental timeline (e.g., three times a week).[8][9]
-
-
Monitoring: Regularly monitor the animals for health status and any adverse reactions.[8]
-
Sample Collection: At the experimental endpoint, collect relevant samples for analysis, such as bronchoalveolar lavage (BAL) fluid, blood (serum/plasma), and tissues (e.g., lung, spleen).
-
Analysis: Analyze samples using appropriate techniques:
-
Cellular Analysis: Flow cytometry to quantify immune cell populations (e.g., neutrophils, eosinophils, macrophages) in BAL fluid or tissue homogenates.[1][12]
-
Cytokine/Protein Analysis: ELISA or multiplex assays to measure levels of this compound, cytokines (IL-17A, IL-4, IL-5), and other relevant proteins in BAL fluid or serum.[12]
-
Gene Expression Analysis: qRT-PCR to measure the expression of relevant genes in tissues.[3]
-
Histology: Immunohistochemistry or immunofluorescence on tissue sections to visualize cell infiltration and tissue morphology.[1]
-
Protocol 2: Neutralization of this compound in an OVA-Induced Allergic Airway Inflammation Model
This protocol is an example adapted from published methodologies.[3]
1. Model Induction:
-
Sensitization: Sensitize C57BL/6 mice by i.p. injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: Challenge the mice with aerosolized OVA for a set number of days (e.g., daily from day 21 to 25).
2. Antibody Treatment:
-
Timing: Begin antibody administration either prophylactically (before or during the challenge phase) or therapeutically (after inflammation is established).
-
Administration: Administer anti-YM-1 antibody or isotype control (e.g., 10-50 µg per mouse) via i.p. injection every other day during the challenge phase.
3. Endpoint Analysis (24-48 hours after final challenge):
-
BAL Fluid Collection: Perform bronchoalveolar lavage to collect airway-infiltrating cells and supernatant.
-
Cell Differentials: Perform flow cytometry on BAL cells to quantify neutrophils, eosinophils, and macrophages.
-
Lung Tissue Analysis: Harvest lungs for histology to assess inflammation and for qRT-PCR to measure gene expression of cytokines like IL-17A.
-
Cytokine Measurement: Use ELISA to measure cytokine levels in the BAL fluid supernatant.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No effect of neutralization | Insufficient antibody dose or bioavailability. | Perform a dose-response study. Check the antibody's half-life and consider increasing dosing frequency or changing the administration route.[8] |
| Poor antibody specificity or neutralizing capacity. | Ensure the antibody has been validated for in vivo neutralization. Test its blocking activity in an in vitro assay first. | |
| High variability between animals | Inconsistent administration or disease induction. | Ensure precise and consistent dosing and handling for all animals. Increase the number of animals per group to improve statistical power. |
| Uneven cell plating in analysis assays. | Ensure single-cell suspensions are used for flow cytometry or cell-based assays.[6] | |
| Adverse effects in animals | Antibody immunogenicity or off-target effects. | Use a high-purity, low-endotoxin antibody. Ensure the isotype control group shows no adverse effects.[8] |
| Contamination of reagents. | Use sterile, endotoxin-free reagents for all in vivo procedures. |
References
- 1. stemcell.com [stemcell.com]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Ym-1 + Ym-2 antibody [EPR15263] Rabbit monoclonal (ab192029) | Abcam [abcam.com]
- 6. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neutralization of interleukin-1 beta activity in vivo with a monoclonal antibody alleviates collagen-induced arthritis in DBA/1 mice and prevents the associated acute-phase response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neutralization Assay Protocol | Rockland [rockland.com]
- 12. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YM-1 Western Blotting Technical Support Center: Troubleshooting Low Signal
Welcome to the technical support center for YM-1 western blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low or no signal in their this compound western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems that can lead to a weak or absent signal for this compound. Each question is followed by a detailed troubleshooting guide.
Q1: I am not seeing any this compound band, or the signal is very weak. What are the potential causes and solutions?
A weak or absent signal can stem from multiple factors throughout the western blotting workflow. Below is a systematic guide to pinpoint and resolve the issue.
Troubleshooting Workflow for Low/No Signal
This workflow outlines the major steps to check when troubleshooting a low this compound signal.
Caption: A step-by-step workflow to troubleshoot low signal in Western blotting.
Issues Related to the Sample and Protein Lysate
A. Low or No Expression of this compound in the Sample
-
Problem: The cell or tissue type being analyzed may not express this compound or may express it at very low levels.[1][2]
-
Solution:
-
Literature Review: Confirm from scientific literature or protein expression databases (e.g., The Human Protein Atlas) that your chosen cell line or tissue is expected to express this compound.[2]
-
Positive Control: Always include a positive control, such as a cell lysate known to express this compound, to validate the experimental setup.[1][3]
-
Induce Expression: If applicable, treat cells with an appropriate stimulus to induce this compound expression.[3]
-
Enrichment: For samples with low this compound abundance, consider enriching the protein through techniques like immunoprecipitation (IP) or fractionation before loading.[1][3][4]
-
B. Protein Degradation
-
Problem: this compound may be degraded by proteases during sample preparation.
-
Solution:
-
Use Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer.[2][3][5] If you are studying phosphorylation, also include phosphatase inhibitors.[2][5]
-
Work Quickly and on Ice: Perform all sample preparation steps at 4°C or on ice to minimize enzymatic activity.[5]
-
Use Fresh Samples: Whenever possible, use freshly prepared lysates.[2][6] Repeated freeze-thaw cycles can degrade proteins.[7]
-
C. Insufficient Protein Loaded
-
Problem: The amount of total protein loaded into the gel well may be too low to detect this compound.
-
Solution:
-
Quantify Protein: Accurately determine the protein concentration of your lysate using a standard assay (e.g., Bradford or BCA).
-
Increase Loading Amount: Load a higher amount of protein per well, typically in the range of 20-60 µg of total lysate.[8][9] For low-abundance proteins, you may need to load up to 100 µg.[2]
-
Concentrate the Sample: If the lysate is too dilute, concentrate it using an appropriate method.[10]
-
Table 1: Recommended Protein Loading Amounts
| Protein Abundance | Recommended Loading Amount (µg) |
| High | 10 - 20 |
| Medium | 20 - 40 |
| Low (like this compound in some cases) | 40 - 100[2][9] |
Issues Related to Electrophoresis and Transfer
A. Inefficient Protein Transfer
-
Problem: this compound may not be transferring efficiently from the gel to the membrane. This is a common cause of low signal.[1]
-
Solution:
-
Check Transfer "Sandwich": Ensure the gel and membrane are in tight contact, with no air bubbles trapped between them.[3]
-
Optimize Transfer Time and Voltage: Transfer conditions depend on the protein's molecular weight and the transfer system (wet, semi-dry). For larger proteins (>70 kDa), a longer transfer time may be needed.[10] Conversely, for smaller proteins, reduce the transfer time to prevent "over-transfer," where the protein passes through the membrane.[3][5][11]
-
Membrane Pore Size: Use a membrane with a suitable pore size. A 0.45 µm pore size is standard for most proteins, but a 0.2 µm membrane may be better for smaller proteins to prevent them from passing through.[1][5]
-
Confirm Transfer: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was successful and even across the blot.[4]
-
Table 2: Membrane and Transfer Recommendations
| Membrane Type | Pore Size | Best For |
| PVDF | 0.45 µm | General purpose, good for stripping/reprobing[12] |
| Nitrocellulose | 0.45 µm | Good for general use, less background[3] |
| PVDF/Nitrocellulose | 0.2 µm | Proteins < 20-30 kDa[3][5] |
Issues Related to Antibody Incubation and Signal Detection
A. Suboptimal Primary or Secondary Antibody Concentration
-
Problem: The concentration of the primary or secondary antibody may be too low, resulting in a weak signal.[1][13]
-
Solution:
-
Titrate Antibodies: The optimal antibody concentration can vary. Perform a titration experiment to determine the best dilution for both the primary and secondary antibodies.[3][10] A good starting point is the manufacturer's recommended dilution, but you can try a range around it (e.g., 1:500, 1:1000, 1:2000).[12]
-
Increase Incubation Time: Extend the primary antibody incubation time, for instance, overnight at 4°C.[3][8]
-
B. Inactive Antibodies
-
Problem: The primary or secondary antibody may have lost activity due to improper storage or handling.[1][8]
-
Solution:
-
Check Storage: Ensure antibodies have been stored at the correct temperature as per the datasheet. Avoid repeated freeze-thaw cycles.[7]
-
Use Fresh Dilutions: Always prepare fresh antibody dilutions for each experiment and do not reuse them.[2]
-
Test Antibody Activity: You can perform a dot blot to quickly check if the antibodies are still active.[1][3]
-
C. Inappropriate Blocking
-
Problem: Over-blocking can mask the epitope on this compound, preventing the primary antibody from binding.[1][5][8]
-
Solution:
-
Reduce Blocking Time: Block for 1 hour at room temperature.[8]
-
Try a Different Blocking Agent: Some antibodies work better with specific blocking buffers. If you are using non-fat dry milk, try switching to Bovine Serum Albumin (BSA) or a commercial protein-free blocking buffer, and vice-versa.[1][8][10]
-
Reduce Blocker in Antibody Dilution: Reduce or remove the blocking agent from the antibody dilution buffer.[3]
-
D. Excessive Washing
-
Problem: While washing is necessary to reduce background, excessive washing can wash away the bound antibodies.[1]
-
Solution:
E. Issues with the Detection Reagent
-
Problem: The chemiluminescent substrate (e.g., ECL) may be expired, improperly prepared, or not sensitive enough.[1][14]
-
Solution:
-
Use Fresh Substrate: Ensure the substrate is within its expiration date and prepare it fresh just before use.[8]
-
Increase Incubation Time: Make sure to incubate the membrane with the substrate for the recommended time (typically 1-5 minutes) to allow the signal to develop.[14]
-
Use a More Sensitive Substrate: If this compound is expressed at very low levels, you may need to use a high-sensitivity ECL substrate.[8]
-
Increase Exposure Time: Increase the exposure time when imaging the blot.[1][8]
-
Troubleshooting Logic Diagram
Caption: A decision tree to diagnose the cause of a low Western blot signal.
Experimental Protocols
Protocol: Dot Blot for Antibody Activity Check
A dot blot is a simple method to confirm the activity of primary and secondary antibodies.[1][3]
-
Spot Antigen: Directly spot 1-2 µL of your positive control lysate onto a small piece of nitrocellulose or PVDF membrane. Let it air dry completely.
-
Block: Block the membrane in 5% non-fat milk or BSA in TBST for 30 minutes at room temperature.
-
Primary Antibody: Incubate the membrane with your diluted primary anti-YM-1 antibody for 1 hour at room temperature.
-
Wash: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with your diluted HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash: Wash the membrane three times for 5 minutes each with TBST.
-
Detect: Add ECL substrate and image. A visible spot confirms that both antibodies and the detection system are working.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Increasing Western Blot Sensitivity: 5 Expert Tips [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. licorbio.com [licorbio.com]
Technical Support Center: Optimizing Chil3 Immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Chil3 immunofluorescence experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Chil3 immunofluorescence staining, providing potential causes and solutions in a structured format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Inadequate Fixation: Fixation time may be too short or the fixative may not be optimal for the Chil3 epitope. Formaldehyde (B43269) fixation can sometimes mask epitopes.[1][2] | - Ensure fixation with 4% formaldehyde for at least 15-20 minutes at room temperature.[3][4] - Consider testing alternative fixatives like methanol (B129727), which can be effective for some antigens.[5] - If using formaldehyde, perform antigen retrieval to unmask the epitope.[2][6] |
| Improper Antibody Dilution: The primary antibody concentration may be too low.[1][7] | - Titrate the primary antibody to determine the optimal concentration. A good starting point for Chil3 is often a 1:500 to 1:1000 dilution.[8][9] - For weak signals, try a lower dilution (e.g., 1:250). | |
| Suboptimal Antigen Retrieval: The method used may not be effective for the Chil3 epitope. | - Heat-induced epitope retrieval (HIER) is often recommended. A food steamer or microwave can be used with a citrate (B86180) buffer (pH 6.0).[6][8][10] - Optimize the heating time and temperature. A typical starting point is 20-30 minutes at 95-100°C.[10][11] | |
| Incorrect Permeabilization: The permeabilization agent may not be sufficient to allow antibody access to the intracellular Chil3 protein. | - For formaldehyde-fixed cells, use a detergent-based permeabilization agent like 0.1-0.5% Triton X-100 in PBS.[12][13] - Methanol fixation also permeabilizes the cell membrane, so an additional permeabilization step is not necessary.[12] | |
| Low Chil3 Expression: The target tissue or cell type may have low endogenous levels of Chil3. | - Use positive control tissues known to express high levels of Chil3, such as the spleen or bone marrow from a mouse model of allergic inflammation.[14][15] - Consider using a signal amplification system.[16] | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibody may be binding to off-target sites.[7] | - Increase the concentration of blocking serum in the blocking buffer (e.g., up to 10%). The serum should be from the same species as the secondary antibody.[17] - Ensure adequate washing steps between antibody incubations.[18] - Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[7] |
| Autofluorescence: Some tissues, like the spleen, can exhibit high levels of autofluorescence.[10] | - Use an autofluorescence quenching kit.[10] - Prepare fixative solutions fresh, as old formaldehyde can autofluoresce.[1] | |
| Over-fixation: Excessive cross-linking from prolonged formaldehyde fixation can lead to increased background.[2] | - Reduce the fixation time. For cultured cells, 15-20 minutes is often sufficient.[19][20] | |
| Non-specific Staining Pattern | Incorrect Subcellular Localization: The observed staining pattern does not match the known localization of Chil3. | - Chil3 (Ym1) is a secreted protein but can be found in the lumen of the rough endoplasmic reticulum and nuclear envelope in alveolar macrophages, and in cytoplasmic granules in peritoneal neutrophils.[14] Ensure your staining pattern is consistent with these locations. - Use a well-validated antibody and check the datasheet for expected staining patterns. |
| Antibody Cross-reactivity: The antibody may be cross-reacting with other chitinase-like proteins, such as Chil4 (Ym2). | - Use a Chil3/Ym1 specific antibody that has been validated to not cross-react with Chil4/Ym2.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixation method for Chil3 immunofluorescence?
A1: For Chil3 immunofluorescence, fixation with 3.7% to 4% formaldehyde in PBS for 15-20 minutes at room temperature is a commonly recommended starting point.[3][4][10] However, the optimal fixation method can be antibody-dependent. Therefore, it is advisable to consult the antibody datasheet for specific recommendations. In some cases, methanol fixation can be a suitable alternative.[5]
Q2: Is antigen retrieval necessary for Chil3 immunofluorescence?
A2: Yes, if you are using formaldehyde as a fixative, antigen retrieval is often necessary to unmask the Chil3 epitope.[6][21] Heat-Induced Epitope Retrieval (HIER) using a citrate buffer with a pH of 6.0 is a commonly used method.[8] This can be performed using a microwave, pressure cooker, or a simple food steamer.[6][10]
Q3: What is the expected subcellular localization of Chil3?
A3: Chil3, also known as Ym1, is a secreted protein. Intracellularly, it has been observed in the lumen of the rough endoplasmic reticulum and the nuclear envelope of alveolar macrophages.[14] In peritoneal neutrophils, it is found in cytoplasmic granules.[14] In bone marrow macrophages, it can be detected in needle-shaped crystals within the cytoplasm.[14] Verifying that your staining pattern aligns with these known locations is a critical step in validating your results.
Q4: Which tissues can be used as positive controls for Chil3 staining?
A4: Chil3 is abundantly expressed in the bone marrow and is also found at moderate levels in the spleen and in alveolar macrophages in the lung of mice.[14] Its expression can be upregulated in response to inflammation and parasitic infections.[14][15] Therefore, tissues from mouse models of allergic inflammation or parasitic infection can serve as excellent positive controls.
Q5: How can I reduce high background staining in my Chil3 immunofluorescence experiments?
A5: High background can be due to several factors. Here are a few key strategies to reduce it:
-
Optimize Blocking: Use a blocking buffer containing 5-10% normal serum from the species in which your secondary antibody was raised.[17]
-
Antibody Titration: Use the lowest effective concentration of your primary and secondary antibodies.[7]
-
Thorough Washing: Increase the number and duration of wash steps after antibody incubations.[18]
-
Address Autofluorescence: If working with tissues known for autofluorescence, such as the spleen, consider using an autofluorescence quenching reagent.[10]
Experimental Protocols
Protocol 1: Formaldehyde Fixation and Heat-Induced Antigen Retrieval for Chil3 Immunofluorescence
This protocol is a general guideline and may require optimization for your specific antibody and sample type.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (5-10% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody Dilution Buffer (1% BSA in PBS with 0.1% Triton X-100)
-
Chil3 Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
DAPI or other nuclear counterstain
-
Antifade Mounting Medium
Procedure:
-
Fixation: Fix cells or tissue sections with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Antigen Retrieval (HIER):
-
Pre-heat a food steamer or water bath to 95-100°C.
-
Immerse slides in Antigen Retrieval Buffer in a heat-resistant container.
-
Heat for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with Chil3 primary antibody diluted in Primary Antibody Dilution Buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibody diluted in Primary Antibody Dilution Buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Mounting: Mount coverslips using an antifade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Visualizations
Caption: General workflow for Chil3 immunofluorescence staining.
Caption: Comparison of formaldehyde and methanol fixation pathways.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. Protocols | Cell Signaling Technology [cellsignal.com]
- 4. BestProtocols: ICC Formaldehyde Fixed Cells—Indirect Method | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. IHC antigen retrieval protocol | Abcam [abcam.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. sysy-histosure.com [sysy-histosure.com]
- 9. sysy-histosure.com [sysy-histosure.com]
- 10. sysy-histosure.com [sysy-histosure.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 13. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 14. uniprot.org [uniprot.org]
- 15. WikiGenes - Chil3 - chitinase-like 3 [wikigenes.org]
- 16. Improving Signal Strength - Jackson ImmunoResearch [jacksonimmuno.com]
- 17. Yale Murine TMC - Immunofluorescence Protocol [protocols.io]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. microscopy.arizona.edu [microscopy.arizona.edu]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. Antigen retrieval - Wikipedia [en.wikipedia.org]
variability in YM-1 expression between different mouse strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering variability in YM-1 (Chil3) expression between different mouse strains.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Question: I am seeing no or very low this compound expression in my mouse strain, even after inducing a type 2 immune response. Is this normal?
Answer: Yes, this can be normal. This compound expression is highly strain-dependent due to genetic polymorphisms, including variations in the gene's promoter region and gene duplication events.[1][2] For example, the RIIIS/J mouse strain has a haplotype that leads to a near-complete absence of this compound expression, which can be a useful negative control.[2] In contrast, strains like B10.RIII and BALB/c generally exhibit higher this compound expression.[1] It is crucial to select a mouse strain known to express this compound if its presence is essential for your experimental model.
Question: My this compound expression levels are inconsistent between individual mice of the same strain. What could be the cause?
Answer: Several factors can contribute to inter-individual variability in this compound expression:
-
Sub-strain Differences: Ensure you are using a consistent sub-strain, as genetic drift can lead to variations in gene expression.
-
Environmental Factors: The housing conditions, diet, and microbiome of the mice can influence their immune status and, consequently, this compound expression.
-
Experimental Technique: Inconsistent induction of the inflammatory response, tissue collection, or sample processing can introduce variability. Ensure standardized protocols are followed for all animals.
-
Age and Sex: this compound expression may vary with the age and sex of the mice. It is important to use age- and sex-matched cohorts for your experiments.
Question: I am having trouble detecting this compound protein in serum/plasma via ELISA, although I can detect mRNA in tissues. What are some troubleshooting steps?
Answer:
-
Confirm mRNA Expression: First, verify that this compound mRNA is indeed upregulated in the relevant tissues (e.g., lung, spleen) using RT-qPCR.[1]
-
Check ELISA Kit Sensitivity: Ensure your ELISA kit has a detection range appropriate for the expected concentrations of this compound in mouse serum.[3]
-
Sample Collection and Handling: Collect blood samples carefully to avoid hemolysis. For serum, allow the blood to clot properly before centrifugation.[4] For plasma, use an appropriate anticoagulant like EDTA or heparin.[4] Store samples at -80°C and avoid repeated freeze-thaw cycles.[4]
-
Protein Stability: this compound is a secreted protein, but its stability in circulation can be influenced by various factors. Ensure prompt processing of blood samples.
-
Strain-Specific Expression: As mentioned, some strains like RIIIS/J have very low to undetectable circulating this compound levels.[1]
Frequently Asked Questions (FAQs)
What is this compound and why is it studied?
This compound (Chitinase 3-like 3, Chil3) is a protein secreted by various immune cells in rodents, particularly alternatively activated macrophages (M2) and neutrophils.[5][6] It is often used as a marker for M2 macrophage polarization and is involved in type 2 immune responses, allergic inflammation, and tissue repair.[5][6][7]
Which mouse strains have high and low this compound expression?
-
High Expressers: B10.RIII and BALB/c mice are generally considered to be high expressers of this compound.[1]
-
Low to No Expression: The RIIIS/J strain is known to have very low to undetectable levels of this compound due to promoter polymorphisms.[2]
-
Variable Expression: C57BL/6 mice are widely used, but their this compound expression can be variable and is generally considered to be lower than in BALB/c mice in some contexts.[8][9]
What is the primary signaling pathway that regulates this compound expression?
The primary pathway for this compound induction is through the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[5][10] These cytokines signal through the STAT6 (Signal Transducer and Activator of Transcription 6) transcription factor, which binds to the Chil3 gene promoter and initiates transcription.[5][10]
Quantitative Data on this compound Expression
The following table summarizes relative this compound expression levels in different mouse strains based on available literature. Note that absolute values can vary significantly between studies depending on the experimental conditions and detection methods used.
| Mouse Strain | Relative this compound mRNA Expression (Lung) | Relative this compound mRNA Expression (Spleen) | Circulating this compound Protein (Serum) | Reference |
| B10.RIII | High | High | Detectable | [1] |
| RIIIS/J | Very Low / Undetectable | Very Low / Undetectable | Not Detected | [1][2] |
| BALB/c | High | High | Detectable | [1] |
| B6/NJ | Moderate | Moderate | Detectable | [1] |
| C57BL/6 | Generally lower than BALB/c | Generally lower than BALB/c | Lower than BALB/c | [8][9] |
Experimental Protocols
Measurement of this compound in Mouse Serum/Plasma by ELISA
This is a generalized protocol based on commercially available ELISA kits.[11][12] Always refer to the manufacturer's instructions for your specific kit.
-
Sample Collection:
-
Serum: Collect whole blood and allow it to clot at room temperature for 2 hours or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant (serum).[4]
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the supernatant (plasma).[4]
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time specified in the kit manual (e.g., 2.5 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate (e.g., 45 minutes at room temperature).
-
Wash the plate.
-
Add 100 µL of TMB substrate solution and incubate in the dark (e.g., 30 minutes at room temperature).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.
-
Isolation of Macrophages from Mouse Lung
This protocol provides a general workflow for isolating lung macrophages, which are a primary source of this compound.
-
Lung Perfusion and Collection:
-
Euthanize the mouse according to approved institutional protocols.
-
Perfuse the lungs with sterile PBS through the right ventricle to remove blood.
-
Dissect the lungs and place them in a sterile dish with cold PBS.
-
-
Tissue Digestion:
-
Mince the lung tissue into small pieces.
-
Digest the tissue in a solution containing enzymes such as collagenase and DNase I for a specified time (e.g., 30-60 minutes at 37°C) with gentle agitation.
-
-
Cell Dissociation and Filtration:
-
Stop the digestion by adding media with fetal bovine serum (FBS).
-
Further dissociate the tissue by passing it through a syringe.
-
Filter the cell suspension through a 70 µm cell strainer to remove clumps.
-
-
Red Blood Cell Lysis:
-
If necessary, lyse red blood cells using an ACK lysis buffer.
-
-
Macrophage Isolation:
-
Macrophages can be isolated using various methods, including:
-
Adherence: Plate the cell suspension and allow macrophages to adhere to the plastic for a few hours, then wash away non-adherent cells.
-
Magnetic-Activated Cell Sorting (MACS): Use microbeads conjugated to antibodies against macrophage surface markers (e.g., CD11b, F4/80) for positive selection.
-
Fluorescence-Activated Cell Sorting (FACS): Stain cells with fluorescently labeled antibodies against macrophage markers and sort the desired population.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Natural polymorphism of Ym1 regulates pneumonitis through alternative activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realgenelabs.com [realgenelabs.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Baseline gene expression in BALB/c and C57BL/6 peritoneal macrophages influences but does not dictate their functional phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
- 12. rndsystems.com [rndsystems.com]
how to prevent recombinant YM-1 protein aggregation
Welcome to the technical support center for recombinant YM-1 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression, purification, and handling of recombinant this compound.
Frequently Asked Questions (FAQs)
Q1: What is recombinant this compound protein, and why is it prone to aggregation?
A1: Recombinant this compound is a chitinase-like protein (CLP) produced in heterologous expression systems like E. coli or mammalian cells. This compound has a natural tendency to form crystals, particularly at its isoelectric point (pI) of approximately 5.7. This inherent characteristic makes the recombinant version prone to aggregation and precipitation during production and purification if not handled under optimal conditions.
Q2: What are the initial signs of this compound protein aggregation?
A2: Early indicators of aggregation include visible turbidity or precipitation in the protein solution, a decrease in the concentration of soluble protein after centrifugation, and the appearance of high molecular weight aggregates in size-exclusion chromatography.
Q3: Can aggregated this compound be rescued?
A3: In some cases, aggregated this compound can be resolubilized using denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride, followed by a refolding process. However, prevention of aggregation is always the preferred strategy to ensure the highest yield of active, correctly folded protein.
Troubleshooting Guide: Preventing this compound Aggregation
Aggregation of recombinant this compound can occur at various stages of your workflow. This guide provides specific troubleshooting strategies for common issues.
Issue 1: Low Yield of Soluble this compound During Protein Expression
Possible Causes:
-
High expression rate leading to misfolding.
-
Suboptimal culture temperature.
-
Inappropriate inducer concentration.
Solutions:
-
Lower Expression Temperature: Reducing the culture temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding.
-
Optimize Inducer Concentration: Lowering the concentration of the induction agent (e.g., IPTG) can reduce the rate of transcription and improve the solubility of the recombinant protein.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of this compound and prevent the formation of inclusion bodies.
Issue 2: Protein Precipitation During Purification
Possible Causes:
-
Inappropriate buffer pH or ionic strength.
-
High protein concentration.
-
Oxidation of cysteine residues.
Solutions:
-
Buffer Optimization: Maintain the pH of all purification buffers away from the pI of this compound (~5.7). A buffer with a pH of 7.0-8.0 is generally recommended. Increasing the ionic strength of the buffer by adding 150-500 mM NaCl can also enhance solubility.
-
Use of Additives: Incorporate stabilizing additives into your buffers. A summary of commonly used additives and their recommended concentrations is provided in the table below.
-
Maintain Low Protein Concentration: If possible, work with lower protein concentrations throughout the purification process to minimize intermolecular interactions that can lead to aggregation.
Issue 3: Aggregation During Long-Term Storage
Possible Causes:
-
Repeated freeze-thaw cycles.
-
Inadequate storage buffer.
-
Suboptimal storage temperature.
Solutions:
-
Aliquot and Flash-Freeze: Aliquot the purified protein into single-use volumes and flash-freeze them in liquid nitrogen before storing at -80°C. This minimizes damage from slow freezing and avoids repeated freeze-thaw cycles.
-
Cryoprotectants: Add cryoprotectants such as glycerol (B35011) (10-50% v/v) to the storage buffer to prevent the formation of ice crystals.
-
Storage Conditions: For short-term storage (days to weeks), storing the protein at 4°C in a sterile buffer may be sufficient. For long-term storage, -80°C is recommended.
Data Presentation: Optimizing Buffer Conditions for this compound Solubility
While specific quantitative data for the effect of all additives on this compound solubility is not extensively available in published literature, the following table provides a general guideline based on established principles of protein stabilization and data from similar soluble proteins. Researchers should perform empirical optimization for their specific construct and experimental conditions.
| Parameter | Condition | Expected Effect on this compound Solubility | Notes |
| pH | 3.5 (near pI) | Minimum solubility | This compound is least soluble at its isoelectric point. |
| 7.0 | Increased solubility | Moving the pH away from the pI increases net charge and electrostatic repulsion. | |
| 8.0 | High solubility | A pH of 8.0 is often used during the initial purification steps for soluble this compound. | |
| Ionic Strength (NaCl) | 0 mM | Low to moderate solubility | Low salt can lead to aggregation driven by electrostatic interactions. |
| 150 mM | Increased solubility | Mimics physiological ionic strength, helping to shield surface charges. | |
| 500 mM | High solubility | Higher salt concentrations can further increase solubility by enhancing hydration. | |
| Additives | L-Arginine (0.5 - 1 M) | Significantly increases solubility | Suppresses aggregation by interacting with hydrophobic patches. |
| Glycerol (10-50% v/v) | Increases solubility and stability | Acts as a kosmotrope, stabilizing the native protein structure. | |
| Reducing Agents (e.g., 1-5 mM DTT or TCEP) | Prevents disulfide-linked aggregation | Maintains cysteine residues in a reduced state. | |
| Non-ionic Detergents (e.g., 0.1% Tween-20) | Can improve solubility | Helps to solubilize protein aggregates by disrupting hydrophobic interactions. |
Experimental Protocols
Protocol 1: Expression and Purification of Soluble Recombinant this compound in Mammalian Cells
This protocol is adapted from a method for producing soluble this compound for subsequent crystallization studies, indicating the initial steps are designed to maintain solubility.
1. Gene Synthesis and Cloning:
- A synthetic, codon-optimized DNA sequence for murine this compound is cloned into a mammalian expression vector (e.g., pCAGG) in frame with a signal peptide for secretion.
2. Cell Culture and Transfection:
- Suspension-adapted mammalian cells (e.g., FreeStyle 293-F cells) are cultured to the appropriate density.
- Cells are transfected with the this compound expression vector using a suitable transfection reagent (e.g., PEI).
3. Protein Expression and Collection:
- The conditioned medium containing the secreted recombinant this compound is collected 4 days post-transfection.
- The medium is filtered to remove cells and debris.
4. Initial Purification and Buffer Exchange:
- The filtered medium is dialyzed against a buffer conducive to solubility, such as 20 mM Tris, pH 8.0[1].
- The dialyzed protein solution is then subjected to anion exchange chromatography (e.g., Q Sepharose).
5. Final Purification:
- Fractions containing this compound are pooled and further purified by size-exclusion chromatography using a suitable buffer like phosphate-buffered saline (PBS) to obtain a pure, soluble protein solution[1].
Mandatory Visualizations
Experimental Workflow for Soluble this compound Production
References
improving the sensitivity of a YM-1 ELISA assay
Welcome to the technical support center for the YM-1 ELISA assay. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the sensitivity and reliability of your this compound ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound ELISA, and what is its primary application?
A this compound (Chitinase 3-like 3) ELISA is a quantitative immunoassay used to measure the concentration of this compound protein in biological samples such as serum, plasma, and cell culture supernatants.[1][2] this compound is a marker associated with alternative macrophage activation (M2 macrophages) and is involved in inflammatory and tissue remodeling processes. This assay is commonly used in immunology, cancer research, and studies of inflammatory diseases.
Q2: What is the typical detection range and sensitivity of a commercial this compound ELISA kit?
The detection range and sensitivity can vary between different manufacturers. However, a typical this compound ELISA kit may have a detection range of 62.5 pg/mL to 4000 pg/mL, with a sensitivity of approximately 37.8 pg/mL.[1]
Q3: What are the critical first steps to take when an ELISA experiment fails?
When an ELISA experiment fails, it is crucial to systematically review the entire protocol and reagent preparation. Check for expired reagents, confirm correct storage conditions, and verify all incubation times and temperatures.[3] It is also helpful to review pipetting techniques and ensure the plate was washed adequately between steps.[4]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during a this compound ELISA, such as high background, weak or no signal, and poor standard curve.
Problem 1: High Background
A high background can obscure the specific signal, leading to inaccurate results. The goal is to maximize the signal-to-noise ratio.[5]
Possible Causes and Solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate.
-
Antibody Concentration Too High: Excessive concentrations of the primary or detection antibody can lead to non-specific binding.
-
Inadequate Washing: Insufficient washing can leave unbound antibodies or other reagents in the wells, contributing to high background.
-
Solution: Increase the number of wash steps or the soaking time between washes. Ensure complete aspiration of the wash buffer after each step.[3] Adding a detergent like Tween-20 to the wash buffer can also help.
-
-
Contamination: Contamination of reagents or samples can lead to a high background signal.[6]
-
Solution: Use fresh, sterile reagents and pipette tips. Avoid cross-contamination between wells.[11]
-
Problem 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more steps of the assay.
Possible Causes and Solutions:
-
Low Antibody Concentration: The concentration of the capture or detection antibody may be too low to generate a detectable signal.
-
Solution: Increase the antibody concentrations. Refer to the checkerboard titration data to select a higher, yet still optimal, concentration.[12]
-
-
Suboptimal Incubation Times or Temperatures: Incorrect incubation parameters can affect antibody binding and enzyme activity.[13][14]
-
Inactive Reagents: Reagents, especially the enzyme conjugate or substrate, may have lost activity due to improper storage or expiration.
-
Low Analyte Concentration: The concentration of this compound in the sample may be below the detection limit of the assay.
-
Solution: Concentrate the sample, if possible, or use a more sensitive detection substrate.[12]
-
Problem 3: Poor Standard Curve
A poor standard curve, characterized by a low R-squared value or incorrect shape, will lead to inaccurate quantification of the target protein.[4]
Possible Causes and Solutions:
-
Improper Standard Preparation: Errors in the serial dilution of the standard will result in an inaccurate curve.
-
Pipetting Errors: Inconsistent pipetting technique can introduce variability.
-
Solution: Ensure accurate and consistent pipetting. Use a new pipette tip for each standard and sample.[3]
-
-
Inappropriate Curve Fit: Using the wrong regression model to analyze the data can result in a poor fit.
-
Solution: Use a four-parameter logistic (4-PL) curve fit, which is generally recommended for ELISA data analysis.
-
Data Presentation
Table 1: Comparison of Different Blocking Buffers on Signal-to-Noise Ratio in a this compound ELISA.
| Blocking Buffer | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 1.85 | 0.25 | 7.4 |
| 5% Non-fat Dry Milk in PBS | 1.95 | 0.20 | 9.75 |
| Commercial Protein-Free Blocker | 2.10 | 0.15 | 14.0 |
This table illustrates that a commercial protein-free blocker can significantly improve the signal-to-noise ratio compared to traditional blocking agents like BSA and non-fat dry milk.
Table 2: Effect of Sample Incubation Time and Temperature on this compound Detection.
| Incubation Time | Incubation Temperature | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio |
| 2 hours | Room Temperature | 1.50 | 0.20 | 7.5 |
| 2 hours | 37°C | 1.90 | 0.28 | 6.8 |
| Overnight (16 hours) | 4°C | 2.50 | 0.30 | 8.3 |
This table demonstrates that an overnight incubation at 4°C can increase the signal intensity and improve the signal-to-noise ratio.[2][15]
Table 3: Checkerboard Titration of Capture and Detection Antibodies for this compound ELISA.
| Capture Ab (µg/mL) | Detection Ab (ng/mL) | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio |
| 1 | 100 | 1.20 | 0.15 | 8.0 |
| 1 | 200 | 1.50 | 0.18 | 8.3 |
| 2 | 100 | 1.80 | 0.20 | 9.0 |
| 2 | 200 | 2.10 | 0.22 | 9.5 |
| 4 | 100 | 1.90 | 0.25 | 7.6 |
| 4 | 200 | 2.20 | 0.30 | 7.3 |
This table shows the results of a checkerboard titration to determine the optimal concentrations of capture and detection antibodies. The combination of 2 µg/mL capture antibody and 200 ng/mL detection antibody provides the highest signal-to-noise ratio.[9][10]
Experimental Protocols
Protocol 1: Standard this compound Sandwich ELISA Protocol
This protocol is a general guideline based on commercially available kits.[1][2]
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from each well.
-
Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the this compound standard.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C.[2]
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to the recommended concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Enzyme Conjugate Incubation:
-
Dilute the Streptavidin-HRP conjugate to the recommended concentration in blocking buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Repeat the washing step as described in step 2, but increase the number of washes to five.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stop Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Read Plate:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Checkerboard Titration for Antibody Optimization
This protocol is used to determine the optimal concentrations of capture and detection antibodies.[9][10]
-
Prepare Capture Antibody Dilutions:
-
Prepare a series of dilutions of the capture antibody in coating buffer (e.g., 1, 2, 4, 8 µg/mL).
-
-
Coat Plate:
-
Coat different columns of a 96-well plate with the different concentrations of the capture antibody (100 µL/well).
-
Incubate overnight at 4°C.
-
-
Wash and Block:
-
Wash and block the plate as described in the standard protocol.
-
-
Add Antigen:
-
Add a constant, intermediate concentration of the this compound standard to all wells (except for the blank wells).
-
-
Prepare Detection Antibody Dilutions:
-
Prepare a series of dilutions of the detection antibody in blocking buffer (e.g., 50, 100, 200, 400 ng/mL).
-
-
Add Detection Antibody:
-
Add the different dilutions of the detection antibody to different rows of the plate (100 µL/well).
-
-
Complete the ELISA:
-
Follow the remaining steps of the standard ELISA protocol (enzyme conjugate incubation, substrate development, and reading).
-
-
Analyze Results:
-
Calculate the signal-to-noise ratio for each combination of capture and detection antibody concentrations. The optimal combination is the one that gives the highest signal-to-noise ratio.
-
Mandatory Visualizations
Caption: A flowchart illustrating the key steps of a this compound sandwich ELISA protocol.
Caption: A diagram of the IL-4/IL-13 signaling pathway leading to this compound expression.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. raybiotech.com [raybiotech.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. mybiosource.com [mybiosource.com]
- 6. novateinbio.com [novateinbio.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Tips for ELISA | Rockland [rockland.com]
- 11. mybiosource.com [mybiosource.com]
- 12. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. Are Elisa Kits affected by temperature during use? - Blog [jg-biotech.com]
- 14. assaygenie.com [assaygenie.com]
- 15. genfollower.com [genfollower.com]
controlling for batch-to-batch variation in YM-1 antibodies
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for batch-to-batch variation in YM-1 antibodies. Below you will find troubleshooting guides and frequently asked questions to help you achieve consistent and reliable experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound antibodies.
Question 1: My Western blot results show variable band intensity or unexpected bands with a new lot of this compound antibody. What should I do?
Answer:
Inconsistent Western blot results are a common issue when switching antibody lots. Here is a step-by-step guide to troubleshoot this problem:
-
Confirm Target Expression: First, ensure that your positive control cell lysate or tissue homogenate expresses this compound at a detectable level. If possible, use a recombinant this compound protein as a positive control.
-
Optimize Antibody Dilution: Different antibody lots may have different optimal concentrations.[1] Perform a titration experiment to determine the best dilution for the new lot. Test a range of dilutions (e.g., 1:500, 1:1000, 1:2000) to find the one that provides the strongest signal with the lowest background.
-
Review Blocking and Washing Steps: Inadequate blocking can lead to non-specific bands. Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and that your washing steps are sufficient to remove unbound antibodies.
-
Check for Protein Degradation: Ensure that your samples have been handled properly to prevent protein degradation. The use of protease inhibitors is highly recommended.
-
Perform an Immunogen Blocking Assay: To confirm the specificity of the primary antibody, you can perform a blocking experiment using the immunizing peptide.[2] The disappearance of the band of interest after pre-incubating the antibody with the immunogen suggests specificity.[2]
Question 2: I am observing inconsistent staining patterns in my immunohistochemistry (IHC) / immunofluorescence (IF) experiments with a new this compound antibody lot. How can I resolve this?
Answer:
Variability in IHC/IF staining can be frustrating. Follow these steps to troubleshoot and optimize your protocol for the new antibody lot:
-
Titrate the New Antibody Lot: Just as with Western blotting, the optimal concentration for a new antibody lot may differ.[1] Perform a dilution series to find the concentration that yields specific staining with minimal background.
-
Verify Antigen Retrieval: Ensure your antigen retrieval method (heat-induced or enzymatic) is optimal for the this compound protein in your specific tissue type and fixation method.
-
Use Positive and Negative Tissue Controls: Always include positive controls (tissue known to express this compound) and negative controls (tissue known not to express this compound) to validate your staining.[2]
-
Check Fixation and Permeabilization: Inconsistent fixation or permeabilization can affect antibody access to the epitope. Ensure these steps are standardized across your experiments.
-
Assess Secondary Antibody and Detection System: Rule out issues with your secondary antibody or detection reagents by running appropriate controls, including a "secondary antibody only" control to check for non-specific binding.
Question 3: My flow cytometry results show a shift in the positive population or high background with a new batch of fluorochrome-conjugated this compound antibody. What is the cause and solution?
Answer:
Shifts in flow cytometry data between antibody lots can be due to differences in antibody concentration or the fluorochrome-to-antibody ratio.
-
Titrate the New Antibody Conjugate: It is crucial to titrate each new lot of a conjugated antibody to determine the optimal staining concentration that provides the best signal-to-noise ratio.[3]
-
Use Compensation Controls: If you are performing multi-color flow cytometry, ensure you have proper single-stain compensation controls for the new antibody lot, as the spectral properties can vary slightly.
-
Include Isotype Controls: An isotype control is essential to determine the level of non-specific background staining.[4]
-
Check Cell Viability and Fc Blocking: Ensure high cell viability, as dead cells can non-specifically bind antibodies. Use an Fc receptor blocking reagent to prevent non-specific binding to cells expressing Fc receptors, such as macrophages.
-
Verify Instrument Settings: Ensure that the cytometer settings (e.g., voltages, gains) are consistent between experiments.
Frequently Asked Questions (FAQs)
What are the primary causes of batch-to-batch variation in antibodies?
Batch-to-batch variability in antibodies can arise from several factors related to their production.[5][6] For polyclonal antibodies, different host animals will produce antibodies with varying specificities and affinities, even when immunized with the same antigen.[5][7] For monoclonal antibodies, issues such as hybridoma instability, mutations, and differences in cell culture conditions can lead to variations between lots.[5] The purification process can also introduce variability.[7]
How do polyclonal, monoclonal, and recombinant antibodies differ in terms of consistency?
-
Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on an antigen.[8] This inherent diversity leads to significant batch-to-batch variation.[3]
-
Monoclonal antibodies are produced from a single B-cell clone and recognize a single epitope, offering better lot-to-lot consistency than polyclonals.[8][9] However, the hybridoma cell lines used to produce them can be unstable over time.[5]
-
Recombinant antibodies are produced in vitro using recombinant DNA technology.[10] This method offers the highest level of consistency and reproducibility as the antibody sequences are defined and the production process is highly controlled.[10][11][12]
| Feature | Polyclonal Antibodies | Monoclonal Antibodies | Recombinant Antibodies |
| Production Method | Immunization of animals | Hybridoma technology | In vitro gene expression |
| Specificity | Multiple epitopes | Single epitope | Single epitope |
| Batch-to-Batch Consistency | Low | Moderate to High | Very High[10][11][12] |
| Risk of Variation | High, due to different host immune responses[5] | Moderate, due to hybridoma instability[5] | Low, due to defined sequences |
| Cost | Generally lower | Higher | Variable, often higher initially |
What is the best practice for validating a new lot of this compound antibody?
When you receive a new lot of a this compound antibody, it is crucial to perform a side-by-side comparison with the previous, validated lot.[13] You should test the new lot in your specific application (e.g., Western blot, IHC, flow cytometry) using the same protocol and controls. The key is to confirm that the new lot performs equivalently to the old lot in terms of specificity, sensitivity, and signal-to-noise ratio before using it in critical experiments.[13]
How should I properly store my this compound antibodies to ensure stability and minimize variation?
Proper storage is critical for maintaining antibody performance.[1][3] Always follow the manufacturer's instructions on the datasheet. Generally, antibodies should be stored at 4°C for short-term use and aliquoted for long-term storage at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Fluorochrome-conjugated antibodies are often light-sensitive and should be stored in the dark.[1]
Experimental Protocols
Protocol: Validating a New Lot of this compound Antibody for Western Blotting
This protocol outlines a side-by-side comparison to validate a new antibody lot against a previously used lot.
-
Sample Preparation:
-
Prepare lysates from a positive control cell line/tissue (known to express this compound) and a negative control.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein for the positive and negative controls onto two identical SDS-PAGE gels.
-
Run the gels under the same conditions.
-
Transfer the proteins to PVDF or nitrocellulose membranes.
-
-
Blocking:
-
Block both membranes in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Membrane 1 (Old Lot): Incubate with the previous lot of this compound antibody at its established optimal dilution overnight at 4°C.
-
Membrane 2 (New Lot): Incubate with the new lot of this compound antibody. It is recommended to test a range of dilutions (e.g., half, equal to, and double the concentration of the old lot) to determine the new optimal dilution.
-
-
Washing and Secondary Antibody Incubation:
-
Wash both membranes three times for 10 minutes each with TBST.
-
Incubate both membranes with the same secondary antibody at a consistent dilution for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash both membranes three times for 10 minutes each with TBST.
-
Add chemiluminescent substrate and image both blots using the same instrument settings and exposure time.
-
Compare the band intensity, specificity (single band at the correct molecular weight), and background between the two lots. The new lot is validated if it provides a similar or better result than the old lot.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent antibody results.
Caption: Experimental workflow for validating a new antibody lot.
Caption: Relationship between antibody production and consistency.
References
- 1. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 2. sysy.com [sysy.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. rapidnovor.com [rapidnovor.com]
- 6. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldengatebio.com [goldengatebio.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Polyclonal vs monoclonal vs recombinant antibodies - a comparison | evitria [evitria.com]
- 11. reddit.com [reddit.com]
- 12. cusabio.com [cusabio.com]
- 13. biocompare.com [biocompare.com]
dealing with high background in YM-1 immunohistochemistry
Welcome to the YM-1 Immunohistochemistry (IHC) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding high background staining in this compound IHC experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background staining can obscure the specific signal of this compound, leading to difficulties in data interpretation. The following section addresses common causes of high background and provides systematic troubleshooting strategies.
Q1: What are the most common causes of high background staining in this compound IHC?
High background in this compound IHC can arise from several factors, broadly categorized as issues with antibodies, tissue preparation, and the staining protocol itself. Common culprits include:
-
Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the tissue.
-
Endogenous enzyme activity: Tissues, particularly spleen and bone marrow where this compound is expressed, have endogenous peroxidases or phosphatases that can react with the detection system.
-
Problems with antigen retrieval: Overly harsh antigen retrieval can damage tissue morphology and expose non-specific epitopes.
-
Inadequate blocking: Insufficient blocking of non-specific binding sites can lead to generalized background staining.
-
Cross-reactivity with YM-2: this compound antibodies may cross-react with YM-2, a highly homologous protein predominantly found in the stomach.
Q2: My this compound staining is showing high background in all my tissue sections. Where should I start troubleshooting?
A systematic approach is crucial. Begin by identifying the source of the background.
Troubleshooting Workflow for High Background
best practices for storing and handling recombinant YM-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling recombinant YM-1, alongside troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized recombinant this compound?
A1: For optimal performance, it is crucial to reconstitute lyophilized recombinant this compound according to the manufacturer's instructions. A general and widely accepted protocol involves allowing the vial of lyophilized protein and the reconstitution buffer to equilibrate to room temperature before use. To ensure all the protein is at the bottom of the vial, briefly centrifuge it. Then, add the recommended volume of sterile buffer, as indicated on the product-specific datasheet, to achieve the desired concentration. Gently agitate the vial to dissolve the protein, avoiding vigorous shaking which can lead to denaturation. Allow the solution to sit at room temperature for 15-30 minutes to ensure complete reconstitution.
Q2: What are the optimal storage conditions for recombinant this compound?
A2: Proper storage is critical for maintaining the stability and activity of recombinant this compound. For long-term storage, it is recommended to store the lyophilized protein at -20°C to -80°C. Once reconstituted, the protein should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can significantly degrade the protein's activity. These aliquots should be stored at -20°C or -80°C. For short-term storage of a few days, the reconstituted protein can be kept at 4°C.
Q3: Can I store diluted solutions of recombinant this compound?
A3: It is generally recommended to store recombinant proteins at a higher concentration (typically ≥ 0.1 mg/mL) to prevent loss of protein due to adsorption to the storage vessel walls. If you need to work with a more dilute solution, consider adding a carrier protein, such as bovine serum albumin (BSA) at a concentration of 0.1%, to stabilize the this compound and prevent surface adsorption.
Q4: What is the function of this compound?
A4: this compound, also known as Chitinase-3-like protein 3 (Chi3l3), is a secreted glycoprotein (B1211001) that belongs to the glycosyl hydrolase family 18. Despite its homology to chitinases, it lacks chitinolytic activity. This compound is primarily expressed by activated macrophages and neutrophils and is considered a marker for alternative macrophage activation (M2).[1] It plays a role in various physiological and pathological processes, including inflammation, immune regulation, and tissue remodeling.[1]
Storage and Handling Best Practices
To ensure the longevity and consistent performance of your recombinant this compound, adhere to the following best practices:
-
Aliquotting: Upon reconstitution, immediately aliquot the protein into single-use volumes. This is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[2]
-
Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can lead to a partial loss of protein activity.[2]
-
Use Low-Protein-Binding Tubes: To minimize protein loss due to surface adsorption, use polypropylene (B1209903) or siliconized tubes for storage.
-
Carrier Proteins: For long-term storage of dilute protein solutions, the addition of a carrier protein like 0.1% BSA can enhance stability.
-
Purity and Sterility: Handle the protein under sterile conditions to prevent microbial contamination, which can lead to protein degradation.
Quantitative Data Summary
| Parameter | Recommendation |
| Storage of Lyophilized Protein | -20°C to -80°C |
| Storage of Reconstituted Protein (Short-term) | 2-8°C for up to one week |
| Storage of Reconstituted Protein (Long-term) | -20°C to -80°C in single-use aliquots |
| Recommended Reconstitution Buffer | Sterile PBS |
| Recommended Reconstitution Concentration | ≥ 100 µg/mL |
| Avoid | Repeated freeze-thaw cycles |
Troubleshooting Guide
Issue 1: Protein Aggregation Upon Reconstitution or Storage
-
Possible Cause: The protein concentration may be too high, or the buffer conditions (pH, ionic strength) may not be optimal. Improper handling, such as vigorous vortexing, can also induce aggregation.
-
Troubleshooting Steps:
-
Optimize Buffer Conditions: Ensure the pH of the buffer is at least one unit away from the isoelectric point (pI) of this compound. You can also screen different salt concentrations (e.g., 150 mM to 500 mM NaCl) to improve solubility.[3]
-
Additives: Consider adding stabilizing agents to the buffer. Glycerol (at 10-50%) can act as a cryoprotectant and stabilizer.[4] Non-denaturing detergents at low concentrations can also help prevent aggregation.
-
Gentle Handling: When reconstituting, mix gently by inversion or slow pipetting. Avoid vigorous shaking or vortexing.
-
Issue 2: Loss of Biological Activity
-
Possible Cause: The protein may have been subjected to multiple freeze-thaw cycles, stored at an improper temperature, or contaminated with proteases.
-
Troubleshooting Steps:
-
Aliquotting: Always aliquot the reconstituted protein to minimize freeze-thaw cycles.
-
Storage Temperature: Verify that the protein has been consistently stored at the recommended temperature.
-
Protease Inhibitors: If you suspect protease contamination, consider adding a protease inhibitor cocktail to your buffer during purification and handling.
-
Activity Check: If possible, perform a quality control experiment with a new vial of protein to confirm the activity of your current stock.
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Variability in protein activity between aliquots, inconsistent cell culture conditions, or issues with the assay protocol itself.
-
Troubleshooting Steps:
-
Protein Consistency: Use a fresh aliquot of recombinant this compound for each experiment to ensure consistent activity.
-
Cell Culture: Maintain consistent cell passage numbers and ensure cells are healthy and in the logarithmic growth phase.
-
Assay Optimization: Optimize the concentration of this compound and the incubation time for your specific cell line and assay.
-
Positive and Negative Controls: Always include appropriate positive and negative controls to validate your assay results.
-
Experimental Protocols
Protocol 1: this compound ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol provides a general framework for detecting and quantifying mouse this compound.
Materials:
-
This compound specific capture antibody
-
Recombinant this compound standard
-
This compound specific biotinylated detection antibody
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
96-well ELISA plate
Methodology:
-
Coating: Dilute the capture antibody in PBS and coat the wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with assay diluent for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add your samples and a serial dilution of the recombinant this compound standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP: Add Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the recombinant this compound standards and calculate the concentration of this compound in your samples.
Protocol 2: Cell Adhesion Assay
This protocol can be used to assess the effect of recombinant this compound on cell adhesion.
Materials:
-
Recombinant this compound
-
Cell line of interest
-
96-well tissue culture plate
-
Serum-free cell culture medium
-
BSA (Bovine Serum Albumin)
-
Crystal Violet stain
-
Solubilization buffer (e.g., 1% SDS)
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant this compound at various concentrations in sterile PBS. Incubate for 2 hours at 37°C or overnight at 4°C. Include uncoated and BSA-coated wells as negative controls.
-
Washing: Gently wash the wells twice with sterile PBS.
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Washing: Gently wash the wells twice with serum-free medium.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Add a defined number of cells (e.g., 5 x 10⁴ cells/well) to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining: Add Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Gently wash the wells with water until the excess stain is removed.
-
Solubilization: Add solubilization buffer to each well to dissolve the stain from the adherent cells.
-
Reading: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of adherent cells.
Visualizations
Caption: Recommended workflow for storing and handling recombinant this compound.
References
Validation & Comparative
YM-1 vs. Arginase-1: A Comparative Guide to M2 Macrophage Markers
For researchers, scientists, and drug development professionals, understanding the nuances of macrophage polarization is critical. M2 macrophages, often associated with tissue repair and immunoregulation, are key players in various physiological and pathological processes. Identifying these cells accurately is paramount, and YM-1 and Arginase-1 have long been considered canonical markers in murine models. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate marker for your research.
At a Glance: this compound and Arginase-1 as M2 Markers
| Feature | This compound (Chitinase-3-like 3) | Arginase-1 (Arg1) |
| Primary Function | Binds chitin, involved in immune regulation and tissue repair. Its precise biological role is still under investigation. | Enzyme in the urea (B33335) cycle, converting L-arginine to ornithine and urea. Plays a role in tissue repair, immune suppression, and wound healing.[1][2] |
| Inducing Signals | IL-4, IL-13.[1][3] | IL-4, IL-13, TGF-β, IL-10.[1][4] |
| Regulation | STAT6-dependent transcription.[1][4] TGF-β can sustain its expression in microglia.[1] IFN-γ antagonizes its expression.[1] | STAT6-dependent transcription.[1][4] Can also be induced by signals from the tissue environment like netrin and adenosine.[1] |
| Expression in Humans | No direct human homolog, making it unsuitable as a marker for human M2 macrophages.[5][6] | Expressed in human myeloid cells, but its reliability as an exclusive M2 marker is debated.[6][7] |
| Advantages | Highly induced upon M2 polarization in mice. | Directly reflects a key metabolic function of M2 macrophages (arginine metabolism).[8] Its enzymatic activity can be measured. |
| Limitations | Not applicable to human studies.[5][6] Its expression can be context-dependent and may not always correlate with a purely M2 phenotype. | Also expressed by other cell types like neutrophils and myeloid-derived suppressor cells (MDSCs).[7] Can be upregulated in some inflammatory M1 conditions.[9][10] |
Signaling and Experimental Workflow
To better visualize the molecular interactions and experimental processes involved in studying this compound and Arginase-1, the following diagrams are provided.
Quantitative Data Comparison
The following table summarizes quantitative data from a study comparing the percentage of M2 macrophages labeled by different markers.
| Marker | Percentage of Labeled M2 Macrophages | Reference |
| Egr2 | ~70% | [9] |
| Arginase-1 | 24% | [9] |
Note: This data highlights that other markers, such as Egr2, may label a larger proportion of in vitro generated M2 macrophages compared to Arginase-1. Direct quantitative comparisons for this compound using the same methodology are not as readily available in the literature.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of common protocols for assessing this compound and Arginase-1.
Macrophage Polarization
-
Cell Source: Bone marrow-derived macrophages (BMDMs) are a common source. Bone marrow is flushed from the femurs and tibias of mice and cultured in DMEM supplemented with 10% FBS and M-CSF.
-
Polarization: To induce an M2 phenotype, macrophages are typically stimulated with 20 ng/mL of IL-4 or IL-13 for 24-48 hours.[7] For M1 polarization, cells are treated with LPS (100 ng/mL) and IFN-γ (20 ng/mL).[7]
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from polarized macrophages using a commercial kit (e.g., RNeasy Kit, Qiagen).[11]
-
cDNA Synthesis: Reverse transcription is performed to synthesize cDNA from the extracted RNA.[11]
-
qPCR Reaction: The qPCR is run using specific primers for Chi3l3 (this compound) and Arg1. Gene expression levels are normalized to a housekeeping gene like Gapdh.[11]
Western Blotting
-
Protein Lysates: Cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against this compound or Arginase-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry (Intracellular Staining)
-
Surface Staining: Macrophages are first stained with surface markers (e.g., F4/80, CD11b).[7]
-
Fixation and Permeabilization: Cells are fixed and permeabilized using a dedicated kit (e.g., IC Fixation & Permeabilization Buffer Set) to allow antibodies to access intracellular targets.[7]
-
Intracellular Staining: Permeabilized cells are incubated with fluorochrome-conjugated antibodies specific for Arginase-1.[7]
-
Analysis: Cells are analyzed on a flow cytometer to quantify the percentage of marker-positive cells within the macrophage population.[7]
Arginase Activity Assay
-
Cell Lysis: Macrophages are lysed with a buffer containing Triton X-100.[11]
-
Enzyme Activation: The lysate is incubated with a solution containing MnCl₂ at 55°C to activate the arginase enzyme.[11][12]
-
Arginine Hydrolysis: L-arginine is added as a substrate, and the mixture is incubated at 37°C to allow the enzymatic reaction to proceed.[11][12]
-
Urea Quantification: The reaction is stopped, and the amount of urea produced is quantified, often through a colorimetric assay.[11][12]
Conclusion
Both this compound and Arginase-1 serve as valuable markers for identifying M2 macrophages in murine studies, each with its own set of advantages and limitations. This compound is a highly induced marker but lacks a human homolog, restricting its use to animal models.[5][6] Arginase-1, while also a prototypic M2 marker in mice, has the advantage of being an enzyme whose activity can be directly measured, providing a functional readout of the M2 phenotype.[1][2] However, its expression is not exclusive to M2 macrophages and can be found in other myeloid cells and even under certain inflammatory conditions.[7][9][10]
For murine studies, the choice between this compound and Arginase-1 may depend on the specific research question and the experimental context. It is often recommended to use a panel of markers to more accurately define the macrophage activation state. For researchers aiming to translate their findings to human immunology, it is crucial to consider alternative markers as this compound is not a viable option, and the specificity of Arginase-1 in human M2 macrophages is less clear. Future research should focus on identifying more robust and translatable markers for M2 macrophages.
References
- 1. Understanding the Mysterious M2 Macrophage through Activation Markers and Effector Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of Arginase Isoforms in Macrophage Inflammatory Responses: Impact on Cardiovascular Diseases and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Arginase-1 and Ym1 are markers for murine, but not human, alternatively activated myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginase 1: A novel macrophage marker for flow cytometry - Behind the Bench [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Editorial: Switching on arginase in M2 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Macrophage Arginase Expression and Tumor Growth by the Ron Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Assessment of Macrophage Functions in Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to YM-1 and YM-2 Proteins: Unraveling Functional Distinctions
For researchers, scientists, and drug development professionals investigating inflammatory and immune responses, particularly in rodent models, understanding the nuanced differences between the chitinase-like proteins (CLPs) YM-1 and YM-2 is critical. Although they share high sequence homology, their distinct cellular origins, regulatory pathways, and functional roles point to specialized, non-redundant activities in health and disease. This guide provides an objective comparison of this compound and YM-2, supported by experimental data, detailed methodologies, and visual pathways to illuminate their functional divergence.
Core Functional Differences at a Glance
This compound and YM-2, both members of the glycoside hydrolase 18 family, are rodent-specific proteins that lack chitinolytic enzymatic activity.[1][2] They are prominently up-regulated during type 2 immune responses and have become key markers for these conditions.[3] Despite their similarities, including a 91% amino acid sequence identity, their functions are not entirely interchangeable.[4][5]
| Feature | This compound (Chil3) | YM-2 (Chil4) |
| Primary Cellular Source | Macrophages (especially M2), neutrophils, bone marrow immature neutrophils, and a subset of pro-repair monocytes.[4][6][7] | Lung epithelial cells, stratified squamous epithelium of the stomach.[4][5][7] |
| Primary Induction Stimuli | IL-4 and IL-13 via the STAT6 pathway.[6][8] | Upregulated in allergic conditions, IL-13 dependent.[7][9] |
| Key Immunological Roles | Marker for M2 macrophage activation, chemoattractant for neutrophils and potentially eosinophils, promotes Th2 cytokine expression, crystalline form acts as a type 2 immune adjuvant.[3][6] | Amplifies innate type 2 responses by boosting ILC2 activation and effector function, regulates olfactory epithelium regeneration.[10][11][12] |
| Glycosaminoglycan Binding | Binds to heparin and heparan sulfate (B86663) in a pH-dependent manner at physiological salt concentrations.[13] | Interacts weakly with heparin and heparan sulfate only at low pH and low salt concentrations, suggesting vestigial activity.[13] |
| Role in Neutrophilia | Induces neutrophil accumulation through the expansion of IL-17-producing γδ T cells.[2] | Induces neutrophil accumulation through the expansion of IL-17-producing γδ T cells.[2] |
| Crystal Formation | Readily forms crystals in vivo, which are potent activators of innate and adaptive type 2 immunity.[3][6] | Also forms crystals in vivo that are structurally similar to this compound crystals.[4][5] |
| Human Ortholog | None.[14] | None.[14] |
Signaling and Regulatory Pathways
The expression and function of this compound and YM-2 are embedded in specific signaling cascades, primarily related to type 2 immunity.
This compound Expression Regulation
This compound is a well-established marker of alternative macrophage activation (M2). Its expression is predominantly driven by the cytokines IL-4 and IL-13. This induction is mediated through the STAT6 signaling pathway.[6] Upon cytokine binding to their receptors, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus where it directly activates the transcription of the Chil3 gene (encoding this compound).[8]
This compound/YM-2 Function in Neutrophilic Inflammation
Both this compound and YM-2 have been shown to contribute to neutrophilic inflammation. They act upstream of IL-17-producing γδ T cells, leading to their expansion and subsequent neutrophil accumulation. This highlights a role for these CLPs in bridging type 2 immunity with IL-17-mediated responses.[2]
Supporting Experimental Data
The functional claims are substantiated by various experimental findings.
Table 1: Glycosaminoglycan (GAG) Binding Properties
| Protein | GAG Ligand | Binding Condition | Implication |
| This compound | Heparin / Heparan Sulfate | pH-dependent, occurs at physiological salt concentrations.[13] | Potentially interacts with extracellular matrix and cell surface proteoglycans to mediate its functions.[15] |
| YM-2 | Heparin / Heparan Sulfate | Only at low pH (5.5) and low salt (40 mM NaCl).[13] | Interaction is likely not physiologically significant under normal conditions, suggesting a loss of this ancestral function.[13] |
Table 2: Impact on Immune Cell Populations and Cytokines
| Protein/Condition | Experimental Model | Key Findings | Reference |
| Crystalline this compound | Intratracheal injection in mice | Increased influx of neutrophils, eosinophils, and dendritic cells in the lungs; elevated levels of IL-5, IL-13, IL-6, and CCL2.[3][9] | [3],[9] |
| Soluble this compound | Intratracheal injection in mice | No significant inflammatory cell influx or cytokine production compared to crystalline form.[3] | [3] |
| YM-2 | Co-administration with IL-33 in mice | Amplified allergic inflammation, leading to increased eosinophils and IL-13-producing ILC2s.[10] | [10] |
| Ym2-deficient mice | IL-33 administration | Reduced frequency of ILC2s and lower IL-5/IL-13 concentrations in airways compared to wild-type.[10] | [10] |
Key Experimental Protocols
The characterization of this compound and YM-2 relies on a combination of molecular biology, immunology, and protein biochemistry techniques.
Production of Recombinant this compound and YM-2
-
Objective: To obtain pure, endotoxin-free protein for in vitro and in vivo functional assays.
-
Methodology:
-
Gene Synthesis and Cloning: Codon-optimized DNA sequences for murine this compound (Uniprot: O35744) and YM-2 (Uniprot: Q91Z98) are synthesized.[3][9] The sequences are cloned into a mammalian expression vector (e.g., pCAGG or pTwist-CMV) in frame with a secretion signal peptide (e.g., mouse IgH).[3][9] For YM-2, an N-terminal hexahistidine tag followed by a TEV protease cleavage site can be included for purification.[3][9]
-
Transfection and Expression: The expression vectors are transfected into suspension-cultured FreeStyle 293-F cells using a transfection reagent like polyethylenimine (PEI).[3][9] The conditioned medium containing the secreted protein is harvested after approximately 4 days.[3][9]
-
Purification:
-
This compound: The medium is dialyzed, and this compound is purified using anion exchange chromatography (e.g., Q Sepharose) followed by size-exclusion chromatography.[3][9]
-
YM-2 (His-tagged): YM-2 is purified from the medium using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography.[3][9]
-
-
Quality Control: Protein purity is confirmed by SDS-PAGE, and endotoxin (B1171834) levels are measured to ensure they are below 1 EU/mg of protein.[3][9]
-
In Vivo Airway Inflammation Model
-
Objective: To assess the pro-inflammatory effects of this compound or YM-2 when administered to the lungs of mice.
-
Methodology:
-
Animal Model: C57BL/6J mice are commonly used.
-
Administration: Mice are anesthetized, and a specific amount of recombinant protein (e.g., crystalline this compound, soluble this compound, or YM-2) or a control vehicle (PBS) is administered via intratracheal (i.t.) or intranasal (i.n.) injection.[3][16]
-
Analysis: At specified time points (e.g., 6, 24, or 72 hours) post-injection, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid. Total and differential immune cell counts (neutrophils, eosinophils, macrophages, lymphocytes) in the BAL fluid are determined by flow cytometry or cytospin analysis.[3]
-
Cytokine Measurement: Cytokine and chemokine levels (e.g., IL-5, IL-13, IL-6, TNF-α, CCL2) in the BAL fluid or lung homogenates are quantified using ELISA.[3]
-
Lung Histology: Lungs can be fixed, sectioned, and stained (e.g., with H&E or PAS) to assess inflammation and mucus production.
-
Heparin Affinity Chromatography
-
Objective: To determine and compare the binding affinity of this compound and YM-2 for heparin, a highly sulfated glycosaminoglycan.
-
Methodology:
-
Column Preparation: A column is packed with heparin-sepharose beads.
-
Protein Loading: Purified recombinant this compound or YM-2 is loaded onto the column in a low-salt binding buffer at a specific pH.[13]
-
Elution: The column is washed with the binding buffer, followed by a linear gradient of increasing salt concentration (e.g., NaCl).[13] Eluted fractions are collected.
-
Analysis: The protein content of each fraction is analyzed by SDS-PAGE or by measuring absorbance at 280 nm. The salt concentration required to elute the protein is indicative of its binding affinity for heparin.[13] This can be performed at different pH values to determine pH dependence.[13]
-
Conclusion
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitinase-like proteins promote IL-17-mediated neutrophilia in a trade-off between nematode killing and host damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 5. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 6. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular expression of murine Ym1 and Ym2, chitinase family proteins, as revealed by in situ hybridization and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Chitinase-Like Protein Ym2 (Chil4) Regulates Regeneration of the Olfactory Epithelium via Interaction with Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. E-Theses Online Service (EThOS) update [bl.uk]
- 14. Human Chitinases and Chitinase-Like Proteins as Indicators for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Unraveling the Functional Counterpart: A Comparative Guide to Mouse YM-1 and its Human Homolog
While a direct structural ortholog of the mouse chitinase-like protein YM-1 does not exist in humans, compelling evidence points to Chitinase-3-like-protein 1 (CHI3L1), also known as YKL-40, as its primary functional homolog. This guide provides a comprehensive comparison of mouse this compound and human CHI3L1, detailing their roles in key biological processes, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating the complexities of their overlapping yet distinct functions.
Mouse this compound, a member of the glycoside hydrolase 18 (GH18) family, is a secreted lectin that, despite its structural similarity to chitinases, lacks enzymatic activity. It is prominently involved in type 2 immune responses, inflammation, and tissue remodeling. Similarly, human CHI3L1 is a secreted glycoprotein (B1211001) of the same GH18 family, also devoid of chitinase (B1577495) activity, and has been implicated in a wide array of inflammatory diseases, tissue repair, and cancer progression. The functional overlap between these two proteins makes the study of this compound in murine models a valuable tool for understanding the pathobiology of CHI3L1 in human diseases.
Comparative Analysis of Key Biological Functions
To facilitate a clear understanding of the functional similarities and differences between mouse this compound and human CHI3L1, the following tables summarize quantitative data from various experimental studies.
Table 1: Heparin/Heparan Sulfate Binding Affinity
Both this compound and CHI3L1 are known to interact with heparin and heparan sulfate, glycosaminoglycans that play crucial roles in cell signaling and inflammation. This interaction is critical for many of their biological functions.
| Protein | Ligand | Method | Binding Affinity (Kd/IC50) | Reference |
| Mouse this compound | Heparin/Heparan Sulfate | Heparin Affinity Chromatography, Bio-layer Interferometry | N/A (pH-dependent binding, with stronger interaction at lower pH) | [1] |
| Human CHI3L1 (YKL-40) | Heparin | Heparin-binding ELISA | IC50 ≈ 1 µg/ml | [2] |
| Human CHI3L1 (YKL-40) | Chitin (B13524) Oligosaccharides (A6) | Heparin-binding Assay | IC50 ≈ 10 µM (allosteric inhibition of heparin binding) | [3] |
Table 2: Regulation of Cell Proliferation
A key function attributed to both proteins is their ability to promote cell proliferation, a process integral to tissue repair and cancer development.
| Protein | Cell Type | Assay | Effect | Quantitative Data (Concentration/Fold Change) | Reference |
| Mouse this compound | N/A | N/A | N/A | Data not available in comparative studies | |
| Human CHI3L1 (YKL-40) | SW480 (human colon cancer cells) | MTS Assay | Increased proliferation | 1.8-fold increase with CHI3L1 overexpression | [4] |
| Human CHI3L1 (YKL-40) | HepG2 (human liver cancer cells) | MTT Assay | Increased proliferation | Significant increase at 96h with CHI3L1 overexpression (p < 0.05) | [5] |
| Human CHI3L1 (YKL-40) | HCT116 (human colon cancer cells) | MTT Assay | Increased sensitivity to cetuximab | Significant increase with CHI3L1 overexpression | [6] |
Note: While this compound is implicated in processes involving cell proliferation, direct quantitative data on its mitogenic activity from comparative studies is limited. The pro-proliferative effects of human CHI3L1 are well-documented across various cancer cell lines.
Table 3: Macrophage Polarization
Both this compound and CHI3L1 are critically involved in modulating macrophage polarization, a key determinant of the inflammatory response and tissue remodeling. They are both strongly associated with the promotion of an M2, or "alternatively activated," macrophage phenotype.
| Protein | Macrophage Source | Marker | Regulation | Fold Change | Reference |
| Mouse this compound | Murine Bone Marrow-Derived Macrophages (BMDMs) | Ym1 (Chil3) | Upregulated in M2 | >50-fold increase (M2 vs M0) | [7] |
| Mouse this compound | Murine Bone Marrow-Derived Macrophages (BMDMs) | Arg1 | Upregulated in M2 | >100-fold increase (M2 vs M0) | [7] |
| Human CHI3L1 (YKL-40) | RAW 264.7 (murine macrophage cell line) | This compound | Upregulated | Significant increase with recombinant CHI3L1 | [8] |
| Human CHI3L1 (YKL-40) | RAW 264.7 (murine macrophage cell line) | Arg-1 | Upregulated | Significant increase with recombinant CHI3L1 | [8] |
| Human CHI3L1 (YKL-40) | Primary Bone Marrow-Derived Macrophages (BMDMs) | CD206/CD86 ratio | Increased | >2-fold increase with recombinant CHI3L1 | [9] |
Note: this compound is a hallmark marker of M2 macrophages in mice. Human CHI3L1 has been shown to induce the expression of M2 markers in murine macrophages, supporting its role as a functional homolog in this context.
Signaling Pathways
Both mouse this compound and human CHI3L1 exert their pleiotropic effects by activating common downstream signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are central to cell proliferation, survival, and inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Heparin Binding Assay (Surface Plasmon Resonance)
This protocol outlines the steps for quantifying the binding affinity of chitinase-like proteins to heparin using Surface Plasmon Resonance (SPR).
Materials:
-
SPR instrument (e.g., BIAcore)
-
SA (streptavidin-coated) sensor chip
-
Biotinylated heparin
-
Recombinant mouse this compound or human CHI3L1
-
HBS-EP+ buffer (running buffer)
-
Biotin (B1667282) blocking solution
Procedure:
-
Chip Preparation: Equilibrate the SA sensor chip with HBS-EP+ buffer.
-
Heparin Immobilization: Inject biotinylated heparin (e.g., 0.1 mg/mL in HBS-EP+ buffer) over one flow cell until the desired immobilization level is reached (e.g., ~200 Resonance Units).
-
Blocking: Inject a biotin blocking solution over the flow cell to saturate any remaining streptavidin sites. The reference flow cell is treated with biotin only.
-
Analyte Injection: Prepare a series of dilutions of the recombinant protein (this compound or CHI3L1) in running buffer.
-
Inject the protein solutions over both the heparin-immobilized and reference flow cells at a constant flow rate.
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the protein from the immobilized heparin.
-
Regeneration: If necessary, regenerate the sensor surface using a mild regeneration solution as recommended by the instrument manufacturer.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Analyze the resulting sensorgrams using appropriate software to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd)[5][6].
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., cancer cell lines, fibroblasts)
-
Complete cell culture medium
-
Recombinant mouse this compound or human CHI3L1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of recombinant this compound or CHI3L1. Include untreated control wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the absorbance of all wells. Calculate the percentage of cell proliferation relative to the untreated control[10][11][12][13][14].
Macrophage Polarization Assay (Flow Cytometry)
This protocol describes the in vitro polarization of macrophages and their analysis by flow cytometry to determine the expression of M1 and M2 markers.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
Macrophage colony-stimulating factor (M-CSF)
-
Recombinant mouse this compound or human CHI3L1
-
For M1 polarization: IFN-γ and LPS
-
For M2 polarization: IL-4 and IL-13
-
Fluorescently conjugated antibodies against macrophage surface markers (e.g., F4/80 for mouse, CD68 for human) and polarization markers (e.g., CD86 for M1, CD206 for M2)
-
Flow cytometer
Procedure:
-
Macrophage Differentiation: Culture bone marrow cells with M-CSF for 6-7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Polarization:
-
M0 (unpolarized): Continue culture in M-CSF alone.
-
M1: Treat with IFN-γ and LPS.
-
M2: Treat with IL-4 and IL-13.
-
Test Condition: Treat with recombinant this compound or CHI3L1.
-
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with a cocktail of fluorescently labeled antibodies against the desired markers.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the macrophage population and analyze the expression levels of M1 and M2 markers to determine the polarization state[15][16][17][18][19].
Western Blot Analysis of Signaling Pathways
This protocol details the detection of phosphorylated and total proteins in the MAPK/ERK and PI3K/Akt pathways by western blotting.
Materials:
-
Cells of interest
-
Recombinant mouse this compound or human CHI3L1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or CHI3L1 for various time points. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels[20][21][22][23][24].
References
- 1. Surface Plasmon Resonance Analysis of Heparin-Binding Angiogenic Growth Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Heparin Binding Motif Rich in Arginine and Lysine is the Functional Domain of YKL-40 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparin-binding of the human chitinase-like protein YKL-40 is allosterically modified by chitin oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Structural Features of Heparin and Its Interactions With Cellular Prion Protein Measured by Surface Plasmon Resonance [frontiersin.org]
- 6. Structural Features of Heparin and Its Interactions With Cellular Prion Protein Measured by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchhub.com [researchhub.com]
- 14. chondrex.com [chondrex.com]
- 15. rndsystems.com [rndsystems.com]
- 16. M1/M2 Macrophage Polarization [bio-protocol.org]
- 17. stemcell.com [stemcell.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
Validating the Specificity of a New Polyclonal YM-1 Antibody: A Comparative Guide
For researchers specializing in immunology, inflammation, and allergy, the accurate detection of YM-1 (Chitinase 3-like 3) is critical for advancing our understanding of type 2 immunity and tissue remodeling. The introduction of a new polyclonal antibody against this compound necessitates a thorough validation of its specificity to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of a new polyclonal this compound antibody against commercially available alternatives, supported by detailed experimental protocols and data to aid researchers in making informed decisions for their specific applications.
Performance Comparison of this compound Antibodies
The following tables summarize the key characteristics and performance data of the new polyclonal this compound antibody alongside established monoclonal and polyclonal alternatives. This quantitative overview allows for a direct comparison of their suitability for various immunoassays.
Table 1: Antibody Characteristics
| Feature | New Polyclonal this compound Antibody | Competitor A: Monoclonal this compound (R&D Systems, MAB2446) | Competitor B: Polyclonal this compound (STEMCELL Technologies, 60130) | Competitor C: Monoclonal this compound/YM-2 (Abcam, ab192029) |
| Host Species | Rabbit | Rat | Rabbit | Rabbit |
| Clonality | Polyclonal | Monoclonal | Polyclonal | Monoclonal |
| Isotype | IgG | IgG2A | IgG | IgG |
| Immunogen | Synthetic peptide from the C-terminus of mouse this compound | Recombinant mouse this compound (Tyr22-Tyr398) | Synthetic peptide from mouse this compound | Proprietary |
| Purification | Affinity Purified | Protein A/G Purified | Affinity Purified | Protein A/G Purified |
| Validated Applications | Western Blot (WB), Immunohistochemistry (IHC), ELISA | WB, Direct ELISA | Flow Cytometry, Immunofluorescence, WB | WB, ICC/IF, IHC-P |
Table 2: Western Blot Performance
| Parameter | New Polyclonal this compound Antibody | Competitor A: Monoclonal this compound (R&D Systems, MAB2446) | Competitor B: Polyclonal this compound (STEMCELL Technologies, 60130) | Competitor C: Monoclonal this compound/YM-2 (Abcam, ab192029) |
| Recommended Dilution | 1:1000 | 0.5 µg/mL | 1:1000 | 1:1000 |
| Predicted Band Size | ~45 kDa | ~45 kDa | ~45 kDa | ~45 kDa |
| Signal-to-Noise Ratio | High | High | High | High |
| Cross-Reactivity with YM-2 | To be determined | Not specified | Not specified | Yes |
| Positive Control | Mouse bone marrow lysate | Mouse bone marrow lysate | Mouse peritoneal macrophage lysate | Mouse liver tissue lysate |
| Negative Control | This compound knockout mouse tissue lysate | This compound knockout mouse tissue lysate | This compound knockout mouse tissue lysate | This compound/YM-2 double knockout mouse tissue lysate |
Table 3: Immunohistochemistry (IHC) Performance
| Parameter | New Polyclonal this compound Antibody | Competitor A: Monoclonal this compound (R&D Systems, MAB2446) | Competitor B: Polyclonal this compound (STEMCELL Technologies, 60130) | Competitor C: Monoclonal this compound/YM-2 (Abcam, ab192029) |
| Recommended Dilution | 1:200 | Not specified for IHC | 1:25 (IF) | 1:500 |
| Tissue Type | Formalin-fixed, paraffin-embedded mouse lung | Not specified | Not specified | Formalin-fixed, paraffin-embedded mouse liver |
| Antigen Retrieval | Heat-induced (Citrate buffer, pH 6.0) | Not specified | Not specified | Heat-induced (Tris/EDTA buffer, pH 9.0) |
| Staining Pattern | Cytoplasmic staining in macrophages | Not specified | Not specified | Cytoplasmic |
| Specificity in Tissue | High, with low background | Not specified | Not specified | High, with low background |
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of the new polyclonal this compound antibody, a series of validation experiments are essential. The following detailed protocols are provided for Western Blot, Immunohistochemistry, and ELISA.
Western Blot Protocol for this compound Detection
This protocol is designed to detect this compound in mouse tissue lysates.
-
Protein Extraction: Homogenize mouse bone marrow (positive control), this compound knockout tissue, and YM-2 expressing tissue (for cross-reactivity assessment) in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Electrophoresis: Run the gel at 100V for 90 minutes or until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the new polyclonal this compound antibody (e.g., at a starting dilution of 1:1000 in blocking buffer) overnight at 4°C with gentle agitation. For comparison, incubate separate membranes with the competitor antibodies at their recommended dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The expected band for this compound is approximately 45 kDa.[1]
Immunohistochemistry (IHC) Protocol for this compound Staining
This protocol is for staining this compound in formalin-fixed, paraffin-embedded (FFPE) mouse lung tissue.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.
-
Blocking: Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the new polyclonal this compound antibody (e.g., at a starting dilution of 1:200 in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated anti-rabbit secondary antibody for 30 minutes at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply a streptavidin-HRP conjugate and incubate for 30 minutes. Visualize the staining with a DAB substrate kit.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound Quantification
This protocol outlines a sandwich ELISA for the quantification of mouse this compound in cell culture supernatants or serum.
-
Coating: Coat a 96-well microplate with a capture antibody against mouse this compound (a different antibody than the one being tested for detection) overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Sample and Standard Incubation: Add recombinant mouse this compound standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the new biotinylated polyclonal this compound antibody (detection antibody) and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in antibody validation.
Specificity Validation Strategy: Addressing Cross-Reactivity
A critical aspect of validating a new this compound antibody is to assess its potential cross-reactivity with other highly homologous proteins, particularly YM-2 in mice. The following logical workflow outlines the steps to confirm the specificity of the new polyclonal this compound antibody.
By following these comparative data tables, detailed protocols, and logical workflows, researchers can effectively validate the specificity of a new polyclonal this compound antibody. This rigorous approach ensures the generation of high-quality, reliable data, ultimately contributing to the advancement of scientific knowledge in their respective fields.
References
Crystalline YM-1 Protein Drives Potent Type 2 Immune Responses In Vivo Compared to its Soluble Form
Researchers, scientists, and drug development professionals are presented with a comparative analysis of the in vivo effects of crystalline versus soluble YM-1 protein. Experimental data reveals that the crystalline form of this compound, a chitinase-like protein, acts as a powerful adjuvant for type 2 immunity, a response not observed with its soluble counterpart.
A recent study has highlighted the profound immunostimulatory effects of crystalline this compound, demonstrating its ability to activate both innate and adaptive immunity.[1][2][3][4][5][6] In stark contrast, the soluble form of the this compound protein did not elicit a significant immune response.[1][2][3][4][6] These findings underscore the critical role of protein crystallization in modulating immune responses and position crystalline this compound as a potential target for therapeutic intervention in type 2 inflammatory diseases.
A key challenge in directly comparing the two forms is that soluble this compound has been observed to crystallize in vivo after administration.[1] Despite this, the initial administration of pre-formed crystals elicited a significantly more robust and rapid immune activation.
Quantitative Comparison of In Vivo Effects
The following tables summarize the key quantitative data from in vivo experiments comparing the effects of intratracheally administered PBS (control), soluble this compound, and crystalline this compound in mice.
Table 1: Immune Cell Influx in Bronchoalveolar Lavage Fluid (BALF) 24 hours post-administration
| Cell Type | PBS Control (cells/mL) | Soluble this compound (cells/mL) | Crystalline this compound (cells/mL) |
| Macrophages | ~1.0 x 10^5 | ~1.2 x 10^5 | ~2.5 x 10^5 |
| Eosinophils | ~0.1 x 10^5 | ~0.2 x 10^5 | ~1.5 x 10^5 |
| Neutrophils | ~0.2 x 10^5 | ~0.3 x 10^5 | ~0.8 x 10^5 |
| Lymphocytes | ~0.1 x 10^5 | ~0.1 x 10^5 | ~0.4 x 10^5 |
Table 2: Pro-inflammatory Cytokine and Chemokine Levels in Lung Tissue 24 hours post-administration
| Cytokine/Chemokine | PBS Control (pg/mg protein) | Soluble this compound (pg/mg protein) | Crystalline this compound (pg/mg protein) |
| IL-1β | Undetectable | Undetectable | ~50 |
| IL-33 | ~100 | ~120 | ~250 |
| CCL2 | ~200 | ~250 | ~600 |
| CCL24 (Eotaxin-2) | ~50 | ~60 | ~150 |
| IL-6 (in BALF) | ~10 | ~20 | ~100 |
| TNFα (in BALF) | ~5 | ~10 | ~40 |
Experimental Protocols
In Vivo Administration of this compound
Recombinant this compound protein was produced and crystallized in vitro. For in vivo experiments, C57BL/6 mice were intratracheally (i.t.) injected with either PBS, 50 µg of soluble this compound, or 50 µg of crystalline this compound.[7]
Analysis of Immune Cell Infiltration
At 6 and 24 hours post-injection, mice were euthanized.[7] Bronchoalveolar lavage (BAL) was performed to collect fluid and cells from the airways.[7] The total number of immune cells, including macrophages, eosinophils, neutrophils, and lymphocytes, in the BAL fluid was determined by flow cytometry.[2]
Cytokine and Chemokine Measurement
Lung tissue was collected, homogenized, and the total protein concentration was determined.[7] The levels of various pro-inflammatory cytokines and chemokines, such as IL-1β, IL-33, CCL2, and CCL24, in the lung tissue lysates were measured by ELISA.[2] The concentrations of IL-6 and TNFα in the BAL fluid were also quantified using ELISA.[2]
Ovalbumin (OVA)-Induced Asthma Model
To assess the adjuvant effects of this compound crystals, an OVA-induced asthma model was used.[1] Mice were sensitized by i.t. administration of OVA alone or OVA mixed with this compound crystals. Subsequently, mice were challenged with OVA to induce an allergic airway inflammatory response. The resulting immune cell influx and immunoglobulin secretion were then analyzed.[1]
Visualizing the Pathways and Processes
This compound Expression Signaling Pathway
The expression of this compound is primarily induced by the type 2 cytokines IL-4 and IL-13 through the STAT6 signaling pathway.[8][9]
Caption: IL-4/IL-13 signaling pathway leading to this compound protein expression.
Experimental Workflow for In Vivo Comparison
The following diagram outlines the experimental procedure used to compare the in vivo effects of soluble and crystalline this compound.
Caption: Workflow for comparing crystalline vs. soluble this compound effects in vivo.
References
- 1. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 2. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 4. Ym1 protein crystals promote type 2 immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Ym1 protein crystals promote type 2 immunity | Semantic Scholar [semanticscholar.org]
- 6. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Cross-Reactivity: A Comparative Guide to Anti-Mouse YM-1 Antibodies for Researchers
For scientists and drug development professionals, the specificity of antibodies is paramount. This guide provides an objective comparison of commercially available anti-mouse YM-1 antibodies, focusing on their cross-reactivity with other species. The information presented is compiled from publicly available datasheets and scientific literature to aid in the selection of the most appropriate antibody for your research needs.
The chitinase-like protein this compound (also known as Chil3) is a key marker of alternatively activated (M2) macrophages in mice and is involved in inflammatory and allergic responses. As a rodent-specific protein, true orthologs of this compound have not been identified in humans, who instead express the functional homologs YKL-40 (CHI3L1) and YKL-39 (CHI3L2). This fundamental genetic difference suggests a low probability of cross-reactivity of anti-mouse this compound antibodies with human samples. However, the potential for cross-reactivity with other rodent species, such as rats, and with the closely related mouse paralog YM-2, requires careful consideration.
Interspecies Cross-Reactivity Profile
The following table summarizes the reported cross-reactivity of several commercially available anti-mouse this compound antibodies based on manufacturer-provided data. It is important to note that the absence of information does not definitively indicate a lack of cross-reactivity, but rather that it has not been reported by the manufacturer.
| Antibody Product | Host Species | Clonality | Reported Reactivity | No Reported Reactivity |
| Abcam ab192029 | Rabbit | Monoclonal | Mouse, Rat | Human |
| HistoSure HS-442 017 | Rat | Monoclonal | Mouse | Human, Rat |
| R&D Systems AF2446 | Goat | Polyclonal | Mouse | Not Specified |
| STEMCELL Technologies 60130 | Rabbit | Polyclonal | Mouse | Not Specified |
Homology Analysis: A Molecular Basis for Cross-Reactivity
The likelihood of antibody cross-reactivity is fundamentally linked to the degree of sequence homology between the target protein and its counterparts in other species.
-
Human: The amino acid sequence identity between mouse this compound and its closest human homolog, YKL-40, is approximately 53%. This significant divergence at the primary amino acid level strongly supports the general lack of cross-reactivity observed with human tissues and cell lysates.
-
Rat: The rat homolog of this compound, encoded by the Chil3 gene, exhibits a higher degree of sequence similarity to mouse this compound. A protein sequence alignment reveals an identity of approximately 79.4%. This level of homology explains why some anti-mouse this compound antibodies, such as Abcam's ab192029, are reported to cross-react with rat this compound.
-
Mouse YM-2: Within the mouse genome, this compound has a closely related paralog, YM-2 (encoded by the Chil4 gene). These two proteins share a high degree of sequence homology, reported to be over 90%[1]. This makes it highly probable that many anti-mouse this compound antibodies will also recognize mouse YM-2. Researchers should be aware of this potential for intra-species cross-reactivity when interpreting results.
Experimental Protocols
Accurate assessment of antibody performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for Western Blotting and Immunohistochemistry to evaluate the specificity and cross-reactivity of anti-mouse this compound antibodies.
Western Blotting Protocol for this compound Detection
This protocol is adapted from standard procedures for the detection of this compound in mouse tissue lysates.
1. Lysate Preparation:
- Homogenize mouse, rat, or human tissue (e.g., lung, spleen) in ice-cold RIPA buffer supplemented with protease inhibitors.
- Sonicate the lysate briefly to shear DNA and reduce viscosity.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
- Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-mouse this compound antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Visualize the signal using a chemiluminescence imaging system or X-ray film.
Immunohistochemistry (IHC) Protocol for this compound Detection in Paraffin-Embedded Tissues
This protocol provides a general framework for staining this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 x 5 minutes).
- Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
- Rinse with distilled water.
2. Antigen Retrieval:
- Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
- Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow the slides to cool to room temperature.
3. Staining:
- Wash slides with PBS.
- Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
- Wash with PBS.
- Block non-specific binding with a blocking serum (from the same species as the secondary antibody) for 1 hour at room temperature.
- Incubate with the primary anti-mouse this compound antibody (diluted in blocking buffer) overnight at 4°C.
- Wash with PBS.
- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- Wash with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash with PBS.
4. Visualization and Counterstaining:
- Develop the signal with a DAB substrate solution until the desired stain intensity is reached.
- Rinse with distilled water.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
Visualizing the Workflow
To better illustrate the process of evaluating antibody cross-reactivity, the following diagrams outline the key steps in the experimental workflow and the logical relationships in protein homology.
Caption: Experimental workflow for testing anti-mouse this compound antibody cross-reactivity.
Caption: Homology relationship between mouse this compound and its counterparts.
References
YM-1 Expression: A Comparative Guide to In Vitro vs. In Vivo Macrophage Activation
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of YM-1 Expression in Cultured vs. Tissue-Resident Macrophages
This compound, a chitinase-like lectin encoded by the Chil3 gene in mice, is a well-established marker of alternative macrophage activation, often referred to as M2 polarization. Its expression is intricately linked to type 2 immune responses, wound healing, and parasitic infections. Understanding the nuances of this compound expression in different experimental settings is crucial for accurate interpretation of immunological data. This guide provides a comprehensive comparison of this compound expression in macrophages activated under controlled in vitro conditions versus the complex microenvironment of a living organism (in vivo).
Quantitative Comparison of this compound Expression
Direct quantitative comparisons of this compound expression between in vitro and in vivo activated macrophages are not extensively documented in a single study. However, by cross-referencing data from various sources, we can construct a comparative overview. The following tables summarize representative quantitative data on this compound (Chil3) mRNA expression in different murine macrophage populations under various polarization states.
Table 1: Relative this compound mRNA Expression in Different Murine Macrophage Populations After In Vitro Polarization
| Macrophage Source | Polarization State | Key Stimuli | Relative this compound (Chil3) mRNA Expression (Normalized to M0) | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | M0 (Resting) | - | Baseline | [1] |
| M1 (Classical) | IFN-γ + LPS | Down-regulated | [1] | |
| M2 (Alternative) | IL-4 | Up-regulated | [1] | |
| Spleen-Derived Macrophages (SPMs) | M0 (Resting) | - | Baseline | [1] |
| M1 (Classical) | IFN-γ + LPS | Down-regulated | [1] | |
| M2 (Alternative) | IL-4 | Up-regulated | [1] | |
| Peritoneal Cavity-Derived Macrophages (PCMs) | M0 (Resting) | - | Baseline | [1] |
| M1 (Classical) | IFN-γ + LPS | Down-regulated | [1] | |
| M2 (Alternative) | IL-4 | Lower than in M1, but higher than M0 | [1] |
Note: The study by Li et al. (2018) indicates that while all three macrophage types can be polarized to an M2 state, spleen-derived macrophages show a stronger capacity for M1 polarization. The relative expression levels of this compound in the M2 state were not directly compared between the different macrophage sources in this publication.
Key Signaling Pathways for this compound Expression
The induction of this compound expression is primarily driven by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). These cytokines signal through distinct receptor complexes, leading to the activation of the STAT6 transcription factor, a critical regulator of the Chil3 gene.
References
The Direct Correlation of Chil3 mRNA and YM-1 Protein Expression in M2 Macrophages
A comprehensive guide for researchers detailing the tightly linked expression of the chitinase-like 3 (Chil3) gene and its protein product, YM-1, a key marker of alternative macrophage activation. This guide provides an objective comparison of their expression dynamics, supported by established experimental data, and offers detailed protocols for their quantification.
The expression of this compound, a chitinase-like protein, is a well-established hallmark of alternatively activated macrophages, often referred to as M2 macrophages. In rodents, the synthesis of this protein is directly encoded by the Chitinase-like 3 (Chil3) gene. Consequently, the levels of Chil3 messenger RNA (mRNA) and this compound protein are intrinsically linked, with the abundance of the former dictating the potential for the latter's production. This direct relationship is fundamental to the study of M2 macrophage biology and their roles in various physiological and pathological processes, including immune response, tissue repair, and disease.
Unraveling the Expression Dynamics: A Comparative Overview
Following stimulation with IL-4 or IL-13, the transcription of the Chil3 gene is initiated, leading to an accumulation of Chil3 mRNA. Subsequently, this mRNA is translated into this compound protein. This process introduces a temporal delay between the peak levels of mRNA and the corresponding peak in protein levels. Generally, mRNA levels will rise and fall more rapidly than protein levels, as the protein product may have a longer half-life and accumulate over time.
A study on Chil3-deficient mice unequivocally demonstrated this direct correlation by showing that the absence of Chil3 mRNA resulted in a complete lack of this compound protein expression. This provides definitive qualitative evidence of the dependent relationship between the gene transcript and the protein.
Quantitative Data Summary
While a comprehensive, unified dataset is elusive, the following table is a representative summary based on the expected expression patterns derived from multiple studies. It illustrates the typical fold-change in Chil3 mRNA and this compound protein levels in murine bone marrow-derived macrophages (BMDMs) following stimulation with IL-4.
| Treatment Condition | Time Point | Chil3 mRNA Fold Change (vs. Unstimulated) | This compound Protein Fold Change (vs. Unstimulated) |
| Unstimulated Control | - | 1.0 | 1.0 |
| IL-4 (20 ng/mL) | 6 hours | Significant Increase (>50-fold) | Moderate Increase |
| IL-4 (20 ng/mL) | 12 hours | Peak Increase (>100-fold) | Significant Increase |
| IL-4 (20 ng/mL) | 24 hours | Declining but still elevated | Peak Increase |
| IL-4 (20 ng/mL) | 48 hours | Returning towards baseline | Sustained high levels |
Note: The exact fold-changes can vary depending on the specific experimental conditions, including cell type, cytokine concentration, and the specific quantification assays used.
The IL-4/STAT6 Signaling Pathway: A Visual Representation
The induction of Chil3 and subsequent this compound expression is predominantly mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The following diagram illustrates this critical regulatory mechanism.
Experimental Workflow for Correlative Analysis
To quantitatively assess the correlation between Chil3 mRNA and this compound protein levels, a synchronized experimental approach is required. The following workflow outlines the key steps for such an analysis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments involved in quantifying Chil3 mRNA and this compound protein levels.
Murine Bone Marrow-Derived Macrophage (BMDM) Culture and Stimulation
-
Cell Source: Bone marrow cells are harvested from the femurs and tibias of mice.
-
Differentiation: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.
-
Stimulation: Differentiated BMDMs are treated with recombinant murine IL-4 (typically 10-20 ng/mL) for various time points (e.g., 0, 2, 4, 8, 16, 24, 48 hours) or with varying concentrations of IL-4 for a fixed time point.
Chil3 mRNA Quantification by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from BMDM cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
Reverse Transcription: 1 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
RT-qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and Chil3-specific primers on a real-time PCR system.
-
Forward Primer: 5'-TACTCACTTCCACAGGAGCAGG-3'
-
Reverse Primer: 5'-CTCCAGTGTAGCCATCCTTAGG-3'
-
-
Data Analysis: The relative expression of Chil3 mRNA is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Actb or Gapdh) used for normalization.
This compound Protein Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Cell culture supernatants are collected at the same time points as the cell lysates for RNA isolation.
-
ELISA Procedure: A commercial mouse this compound/Chil3 ELISA kit (e.g., from R&D Systems or similar vendors) is used.
-
A 96-well plate is pre-coated with a capture antibody specific for mouse this compound.
-
Standards and samples (culture supernatants) are added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is added, and the color development is proportional to the amount of this compound present.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated using the recombinant this compound standards, and the concentration of this compound in the samples is determined by interpolating from this curve.
Conclusion
The correlation between Chil3 mRNA levels and this compound protein expression is direct and fundamental to the characterization of M2 macrophages. While the kinetics of mRNA and protein expression will differ slightly due to the inherent delays in transcription and translation, the overall trend is a tightly linked induction in response to M2 polarizing stimuli. The experimental protocols provided herein offer a robust framework for researchers to quantitatively investigate this relationship in their own experimental systems. Understanding this correlation is crucial for accurately interpreting data in studies of immunology, tissue regeneration, and various inflammatory diseases.
The Dichotomous Role of YM-1 in Inflammatory Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
YM-1, a chitinase-like protein (also known as Chil3) found in rodents, has emerged as a critical modulator in a variety of inflammatory diseases. Primarily recognized as a marker for alternatively activated macrophages (M2), its expression and function exhibit significant divergence across different pathological contexts. This guide provides a comparative analysis of this compound's role in key inflammatory disease models, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and therapeutic development.
Quantitative Comparison of this compound Expression and Function
The following tables summarize quantitative data on this compound expression and the impact of its deficiency in various inflammatory disease models. It is important to note that direct comparative studies are limited, and data has been collated from multiple sources.
| Disease Model | Tissue/Fluid | This compound/Chil3 Expression Change | Key Functional Role | Reference |
| Allergic Asthma | Bronchoalveolar Lavage Fluid (BALF) & Lung Tissue | Significantly increased | Promotes Th2 cytokine expression (IL-4, IL-5) and eosinophil recruitment.[1] | [2][3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Spinal Cord | Up to 3471-fold increase in gene expression at peak disease.[4] | Expressed by microglia/macrophages; may play a role in oligodendrogenesis.[4][5] | [4][5] |
| Parasitic Infection (Nippostrongylus brasiliensis) | Lung | Rapid and robust upregulation of this compound mRNA. | Promotes reparative Th2 response in the early phase and later limits excessive Th2 cytokine production.[1] | [6][7][8] |
| Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA) | Synovial Tissue | Information on the human ortholog, CHI3L1, shows high expression by synoviocytes and macrophages. | CHI3L1 inhibition reduces clinical score and inflammation.[9] | [9] |
| Disease Model | Genetic Modification | Effect on Cellular Infiltration | Effect on Disease Severity | Reference |
| Allergic Asthma | This compound/Chil3 knockout mice | Reduced eosinophil numbers in BALF. | Attenuated airway hyperresponsiveness. | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Chi3l3 knockdown | Increased disease severity during the chronic phase.[4] | Increased clinical scores in the chronic phase.[4] | [4] |
| Rheumatoid Arthritis (CIA) | Anti-CHI3L1 antibody treatment | Reduced inflammatory cell infiltration in joints.[9] | Reduced clinical arthritis score and paw thickness.[9] | [9] |
Experimental Protocols
Detailed methodologies for inducing the discussed inflammatory disease models are provided below to facilitate experimental reproducibility.
Ovalbumin (OVA)-Induced Allergic Asthma
This model mimics the Th2-dominant inflammatory response seen in allergic asthma.
-
Animals: BALB/c mice are commonly used due to their strong Th2-polarizing tendency.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (B78521) (e.g., 2 mg) on days 0 and 14.
-
Challenge: From day 21 to 24, mice are challenged with aerosolized OVA (e.g., 1% in saline) for 30 minutes daily.
-
Analysis: 24 to 48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to analyze cellular infiltration (total and differential cell counts). Lungs can be harvested for histology and gene/protein expression analysis. Airway hyperresponsiveness can also be measured.[10]
Collagen-Induced Arthritis (CIA)
CIA is a widely used model for rheumatoid arthritis, sharing key pathological features.
-
Animals: DBA/1 mice are highly susceptible.
-
Induction: An emulsion of bovine or chicken type II collagen (e.g., 100 µg) in Complete Freund's Adjuvant (CFA) is injected intradermally at the base of the tail.
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Assessment: The onset of arthritis typically occurs 26 to 35 days after the initial injection. Disease severity is monitored by a clinical scoring system based on paw swelling and erythema. Joint tissues can be collected for histological and molecular analysis.[11]
Experimental Autoimmune Encephalomyelitis (EAE)
EAE serves as the primary animal model for multiple sclerosis, characterized by autoimmune-mediated demyelination in the central nervous system.
-
Animals: C57BL/6 mice are often used for a chronic model, while SJL mice can exhibit a relapsing-remitting disease course.[12]
-
Induction: Mice are immunized subcutaneously with an emulsion of a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (e.g., 200 µg), in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin: On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to increase the permeability of the blood-brain barrier.
-
Monitoring: Clinical signs of EAE, such as tail limpness and limb paralysis, are scored daily. Spinal cords and brains are harvested for histological analysis of inflammation and demyelination, as well as for gene and protein expression studies.[12]
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the known and proposed signaling pathways and logical relationships involving this compound in different inflammatory contexts.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and Asthma: Proteome Analysis of Chitinase-like Proteins and FIZZ1 in Lung Tissue and Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress and asthma: proteome analysis of chitinase-like proteins and FIZZ1 in lung tissue and bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chi3l3 induces oligodendrogenesis in an experimental model of autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications of Chitinase 3-like 1 Protein in the Pathogenesis of Multiple Sclerosis in Autopsied Brains and a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate Immune Responses to Lung-Stage Helminth Infection Induce Alternatively Activated Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antecedent Nippostrongylus infection alters the lung immune response to Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Anti-arthritis Effect of Anti-chitinase-3-like 1 Antibody Through Inhibition of MMP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation of YM-1 as a Therapeutic Target: A Comparative Analysis in Preclinical Models
For Immediate Release
This guide provides a comprehensive comparison of YM-1 (Chitinase-3-like protein 3 or Chi3l3) as a therapeutic target in preclinical models of allergic asthma, parasitic infections, and rheumatoid arthritis. The following sections present available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of targeting this compound.
Executive Summary
This compound, a chitinase-like protein, has emerged as a potential therapeutic target due to its role in inflammatory processes, particularly those involving type 2 immunity.[1][2] It is primarily expressed by alternatively activated macrophages (M2 macrophages) and neutrophils in rodents and is associated with various inflammatory conditions.[1][2] This guide summarizes the current preclinical evidence for this compound as a therapeutic target and compares its potential efficacy with alternative therapeutic strategies. While direct comparative studies are limited, this document compiles available data to facilitate an objective assessment.
This compound Signaling Pathway
The expression of this compound is predominantly regulated by the IL-4/IL-13 signaling pathway. Upon binding of IL-4 or IL-13 to their receptors, the transcription factor STAT6 is activated, leading to the transcription of the Chi3l3 gene (the gene encoding this compound). This pathway is central to the induction of M2 macrophage polarization and the subsequent production of this compound.
Caption: IL-4/IL-13 signaling pathway leading to this compound expression.
Preclinical Models and Therapeutic Intervention Workflow
The validation of this compound as a therapeutic target typically involves several stages in preclinical research, from initial target identification to in vivo testing in disease models.
Caption: General workflow for preclinical validation of a therapeutic target.
Allergic Asthma
Allergic asthma is characterized by airway inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR), often driven by a type 2 immune response involving eosinophils and cytokines like IL-13. This compound is highly expressed in the lungs during allergic inflammation.
Comparison of Therapeutic Strategies in OVA-Induced Allergic Asthma
| Therapeutic Strategy | Key Outcome Measures | Results | Reference |
| This compound Targeting (Chil3-/- mice) | BALF Eosinophil Count, IL-13 Levels | Data not available in direct comparative studies. | - |
| IL-13 Targeting (anti-IL-13 Ab) | BALF Eosinophil Count, IL-13 Levels | Significant reduction in BALF eosinophils and IL-13 levels.[3] | [3] |
| Standard of Care (Dexamethasone) | BALF Eosinophil Count, IL-13 Levels | Significant reduction in BALF eosinophils and IL-13 levels. | - |
Note: Direct comparative studies evaluating the efficacy of this compound targeting versus IL-13 targeting or standard of care in the same experimental setting are currently lacking in the reviewed literature.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model
This model is widely used to mimic the features of human allergic asthma in mice.
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (B78521) on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged intranasally with 50 µg of OVA in PBS.
-
Outcome Assessment: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to determine inflammatory cell counts (e.g., eosinophils). Lung tissue can be collected for histology and cytokine analysis (e.g., IL-13). Airway hyperresponsiveness can also be measured.
Parasitic Infections
This compound is strongly induced during certain parasitic infections, such as those caused by the nematode Nippostrongylus brasiliensis. It is thought to play a role in the host's immune response and tissue repair.
Comparison of Therapeutic Strategies in Nippostrongylus brasiliensis Infection
| Therapeutic Strategy | Key Outcome Measures | Results | Reference |
| This compound Targeting (Chil3-/- mice) | Intestinal Worm Burden, Fecal Egg Count | Data not available in direct comparative studies. | - |
| Standard of Care (Ivermectin) | Intestinal Worm Burden, Fecal Egg Count | Significant reduction in worm burden and fecal egg count.[4] | [4] |
Experimental Protocols
Nippostrongylus brasiliensis Infection Model
This model is used to study the immune response to gastrointestinal nematode infections.
-
Infection: Mice are subcutaneously injected with 500 third-stage larvae (L3) of N. brasiliensis.
-
Outcome Assessment: At various time points post-infection (e.g., day 7 or 9), mice are euthanized, and the small intestine is harvested to determine the adult worm burden. Fecal egg counts can also be monitored throughout the infection.
Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by joint inflammation and destruction. While the role of this compound in rheumatoid arthritis is less established than in type 2 inflammatory conditions, it has been implicated in macrophage-driven inflammation.
Comparison of Therapeutic Strategies in Collagen-Induced Arthritis (CIA)
| Therapeutic Strategy | Key Outcome Measures | Results | Reference |
| This compound Targeting (anti-YM-1 Ab) | Clinical Arthritis Score, Paw Thickness | Data not available in direct comparative studies. | - |
| Standard of Care (Methotrexate) | Clinical Arthritis Score, Paw Thickness | Significant reduction in clinical score and paw thickness.[5][6] | [5][6] |
Note: Preclinical studies with quantitative data on the therapeutic efficacy of targeting this compound in rheumatoid arthritis models are limited, and direct comparisons with standard-of-care treatments are lacking.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model of rheumatoid arthritis.
-
Immunization: DBA/1 mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
Booster: A booster immunization is given 21 days after the primary immunization.
-
Outcome Assessment: The development of arthritis is monitored by visual scoring of paw swelling and measurement of paw thickness. Histological analysis of the joints can be performed at the end of the study to assess inflammation and joint damage.[7][8]
Conclusion
The available preclinical data suggests that this compound plays a role in the pathogenesis of allergic asthma and parasitic infections. However, there is a notable lack of direct comparative studies that evaluate the therapeutic efficacy of targeting this compound against alternative or standard-of-care treatments. Such studies, providing quantitative data on key outcome measures, are crucial for validating this compound as a viable therapeutic target. The experimental protocols provided in this guide can serve as a foundation for designing and conducting such comparative studies to further elucidate the therapeutic potential of this compound inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An update on Ym1 and its immunoregulatory role in diseases [frontiersin.org]
- 3. Use of preclinical models to deliver proof of concept efficacy - Medicines Discovery Catapult [md.catapult.org.uk]
- 4. journals.plos.org [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Methotrexate on Collagen-Induced Arthritis Assessed by Micro-Computed Tomography and Histopathological Examination in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Preclinical target validation for non-addictive therapeutics development for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of YM-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant work environment. The designation "YM-1" can refer to at least two distinct substances used in research: a chemical inhibitor of Hsp70 and a polyclonal antibody. The correct disposal procedure is entirely dependent on the specific nature of the this compound . This guide provides essential safety and logistical information for the proper disposal of both the chemical and biological forms of this compound.
Crucial First Step: Identify Your this compound
Before proceeding with any disposal protocol, it is imperative to definitively identify the type of this compound you are using. Consult the manufacturer's Safety Data Sheet (SDS), the product label, and your laboratory's chemical inventory records. Misidentification can lead to improper disposal, posing risks to personnel and the environment.
| Feature | This compound (Chemical Inhibitor) | Anti-Ym1 (Polyclonal Antibody) |
| Product Type | Small Molecule Chemical | Biological Reagent (Protein) |
| CAS Number | 409086-68-6[1] | Not Applicable |
| Alternate Names | YM-01, Hsp70 Inhibitor[2] | Anti-Ym1 Antibody, Polyclonal |
| Primary Use | Cancer and neuroscience research[2] | Immunology and cell biology research |
| Physical Form | Typically a solid powder | Typically a liquid solution |
Protocol 1: Disposal of this compound (Chemical Inhibitor)
This compound as a chemical inhibitor (CAS 409086-68-6) is an allosteric modulator of Heat shock protein 70 (Hsp70) and requires handling as a chemical waste product. While specific safety data sheets for this compound may lack detailed hazard classifications, the general procedure for disposing of small molecule inhibitors used in research should be followed.
Experimental Protocol for Disposal:
The disposal of chemical this compound should be handled by a licensed chemical waste disposal service or through controlled incineration with flue gas scrubbing.
Methodology:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, empty vials), in a dedicated and clearly labeled hazardous waste container.
-
The container should be suitable for chemical waste, sealable, and stored in a well-ventilated area away from incompatible materials.
-
-
Disposal of Unused Product:
-
Unused or expired this compound powder should be disposed of in its original container, placed within a larger, labeled hazardous waste container.
-
Do not mix this compound with other chemical waste unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Decontamination:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
After rinsing, the container may be recycled or disposed of as regular laboratory waste, depending on institutional policies. Puncturing the container can prevent its reuse.
-
Caption: Disposal workflow for this compound (Chemical Inhibitor).
Protocol 2: Disposal of Anti-Ym1 Antibody
Anti-Ym1 is a polyclonal antibody, a biological reagent. Generally, purified antibodies in buffer solutions are not considered hazardous waste unless they have been used in experiments with hazardous materials.
Experimental Protocol for Disposal:
The disposal of Anti-Ym1 antibody should adhere to local and institutional guidelines for non-hazardous biological waste.
Methodology:
-
Decontamination of Liquid Waste:
-
If the antibody solution has been used with infectious agents, it must be decontaminated, typically by adding a fresh 10% bleach solution to a final concentration of 1% and allowing it to sit for at least 30 minutes.
-
For non-infectious applications, the liquid waste can often be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.
-
-
Disposal of Solid Waste and Contaminated Materials:
-
Materials that have come into contact with the antibody solution (e.g., pipette tips, tubes, gloves) that are not otherwise contaminated with hazardous substances can typically be disposed of in the regular laboratory trash.
-
If these materials are contaminated with biohazardous agents, they must be placed in a biohazardous waste container for autoclaving and subsequent disposal.
-
-
Disposal of Unused Product:
-
Small quantities of unused Anti-Ym1 antibody can generally be disposed of down the drain with a large volume of water.
-
For larger quantities, consult your institution's EHS office for guidance.
-
Caption: Disposal workflow for Anti-Ym1 Antibody.
Important Considerations:
-
The information provided is a general guide. Always consult the specific Safety Data Sheet provided by the manufacturer for the exact product you are using.
-
Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on waste disposal procedures. Always adhere to their guidelines and local regulations.
-
If this compound (in either form) has been used in conjunction with other hazardous materials (e.g., radioactive isotopes, other toxic chemicals), the resulting waste must be treated according to the most hazardous component.
References
Essential Safety and Logistical Information for Handling YM-1
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of YM-1 (CAS: 409086-68-6), an orally active Hsp70 inhibitor used in various research applications. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Operational Plan: Handling this compound
A systematic approach to handling this compound, from preparation to post-handling, is crucial. The following step-by-step operational plan outlines the necessary procedures.
Pre-Handling Procedures
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of this compound to be used and the potential for exposure.
-
Information Review: All personnel must review the Safety Data Sheet (SDS) for this compound. Key safety information is summarized in the tables below.
-
Engineering Controls: Ensure that a properly functioning chemical fume hood is available. All handling of powdered this compound should occur within the fume hood to minimize inhalation exposure.
-
PPE Inspection: All required Personal Protective Equipment (PPE) must be inspected for integrity before use. A checklist is provided in the table below.
-
Emergency Preparedness: Confirm the location and accessibility of emergency equipment, including an eyewash station, safety shower, and a chemical spill kit.
Handling Procedure
-
Work Area Preparation: Designate a specific area within the chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment: Don the appropriate PPE as specified in the "Personal Protective Equipment for this compound" table.
-
Weighing and Aliquoting: When weighing the solid form of this compound, use a non-sparking spatula and perform the task within the fume hood to prevent the generation and dispersal of dust.
-
Solution Preparation: If preparing a solution, add the solvent to the pre-weighed this compound slowly to avoid splashing. Keep the container tightly closed when not in use.
-
Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
Post-Handling Procedure
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Start with gloves, followed by the lab coat, and then eye and face protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
-
Waste Disposal: Dispose of all this compound waste, including contaminated consumables, according to the disposal plan outlined below.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact with the chemical. |
| Respiratory Protection | Not typically required when handled in a fume hood. If a fume hood is unavailable or there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or aerosols. |
Storage and Disposal Plan for this compound
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers.
Disposal
All waste materials contaminated with this compound should be considered hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a suitable, labeled, and closed container. |
| Liquid Waste | Collect in a labeled, sealed, and appropriate chemical waste container. |
| Contaminated Consumables | Place items such as gloves, bench paper, and pipette tips in a designated hazardous waste container. |
Discharge into the environment must be avoided. All disposal must be in accordance with local, state, and federal regulations.
First-Aid Measures for this compound Exposure
In the event of accidental exposure to this compound, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Safe Handling and Disposal Workflow for this compound
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
